Sodium (R)-3-hydroxybutanoate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
sodium;(3R)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-AENDTGMFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929269 | |
| Record name | Sodium (R)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13613-65-5 | |
| Record name | Sodium (R)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Metabolic and Signaling Roles of Sodium (R)-3-hydroxybutanoate: A Technical Guide
Abstract
Sodium (R)-3-hydroxybutanoate, the sodium salt of the endogenous ketone body D-β-hydroxybutyrate, is a pivotal molecule in human metabolism. It serves not only as a vital alternative energy substrate to glucose but also functions as a potent signaling molecule, influencing a myriad of cellular processes. This technical guide provides an in-depth exploration of the multifaceted role of this compound in metabolism, intended for researchers, scientists, and professionals in drug development. This document details its metabolic pathways, its function as a signaling molecule through receptor-mediated and epigenetic mechanisms, and its physiological effects on key metabolic parameters. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this expanding field.
Introduction
Under conditions of carbohydrate restriction, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the body shifts its primary energy source from glucose to fatty acids. The hepatic metabolism of fatty acids results in the production of ketone bodies, principally acetoacetate (AcAc) and (R)-3-hydroxybutanoate, also known as D-β-hydroxybutyrate (D-BHB).[1] this compound is the sodium salt of this biologically active enantiomer.[2] While historically viewed as a simple carrier of energy from the liver to extrahepatic tissues, recent research has unveiled its complex role as a signaling molecule with pleiotropic effects on cellular function and gene expression.[3][4] This guide will elucidate the core metabolic and signaling functions of this critical molecule.
Metabolic Role of (R)-3-hydroxybutanoate
Ketogenesis: The Synthesis of (R)-3-hydroxybutanoate
(R)-3-hydroxybutanoate is synthesized in the mitochondria of hepatocytes from acetyl-CoA derived from the β-oxidation of fatty acids. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA lyase then cleaves HMG-CoA to produce acetoacetate and acetyl-CoA. Finally, acetoacetate is reduced to (R)-3-hydroxybutanoate by the enzyme β-hydroxybutyrate dehydrogenase, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio.[5]
Ketolysis: Utilization as an Energy Substrate
(R)-3-hydroxybutanoate is released from the liver into the bloodstream and transported to extrahepatic tissues, including the brain, heart, and skeletal muscle, for use as an energy source.[6] Within the mitochondria of these tissues, (R)-3-hydroxybutanoate is oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase. Acetoacetate is then converted to acetoacetyl-CoA by succinyl-CoA:3-oxoacid CoA-transferase (SCOT). Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle for ATP production.[7]
Signaling Roles of (R)-3-hydroxybutanoate
Beyond its metabolic role, (R)-3-hydroxybutanoate functions as a signaling molecule, modulating cellular processes through receptor-mediated and epigenetic mechanisms.
Receptor-Mediated Signaling
(R)-3-hydroxybutanoate acts as a ligand for at least two G-protein coupled receptors (GPCRs): Hydroxycarboxylic Acid Receptor 2 (HCA2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[8][9]
Activation of HCA2 by (R)-3-hydroxybutanoate in adipocytes leads to the coupling of the inhibitory G-protein, Gαi. This inhibits adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The downstream effect is the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), leading to a potent anti-lipolytic effect and a reduction in the release of free fatty acids from adipose tissue.[10][11] In other cell types, such as immune cells, HCA2 activation can trigger anti-inflammatory signaling cascades.[12][13]
In pancreatic β-cells, activation of FFAR3 by (R)-3-hydroxybutanoate also couples to the Gαi/o protein. This signaling cascade leads to the inhibition of glucose-stimulated insulin secretion.[9][14] Conversely, in intestinal L-cells, FFAR3 activation can promote the secretion of glucagon-like peptide-1 (GLP-1).[15] The precise downstream effectors of FFAR3 signaling are still under active investigation.
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition
(R)-3-hydroxybutanoate is a direct inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[5][16] By inhibiting HDACs, (R)-3-hydroxybutanoate promotes histone hyperacetylation, leading to a more open chromatin structure and increased transcription of specific genes. This epigenetic modification has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[5][16]
Physiological Effects and Quantitative Data
The administration of exogenous this compound or its precursors leads to measurable changes in key metabolic parameters.
Data Presentation
The following tables summarize quantitative data from human studies investigating the effects of exogenous (R)-3-hydroxybutanoate administration.
Table 1: Effects of Exogenous (R)-3-hydroxybutanoate on Blood Ketone and Glucose Levels
| Study Population | Intervention | Peak Blood BHB (mM) | Time to Peak (hours) | Change in Blood Glucose | Reference |
| Healthy Adults | Single dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (ketone ester) at 714 mg/kg | 3.30 ± 0.25 | 1-2 | Decrease | [6] |
| Healthy Adults | Single dose of ketone monoester (0.3 g/kg) | ~2.0 | Not specified | No significant change in fasted state | [2] |
| Type 2 Diabetes | 14-day supplementation with ketone monoester (15g, 3x/day) | Not specified | Not applicable | No significant improvement in glycemic control | [2] |
| Healthy Adults | Single dose of ketone ester (714 mg/kg) | Not specified | ~1 | Not the primary outcome | [17] |
Table 2: Effects of Exogenous (R)-3-hydroxybutanoate on Insulin and Glucagon
| Study Population | Intervention | Change in Insulin | Change in Glucagon | Reference | | :--- | :--- | :--- | :--- | | Healthy Males | Oral D/L-3-hydroxybutyrate | Increased | Not measured |[15] | | Human and Mouse Islets (in vitro) | Acute treatment with R-βHB | Increased basal secretion | Decreased |[18][19] | | Adults with Type 2 Diabetes | Acute ingestion of ketone monoester | Increased | Not specified |[2] |
Experimental Protocols
Quantification of Blood β-hydroxybutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for the precise quantification of β-hydroxybutyrate in blood samples.[1][3]
Western Blot Analysis of Hormone-Sensitive Lipase (HSL) Phosphorylation
This protocol details the steps to assess the phosphorylation status of HSL in adipose tissue explants or cultured adipocytes following treatment with (R)-3-hydroxybutanoate.[20][21]
Conclusion and Future Directions
This compound is a remarkable molecule that transcends its role as a mere metabolic fuel. Its capacity to act as a signaling molecule, influencing lipolysis, hormone secretion, and gene expression, opens up exciting avenues for therapeutic intervention in a range of metabolic and inflammatory diseases. The data presented in this guide underscore the potent physiological effects of elevating circulating (R)-3-hydroxybutanoate levels. The provided experimental protocols offer a foundation for researchers to further unravel the intricate mechanisms of action of this fascinating metabolite. Future research should focus on elucidating the full spectrum of downstream signaling pathways activated by (R)-3-hydroxybutanoate in various cell types and on conducting long-term clinical trials to establish the safety and efficacy of exogenous ketone supplementation for the management of chronic diseases. The development of more palatable and bioavailable forms of exogenous ketones will also be crucial for their translation into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Free fatty acid receptors as therapeutic targets for the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Exogenous Ketone Administration Versus Dietary Carbohydrate Restriction on Myocardial Glucose Suppression: A Crossover Clinical Trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Beta-Hydroxybutyrate Promotes Basal Insulin Secretion While Decreasing Glucagon Secretion in Mouse and Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Sodium (R)-3-hydroxybutanoate: An In-depth Technical Guide to its Role as an Alternative Energy Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium (R)-3-hydroxybutanoate, the sodium salt of the ketone body beta-hydroxybutyrate (BHB), is emerging as a significant molecule of interest beyond its traditional role as an alternative metabolic fuel. During periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, (R)-3-hydroxybutanoate becomes a crucial energy substrate for extrahepatic tissues, including the brain, heart, and skeletal muscle.[1][2] Beyond its energetic contributions, recent research has unveiled its multifaceted role as a signaling molecule, exerting influence over a variety of cellular processes including inflammation, oxidative stress, and gene expression.[1][3] This technical guide provides a comprehensive overview of the core metabolic and signaling functions of this compound, presents quantitative data on its pharmacokinetic profile and physiological effects, details key experimental protocols for its study, and visualizes its intricate signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this versatile molecule.
Introduction: The Rise of Ketone Bodies as Bioactive Molecules
Ketone bodies, comprising (R)-3-hydroxybutanoate, acetoacetate, and acetone, are produced primarily in the liver from the oxidation of fatty acids.[3][4] While historically viewed as simple energy carriers, a paradigm shift has occurred, recognizing them as key regulators of cellular homeostasis and signaling.[5] this compound, as a stable and readily bioavailable form of the principal ketone body, offers a practical means to induce a state of nutritional ketosis for both research and potential therapeutic applications.[6][7] This guide will delve into the fundamental biochemistry, physiological impact, and experimental investigation of this compound.
Metabolic Fate: From Ingestion to Cellular Energy
Upon oral administration, this compound dissociates, and (R)-3-hydroxybutanoate is readily absorbed into the bloodstream. It is then transported to extrahepatic tissues via monocarboxylate transporters (MCTs).[8] Within the mitochondrial matrix of target cells, (R)-3-hydroxybutanoate is converted back to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase. Acetoacetate is subsequently converted to two molecules of acetyl-CoA by succinyl-CoA:3-oxoacid-CoA transferase (SCOT) and acetyl-CoA acetyltransferase (ACAT).[3] These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle to generate ATP.[3]
Data Presentation: Quantitative Insights into the Effects of Exogenous Ketones
The administration of exogenous ketones, including this compound and related ketone esters, elicits predictable and quantifiable changes in blood chemistry and metabolism. The following tables summarize key pharmacokinetic parameters and metabolic responses observed in human and animal studies.
Table 1: Pharmacokinetic Parameters of Exogenous Ketone Administration in Humans
| Parameter | Ketone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutanoate) | Ketone Salts (Sodium/Potassium βHB) | Reference(s) |
| Dose | 140 - 714 mg/kg | ~12 - 24 g βHB | [1][9] |
| Cmax (mM) | 2.8 - 3.3 | 1.0 | [9] |
| Tmax (hours) | 1 - 2.5 | Not specified | [1] |
| Half-life (T½) (hours) | 0.8 - 3.1 | Not specified | [1] |
Table 2: Effects of Exogenous Ketone Administration on Blood Metabolites in Humans
| Metabolite | Change Following Ketone Administration | Magnitude of Change | Reference(s) |
| Blood Glucose | Decrease | ~0.5 - 1.0 mM reduction | [3][10] |
| Free Fatty Acids (FFA) | Decrease | ~0.3 mM reduction | [3] |
| Triglycerides (TG) | Decrease | ~0.2 mM reduction | [3] |
Table 3: Effects of Sodium Butyrate (a related short-chain fatty acid) on Neuroprotection in a Mouse Model of Cerebral Ischemia/Reperfusion Injury
| Parameter | Control (Ischemia) | Sodium Butyrate (10 mg/kg) | Reference(s) |
| Neurological Deficit Score | High | Significantly Reduced (p < 0.01) | [3] |
| Infarct Volume | Large | Significantly Reduced | [3] |
| Malondialdehyde (MDA) Level | Elevated | Significantly Reduced | [3] |
| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased | [3] |
| IL-1β, TNF-α, IL-8 Levels | Elevated | Significantly Reduced | [3] |
| Bcl-2/Bax Ratio | Decreased | Significantly Increased | [3] |
Signaling Pathways of (R)-3-hydroxybutanoate
Beyond its role in energy metabolism, (R)-3-hydroxybutanoate functions as a signaling molecule, primarily through two well-characterized pathways: inhibition of histone deacetylases (HDACs) and activation of the G-protein coupled receptor 109A (GPR109A).
Histone Deacetylase (HDAC) Inhibition
(R)-3-hydroxybutanoate is a direct inhibitor of class I histone deacetylases (HDACs).[4][5] By inhibiting HDACs, (R)-3-hydroxybutanoate promotes histone hyperacetylation, leading to a more open chromatin structure and the transcription of specific genes. This has been shown to upregulate the expression of genes involved in antioxidant responses, such as FOXO3A and metallothionein 2.[11]
GPR109A (HCAR2) Activation
(R)-3-hydroxybutanoate is an endogenous ligand for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[12] GPR109A is expressed on various cell types, including adipocytes and immune cells.[1] Activation of GPR109A by (R)-3-hydroxybutanoate in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis. This creates a negative feedback loop that regulates fatty acid release from adipose tissue.[1] In immune cells, GPR109A activation has been linked to anti-inflammatory effects.[12]
References
- 1. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 11. Print Preview [labs.allinahealth.org]
- 12. Impact of Sodium Ingestion During Exercise on Endurance Performance: A Systematic Review [article.sapub.org]
An In-depth Technical Guide on the Endogenous Production of (R)-3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous production of (R)-3-hydroxybutyrate (β-hydroxybutyrate), a key ketone body with crucial roles in metabolism and cellular signaling. This document details the biochemical pathways of its synthesis, regulatory mechanisms, and methodologies for its quantification in biological samples.
Introduction
(R)-3-hydroxybutyrate is a vital alternative energy source to glucose, particularly for the brain, heart, and skeletal muscle, during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Synthesized predominantly in the liver mitochondria from the breakdown of fatty acids, its production is a critical metabolic adaptation to carbohydrate restriction.[3][4] Beyond its role as an energy substrate, (R)-3-hydroxybutyrate functions as a signaling molecule, influencing gene expression, inflammation, and oxidative stress.[5][6] This guide will delve into the core aspects of its endogenous production, providing the necessary technical details for researchers in the field.
Biochemical Pathway of (R)-3-Hydroxybutyrate Synthesis (Ketogenesis)
The synthesis of (R)-3-hydroxybutyrate occurs through the ketogenesis pathway, primarily within the mitochondria of hepatocytes. The process begins with the mobilization of fatty acids from adipose tissue, which are then transported into the liver and undergo β-oxidation to produce acetyl-CoA.[3]
The key enzymatic steps of ketogenesis are as follows:
-
Thiolase (Acetyl-CoA C-acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
-
HMG-CoA Synthase (Hydroxymethylglutaryl-CoA synthase): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step in ketone body synthesis.[7][8][9]
-
HMG-CoA Lyase: HMG-CoA is cleaved to produce acetoacetate and acetyl-CoA.
-
β-hydroxybutyrate Dehydrogenase (BDH1): Acetoacetate is reversibly reduced to (R)-3-hydroxybutyrate, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio.[10]
The resulting (R)-3-hydroxybutyrate is then transported out of the liver to be utilized by extrahepatic tissues.[2]
Regulation of Endogenous (R)-3-Hydroxybutyrate Production
The production of (R)-3-hydroxybutyrate is tightly regulated by hormonal and substrate availability.
-
Hormonal Control:
-
Insulin: Low insulin levels, characteristic of fasting or a low-carbohydrate diet, are a primary trigger for ketogenesis. Insulin inhibits the mobilization of fatty acids from adipose tissue and suppresses the expression of HMG-CoA synthase.[4][7]
-
Glucagon: High glucagon levels promote ketogenesis by stimulating fatty acid oxidation.[7]
-
-
Substrate Availability:
-
Fatty Acids: An increased influx of fatty acids to the liver provides the necessary substrate (acetyl-CoA) for ketogenesis.
-
Oxaloacetate: During periods of low carbohydrate availability, oxaloacetate is diverted towards gluconeogenesis, reducing its availability for the citric acid cycle. This leads to an accumulation of acetyl-CoA, which is then shunted into the ketogenesis pathway.[3]
-
-
Transcriptional Regulation: The expression of the rate-limiting enzyme, HMG-CoA synthase, is regulated by transcription factors such as peroxisome proliferator-activated receptor alpha (PPARα) and is suppressed by insulin signaling pathways.[4]
Quantitative Data on (R)-3-Hydroxybutyrate
The concentration of (R)-3-hydroxybutyrate in the blood varies significantly depending on the physiological state.
| Condition | Typical (R)-3-Hydroxybutyrate Concentration (mM) | Reference |
| Normal, fed state | 0.2 - 0.5 | [1][11] |
| 24-hour fast | ~1.0 | [11] |
| Prolonged fasting (several days) | 5 - 7 | [1] |
| Ketogenic diet | 1 - 4 | [11] |
| Diabetic ketoacidosis | 10 - 20 or higher | [1] |
Table 1: Physiological Concentrations of (R)-3-Hydroxybutyrate in Human Blood.
| Parameter | Value | Reference |
| Lower Limit of Quantification (GC-MS) | 0.05 mM | [1] |
| Elimination half-life (after exogenous administration) | 0.8 - 3.1 hours | [1][12] |
Table 2: Pharmacokinetic and Analytical Parameters for (R)-3-Hydroxybutyrate.
Experimental Protocols for Quantification
Accurate quantification of (R)-3-hydroxybutyrate is essential for research and clinical applications. Below are detailed methodologies for common analytical techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of (R)-3-hydroxybutyrate in biological matrices.[13][14]
5.1.1. Sample Preparation (Human Plasma) [14]
-
Transfer 10 µL of plasma or serum to a microcentrifuge tube.
-
Add 10 µL of a 25 µM internal standard mix (containing a stable isotope-labeled analog of 3-hydroxybutyrate).
-
Add 30 µL of water and vortex to homogenize.
-
Add 200 µL of ice-cold extraction solution (50% methanol in water, v/v) for protein precipitation.
-
Vortex thoroughly.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
5.1.2. LC-MS/MS Conditions [14]
-
LC Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[13][14]
-
Mobile Phase A: 0.0125% acetic acid in water.
-
Mobile Phase B: 0.0125% acetic acid in 60:40 water:methanol (v/v).
-
Flow Rate: 0.34 mL/min (can be adjusted during the gradient).
-
Gradient: A gradient from low to high organic content is typically used to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for the analysis of ketone bodies.[15][16]
5.2.1. Sample Preparation and Derivatization [1]
-
To a plasma sample, add an internal standard (e.g., 1,4-butanediol).
-
Perform a liquid-liquid extraction.
-
The extract is then derivatized to increase the volatility of the analytes. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sealed sample at 60°C for 5 minutes to complete the derivatization.
5.2.2. GC-MS Conditions
-
GC Column: A capillary column suitable for separating the derivatized analytes.
-
Injection Mode: Split or splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds.
-
Mass Spectrometer: A mass spectrometer operating in electron impact (EI) mode is typically used.
Enzymatic Assay
Enzymatic assays offer a simpler and more accessible method for quantifying (R)-3-hydroxybutyrate, often available in kit formats.[9][17][18]
5.3.1. Principle
The assay is based on the activity of β-hydroxybutyrate dehydrogenase (BDH1), which catalyzes the oxidation of (R)-3-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.
5.3.2. General Protocol (using a commercial kit as an example) [9]
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of (R)-3-hydroxybutyrate.
-
Reaction Setup:
-
In a 96-well plate, add samples and standards to separate wells.
-
Prepare a reaction mix containing β-hydroxybutyrate dehydrogenase, NAD+, and a probe or substrate for colorimetric or fluorometric detection.
-
Add the reaction mix to all wells.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes), protected from light.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of (R)-3-hydroxybutyrate in the samples by comparing their readings to the standard curve.
Enzyme Activity Assays
Assessing the activity of key enzymes in the ketogenesis pathway can provide insights into the regulation of (R)-3-hydroxybutyrate production.
HMG-CoA Synthase Activity Assay
Principle: This assay measures the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. A common method involves using radiolabeled [14C]acetyl-CoA and measuring its incorporation into HMG-CoA.[5]
Protocol Outline: [5]
-
Enzyme Preparation: Prepare a cell or tissue lysate containing HMG-CoA synthase.
-
Reaction Mixture: Prepare a reaction buffer containing acetoacetyl-CoA and [14C]acetyl-CoA.
-
Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C.
-
Termination: Stop the reaction with an acid (e.g., perchloric acid).
-
Separation: Separate the radiolabeled HMG-CoA product from the unreacted [14C]acetyl-CoA using thin-layer chromatography (TLC).
-
Quantification: Quantify the radioactivity of the HMG-CoA spot using liquid scintillation counting.
β-hydroxybutyrate Dehydrogenase (BDH1) Activity Assay
Principle: This assay measures the rate of oxidation of (R)-3-hydroxybutyrate to acetoacetate, coupled with the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored.[7][19]
Protocol Outline: [19]
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (e.g., 100 mM, pH 7.8).
-
Prepare solutions of (R,S)-3-hydroxybutyrate and NAD+.
-
-
Reaction Setup: In a cuvette, combine the buffer, (R,S)-3-hydroxybutyrate solution, and NAD+ solution.
-
Reaction Initiation: Add the enzyme sample to the cuvette and immediately start monitoring the absorbance at 340 nm.
-
Data Analysis: Calculate the rate of change in absorbance over time to determine the enzyme activity.
(R)-3-Hydroxybutyrate as a Signaling Molecule
Beyond its metabolic role, (R)-3-hydroxybutyrate acts as a signaling molecule, exerting its effects through several mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: (R)-3-hydroxybutyrate is an endogenous inhibitor of class I and IIa HDACs, leading to changes in gene expression that can have neuroprotective and anti-inflammatory effects.[20]
-
G-Protein Coupled Receptor (GPCR) Activation: It is a ligand for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3), which are involved in modulating lipolysis and inflammation.[15][20]
-
NLRP3 Inflammasome Inhibition: (R)-3-hydroxybutyrate can suppress the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.[20]
Conclusion
The endogenous production of (R)-3-hydroxybutyrate is a fundamental metabolic process with far-reaching implications for energy homeostasis and cellular signaling. A thorough understanding of its synthesis, regulation, and quantification is paramount for researchers and drug development professionals exploring its therapeutic potential in a variety of pathological conditions. The methodologies and data presented in this guide provide a solid foundation for further investigation into this multifaceted molecule.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmrservice.com [bmrservice.com]
- 4. Regulation of HMG-CoA synthase and HMG-CoA reductase by insulin and epidermal growth factor in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. cohesionbio.com [cohesionbio.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. bmrservice.com [bmrservice.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Stereospecific Properties of Sodium (R)-3-hydroxybutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-3-hydroxybutanoate, the sodium salt of the naturally occurring D-β-hydroxybutyrate, is a key ketone body produced during periods of low glucose availability. Beyond its role as an alternative energy source for vital organs such as the brain and heart, it functions as a critical signaling molecule, modulating a variety of cellular processes. Its stereospecific nature is paramount to its biological activity, with the (R)-enantiomer exhibiting distinct properties compared to its (S)-counterpart. This technical guide provides a comprehensive overview of the stereospecific properties of this compound, detailing its synthesis, biological functions, and the experimental protocols for its analysis, intended to support research and drug development endeavors.
Chemical and Physical Properties
The stereocenter at the C3 position of 3-hydroxybutanoate dictates its interaction with biological systems. The (R)-enantiomer is the biologically active form in mammals.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NaO₃ | |
| Molecular Weight | 126.09 g/mol | |
| CAS Number | 13613-65-5 | |
| Appearance | White solid | |
| Melting Point | 149-155 °C | |
| Synonyms | Sodium (R)-(-)-3-hydroxybutyrate, D-(-)-beta-Hydroxybutyric acid sodium salt |
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through two stereospecific mechanisms: as a ligand for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), and as an inhibitor of class I and IIa histone deacetylases (HDACs).
GPR109A Signaling Pathway
(R)-3-hydroxybutanoate is an endogenous agonist for GPR109A. The activation of this receptor initiates a cascade of intracellular events with significant implications for inflammation and metabolism. The EC₅₀ for GPR109A activation by β-hydroxybutyrate is in the range of 700-800 µM.
Histone Deacetylase (HDAC) Inhibition
(R)-3-hydroxybutanoate also functions as an endogenous inhibitor of class I and IIa HDACs. This activity is stereospecific and leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This epigenetic modification has been linked to neuroprotective and anti-inflammatory effects.
Experimental Protocols
Synthesis of this compound
1. Asymmetric Hydrogenation of Ethyl Acetoacetate
This method provides high enantioselectivity for the (R)-enantiomer.
-
Protocol:
-
Catalyst Preparation: Prepare the Ru(OAc)₂((R)-BINAP) catalyst in situ or use a pre-formed catalyst.
-
Hydrogenation: In a high-pressure reactor, dissolve ethyl acetoacetate in methanol. Add the Ru(OAc)₂((R)-BINAP) catalyst. Pressurize the reactor with hydrogen gas (e.g., 100 atm) and heat to the desired temperature (e.g., 20-100°C) for a specified time (e.g., 8 hours).
-
Purification of Ethyl (R)-3-hydroxybutanoate: After the reaction, vent the reactor and concentrate the solution under reduced pressure. The crude ethyl (R)-3-hydroxybutanoate can be purified by vacuum distillation.
-
Saponification: Dissolve the purified ethyl (R)-3-hydroxybutanoate in a mixture of water and ethanol. Cool the solution (e.g., to 10°C) and slowly add a stoichiometric amount of sodium hydroxide solution. The reaction temperature can be gradually increased to 55-60°C.
-
Crystallization and Purification: After the saponification is complete, cool the reaction mixture to induce crystallization. The crude this compound can be purified by recrystallization from a solvent such as acetone.
-
2. Enzymatic Synthesis
This method utilizes the stereoselectivity of lipases for the kinetic resolution of racemic esters.
-
Protocol:
-
Transesterification: A mixture of racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol is incubated with an immobilized lipase, such as Candida antarctica lipase B (CAL-B).
-
Reaction Conditions: The reaction is typically carried out under reduced pressure at a mild temperature (e.g., 30°C) to remove the ethanol byproduct and drive the reaction forward.
-
Purification: The resulting (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is separated from the unreacted (S)-ethyl 3-hydroxybutyrate by filtration and evaporation.
-
Hydrolysis: The ester is then hydrolyzed to (R)-3-hydroxybutanoic acid using a suitable method, followed by neutralization with sodium hydroxide to yield the sodium salt.
-
Analytical Methods
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases are commonly used.
-
Protocol:
-
Column: Chiralcel® OD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be necessary to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O.
-
Expected Chemical Shifts (for the free acid in D₂O at pH 7.0, shifts for the sodium salt will be similar):
-
~1.21 ppm (doublet, 3H, -CH₃)
-
~2.41 ppm (multiplet, 2H, -CH₂-)
-
~4.16 ppm (multiplet, 1H, -CH(OH)-)
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts (for the free acid):
-
~22 ppm (-CH₃)
-
~45 ppm (-CH₂-)
-
~64 ppm (-CH(OH)-)
-
~178 ppm (-COO⁻)
-
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Protocol:
-
Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Analysis Mode: The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-Na]⁻ at m/z 103.04 would be observed.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. Common fragmentation patterns for hydroxy acids include the loss of water (H₂O) and carbon dioxide (CO₂).
-
Biological Assays
GPR109A Activation Assay
This assay can be used to determine the potency and efficacy of this compound in activating the GPR109A receptor.
-
Cell Line: Use a cell line stably expressing human GPR109A, such as HEK293 cells.
-
Assay Principle: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using a variety of commercially available cAMP assay kits (e.g., HTRF, FRET, or ELISA-based).
-
Protocol:
-
Cell Culture: Culture the GPR109A-expressing cells to an appropriate density.
-
Stimulation: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., nicotinic acid) and a negative control (vehicle).
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
The stereospecific properties of this compound are fundamental to its diverse biological roles, from cellular metabolism to epigenetic regulation and signal transduction. A thorough understanding of these properties, supported by robust and reproducible experimental methodologies, is crucial for advancing research and development in areas such as metabolic diseases, neurodegenerative disorders, and inflammation. This guide provides a foundational resource for scientists and researchers, offering detailed protocols and a summary of key data to facilitate further investigation into this important endogenous molecule.
chemical structure and properties of Sodium (R)-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium (R)-3-hydroxybutanoate, an endogenous ketone body, is a crucial energy substrate and a signaling molecule with significant implications for metabolic regulation and cellular function. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is the sodium salt of the chiral carboxylic acid, (R)-3-hydroxybutanoic acid. The stereochemistry at the C3 position is of paramount biological importance, as the (R)-enantiomer is the naturally occurring form in mammals.
| Identifier | Value |
| IUPAC Name | sodium (3R)-3-hydroxybutanoate[1] |
| CAS Number | 13613-65-5[1] |
| Molecular Formula | C₄H₇NaO₃[1] |
| Molecular Weight | 126.09 g/mol [1] |
| Canonical SMILES | C--INVALID-LINK--O.[Na+][1] |
| InChI Key | NBPUSGBJDWCHKC-AENDTGMFSA-M[1] |
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is provided below.
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 149-155 °C | [2] |
| Solubility | Soluble in water. | |
| Appearance | White to off-white solid. | |
| Optical Rotation | [α]²⁰/D ~ -25° (c=1 in H₂O) |
Spectroscopic Data
| Technique | Data and Peak Assignments |
| ¹H NMR | δ (D₂O): ~1.20 (d, 3H, -CH₃), ~2.30-2.50 (m, 2H, -CH₂-COO⁻), ~4.15 (m, 1H, -CH(OH)-) |
| ¹³C NMR | δ (D₂O): ~22 ppm (-CH₃), ~45 ppm (-CH₂-COO⁻), ~65 ppm (-CH(OH)-), ~180 ppm (-COO⁻) |
| FT-IR (ATR) | ~3400 cm⁻¹ (O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=O stretch, carboxylate) |
| Mass Spectrometry (ESI-) | m/z: 103.039 [M-Na]⁻ |
Synthesis and Purification
This compound can be synthesized via the hydrolysis of its corresponding ester, ethyl (R)-3-hydroxybutyrate.
Experimental Protocol: Synthesis
This protocol details the base-catalyzed hydrolysis of ethyl (R)-3-hydroxybutyrate.
Materials:
-
Ethyl (R)-3-hydroxybutyrate
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (R)-3-hydroxybutyrate in 95% ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of a pre-dissolved aqueous solution of sodium hydroxide dropwise to the cooled ester solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution contains this compound. This solution can be used directly for some applications or lyophilized to obtain the solid product.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Isopropanol
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add isopropanol as an anti-solvent to the hot ethanolic solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum.
Analytical Methods
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general method for the enantiomeric separation of 3-hydroxybutanoate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.
-
For acidic compounds, 0.1% trifluoroacetic acid (TFA) can be added. For basic compounds, 0.1% diethylamine (DEA) can be added.
Procedure:
-
Prepare a standard solution of racemic 3-hydroxybutyric acid and a sample solution of the synthesized this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The enantiomeric excess (e.e.) of the synthesized product can be calculated from the peak areas of the two enantiomers.
Biological Significance
Metabolic Pathways: Ketogenesis and Ketolysis
This compound is a key ketone body produced in the liver during periods of low glucose availability, such as fasting or a ketogenic diet. This process, known as ketogenesis , converts acetyl-CoA derived from fatty acid oxidation into (R)-3-hydroxybutyrate and acetoacetate. These ketone bodies are then transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle. In these tissues, they undergo ketolysis , where they are converted back to acetyl-CoA to be used as an energy source in the citric acid cycle.
References
The Discovery and History of Ketone Bodies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketone bodies, consisting primarily of acetoacetate (AcAc), β-hydroxybutyrate (βHB), and acetone, are lipid-derived metabolites synthesized predominantly in the liver. Historically viewed as metabolic byproducts of fasting or indicators of pathological states such as diabetic ketoacidosis, contemporary research has unveiled their crucial roles as an alternative energy source for extrahepatic tissues, particularly the brain, and as signaling molecules with diverse physiological functions. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of ketone body metabolism, tailored for professionals in research and drug development.
A Historical Timeline of Discovery
The journey to understanding ketone bodies has been a multi-century endeavor, marked by key clinical observations and groundbreaking biochemical research.
-
1857: Gerhardt's Test and the First Glimpse. The story begins with Charles Gerhardt's observation of a transient red color upon adding ferric chloride to the urine of diabetic patients, a reaction later attributed to acetoacetate.[1][2] This marked the first chemical detection of a "ketone body," though its identity and significance remained unknown.
-
1865: Rothera's Refinement. Decades later, A.C.H. Rothera developed a more sensitive test using sodium nitroprusside, which produced a purple ring in the presence of acetoacetic acid and acetone.[3][4] This test, still known as Rothera's test, became a cornerstone in the qualitative analysis of ketonuria.
-
1874: Kussmaul's Clinical Correlation. Adolf Kussmaul made a pivotal clinical connection, describing a specific pattern of deep, labored breathing ("air hunger") in patients with severe diabetes mellitus, a condition he termed "diabetic coma."[5] This respiratory pattern, now known as Kussmaul breathing, was a physiological response to the severe metabolic acidosis caused by the accumulation of these acidic compounds.
-
Early 20th Century: The Liver as the Source. Through perfusion experiments, Gustav Embden and his colleagues established that the liver is the primary site of ketone body production from fatty acids.[6]
-
1921: The Term "Ketogenic". Rollin Woodyatt identified that starvation or a diet high in fat and low in carbohydrates led to the production of acetone, β-hydroxybutyrate, and acetoacetate by the liver.[7] Shortly after, Russel Wilder at the Mayo Clinic coined the term "ketogenic diet" and utilized it as a treatment for epilepsy.[8]
-
Mid-20th Century: Elucidating the Metabolic Pathways. The intricate biochemical pathways of ketone body synthesis (ketogenesis) and utilization (ketolysis) were largely unraveled by pioneers like Hans Krebs, who also famously elucidated the citric acid cycle.[9]
-
1960s: Cahill's Starvation Studies. George F. Cahill Jr. conducted seminal studies on human metabolism during prolonged fasting, demonstrating the brain's remarkable ability to adapt to using ketone bodies as a primary fuel source, sparing glucose and, consequently, muscle protein.[10][11] His work fundamentally shifted the perception of ketone bodies from mere waste products to vital metabolic substrates.
Quantitative Analysis of Ketone Bodies
The concentration of ketone bodies in biological fluids varies significantly depending on the physiological state. Precise quantification is crucial for both clinical diagnosis and research.
Blood Ketone Body Concentrations
| Physiological/Pathological State | Total Ketone Bodies (mmol/L) | β-Hydroxybutyrate (mmol/L) | Acetoacetate (mmol/L) |
|---|---|---|---|
| Normal (Postprandial) | < 0.5 | < 0.4 - 0.5 | Low |
| Overnight Fast | ~0.1 - 0.27 | ~0.1 | Low |
| Nutritional Ketosis | 0.5 - 3.0 | 0.5 - 3.0 | Varies |
| Prolonged Starvation (several weeks) | 8 - 10 | ~7 - 8 | ~1 - 2 |
| Diabetic Ketoacidosis (DKA) | > 3.0 (often 15-25) | Can exceed 10 (Cut-off for diagnosis often >3.0) | Varies (Ratio of βHB:AcAc increases significantly) |
Urine Ketone Body Concentrations
Urinary ketone levels are a less direct measure of systemic ketosis due to variations in renal clearance and hydration status. However, they are valuable for screening.
| Condition | Acetoacetate (mg/dL) | Acetone (mg/dL) |
|---|---|---|
| Normal | Negative | Negative |
| Ketonuria (Small) | 5 - 20 | 20 |
| Ketonuria (Moderate) | 20 - 40 | - |
| Ketonuria (Large) | > 40 | - |
Key Experimental Protocols
The detection and quantification of ketone bodies have evolved from simple colorimetric tests to highly sophisticated analytical techniques.
Historical Qualitative Tests
-
Principle: Acetoacetic acid and acetone react with sodium nitroprusside in an alkaline medium to produce a purple-colored complex.[3] This test is more sensitive to acetoacetate than acetone and does not detect β-hydroxybutyrate.[3]
-
Reagents:
-
Procedure:
-
Take 5 mL of urine in a test tube.
-
Add approximately 1 gram of Rothera's powder and mix until saturated.
-
Carefully layer 1-2 mL of concentrated ammonium hydroxide on top of the urine mixture.
-
A purple ring at the interface indicates a positive result.[3]
-
-
Principle: Ferric chloride reacts with acetoacetic acid to form a red-colored complex.[1][2] This test is less sensitive than Rothera's test and can produce false positives with salicylates.[4]
-
Reagents:
-
10% Ferric chloride solution.
-
-
Procedure:
-
To 3-5 mL of urine, add 10% ferric chloride solution dropwise. A precipitate of ferric phosphate may form initially.
-
Continue adding ferric chloride until a Bordeaux red color appears, indicating a positive result.
-
To confirm, boil the solution for 5 minutes. If the color disappears, it confirms the presence of acetoacetate (which is converted to acetone upon heating). If the color persists, it is likely due to interfering substances like salicylates.
-
-
Principle: This test involves the oxidation of β-hydroxybutyrate to acetoacetate, which is then detected by Rothera's test. The initial urine sample is boiled to remove pre-existing acetone and acetoacetate.
-
Reagents:
-
Acetic acid
-
Hydrogen peroxide
-
Reagents for Rothera's test
-
-
Procedure:
-
To approximately 10 mL of urine, add a few drops of acetic acid and boil to remove acetone and acetoacetate.
-
Cool the sample and add hydrogen peroxide to oxidize β-hydroxybutyrate to acetoacetate.
-
Perform Rothera's test on the treated sample. A positive result indicates the initial presence of β-hydroxybutyrate.
-
Modern Quantitative Assays
-
Principle: This is the most common method for quantifying βHB in clinical and research settings. The enzyme β-hydroxybutyrate dehydrogenase (HBDH) catalyzes the oxidation of βHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the βHB concentration.[7][10]
-
Generalized Procedure:
-
Sample Preparation: Serum, plasma, or other biological fluids are collected and centrifuged to remove particulate matter.
-
Reaction Setup: A reaction mixture containing β-hydroxybutyrate dehydrogenase, NAD+, and a suitable buffer is prepared.
-
Incubation: The sample is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specified time.
-
Measurement: The absorbance at 340 nm is measured using a spectrophotometer or microplate reader.
-
Quantification: The concentration of βHB in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of βHB.[7][10]
-
-
Principle: GC-MS offers high sensitivity and specificity for the simultaneous quantification of all three ketone bodies. Samples are derivatized to increase volatility, separated by gas chromatography, and then ionized and detected by mass spectrometry.
-
Generalized Procedure:
-
Sample Preparation: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample. Proteins are precipitated, and the supernatant is collected.
-
Derivatization: The ketone bodies are chemically modified to make them suitable for GC analysis.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the column.
-
MS Detection: The separated components enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used for identification and quantification.[12]
-
Signaling Pathways and Regulatory Mechanisms
The production and utilization of ketone bodies are tightly regulated by hormonal and metabolic signals.
Ketogenesis
Ketogenesis occurs primarily in the mitochondria of hepatocytes. It is stimulated by low insulin and high glucagon levels, which promote the release of free fatty acids from adipose tissue.
References
- 1. dovepress.com [dovepress.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. laboratorytests.org [laboratorytests.org]
- 5. Test for ketone bodies in urine – Histopathology.guru [histopathology.guru]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. What’s the Ideal Ketosis Level for Weight Loss? [healthline.com]
- 8. Fuel metabolism in starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Starvation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
enzymatic synthesis of (R)-3-hydroxybutyric acid
An In-depth Technical Guide to the Enzymatic Synthesis of (R)-3-Hydroxybutyric Acid
Introduction
(R)-3-hydroxybutyric acid ((R)-3-HB) is a valuable chiral building block in the synthesis of pharmaceuticals, vitamins, antibiotics, and biodegradable polymers like polyhydroxybutyrate (PHB).[1][2] Its importance has driven the development of highly selective and efficient synthetic routes. Enzymatic methods have emerged as superior alternatives to traditional chemical synthesis, offering high enantioselectivity, mild reaction conditions, and environmental sustainability.
This guide provides a comprehensive overview of the core enzymatic strategies for producing (R)-3-hydroxybutyric acid, intended for researchers, scientists, and professionals in drug development and biotechnology. It details the primary biocatalytic approaches, presents quantitative data for comparison, outlines experimental protocols, and visualizes key pathways and workflows. The main enzymatic routes covered are:
-
Asymmetric Reduction of Prochiral Ketones: Utilizing ketoreductases (KREDs) or whole-cell systems to stereoselectively reduce a 4-carbon β-keto ester, typically ethyl acetoacetate.
-
Metabolic Engineering and Whole-Cell Biosynthesis: Engineering microbial hosts like E. coli to produce (R)-3-HB directly from simple carbon sources such as glucose.
-
Kinetic Resolution of Racemic Mixtures: Employing lipases to selectively resolve a racemic mixture of 3-hydroxybutyric acid esters.
Asymmetric Reduction of Ethyl Acetoacetate
The most common and highly effective strategy for synthesizing the precursor to (R)-3-HB is the asymmetric reduction of ethyl acetoacetate (EAA). This reaction is catalyzed by NAD(P)H-dependent ketoreductases (KREDs), which stereoselectively deliver a hydride to the carbonyl group, yielding ethyl (R)-3-hydroxybutyrate ((R)-EHB). The resulting ester can then be easily hydrolyzed to the final acid product.
This process can be performed using isolated enzymes or, more commonly, with whole-cell biocatalysts that contain the necessary reductase enzymes and can intrinsically regenerate the required NAD(P)H cofactor.
Core Reaction & Cofactor Regeneration
The reduction of the ketone requires a stoichiometric amount of a hydride donor, typically NADPH or NADH. Given the high cost of these cofactors, an efficient regeneration system is essential for a viable process.[3] Two common strategies are employed:
-
Enzyme-Coupled Regeneration: A secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used in the reaction mixture. This enzyme oxidizes a cheap cosubstrate (e.g., glucose, formate) to regenerate the NADPH/NADH consumed by the ketoreductase.
-
Substrate-Coupled Regeneration: An inexpensive alcohol, such as isopropanol, is added in large excess. The same ketoreductase (or another alcohol dehydrogenase) catalyzes the oxidation of the alcohol to regenerate the cofactor, with acetone as the byproduct.
Data on Whole-Cell Bioreduction Systems
Whole-cell biocatalysis is often preferred as it simplifies the process by housing the reductase and cofactor regeneration systems within the cell, using the organism's own metabolism.
| Microorganism | Substrate (EAA) Conc. | Product (EHB) Conc. | Enantiomeric Excess (e.e.) | Reaction Time | Reference |
| Paracoccus denitrificans | 150 mM | 49 mM | 98.9% | 8 h | [4] |
| Paracoccus denitrificans (Fed-batch) | Intermittent | 124 mM | 88.7% | 104 h | [4] |
| Acetobacter sp. CCTCC M209061 | 10 g/L | ~7.8 g/L (78% yield) | >99% | 12 h | [5] |
| Geotrichum candidum | Not specified | Not specified | High (produces R-form) | Not specified | [5] |
| Baker's Yeast (S. cerevisiae)* | 15 g/L | ~10.3 g/L (69% yield) | 85% | 72 h | [6] |
*Note: Baker's yeast typically produces the (S)-enantiomer, but specific strains or conditions can yield the (R)-form.[5][7]
Experimental Protocol: Whole-Cell Reduction with Paracoccus denitrificans
This protocol is adapted from the methodology for asymmetric reduction of EAA to (R)-EHB using P. denitrificans.[4]
-
Cell Culture and Preparation:
-
Cultivate Paracoccus denitrificans in a suitable growth medium until the desired cell density is reached.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) and centrifuge again.
-
Resuspend the washed cells in the same buffer to a final concentration of 10 g (dry cell weight) per liter.
-
-
Bioreduction Reaction:
-
In a sealed reaction vessel, combine the cell suspension with ethyl acetoacetate (EAA) to a final concentration of 150 mM.
-
Add sodium nitrate (NO₃⁻) to a final concentration of 100 mM. Nitrate serves as an electron acceptor to induce the desired metabolic state under anaerobic conditions.[4]
-
Ensure the reaction is carried out under anaerobic conditions by purging the vessel with nitrogen gas.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
-
Monitoring and Work-up:
-
Periodically withdraw samples to monitor the concentrations of EAA and (R)-EHB using gas chromatography (GC) with a chiral column to determine enantiomeric excess.
-
After the reaction reaches the desired conversion (e.g., 8 hours), stop the reaction by removing the cells via centrifugation or filtration.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl (R)-3-hydroxybutyrate.
-
-
Hydrolysis to (R)-3-Hydroxybutyric Acid:
-
The crude (R)-EHB can be hydrolyzed to (R)-3-HB by standard aqueous acid or base-catalyzed methods.
-
Metabolic Engineering for Direct Biosynthesis
An alternative approach involves engineering the metabolic pathways of microorganisms, typically E. coli, to convert simple sugars like glucose directly into (R)-3-hydroxybutyric acid. This method avoids the use of ketoester substrates and leverages the cell's central metabolism.
The core pathway involves three key enzymatic steps starting from acetyl-CoA, a central metabolite derived from glucose:
-
β-Ketothiolase (PhaA): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
Acetoacetyl-CoA Reductase (PhaB): An NADPH-dependent reductase that stereoselectively reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.
-
Thioesterase/Transferase: An enzyme, such as Propionyl-CoA Transferase (PCT) or TesB, cleaves the CoA thioester to release free (R)-3-hydroxybutyric acid.[1][8]
Data on Engineered Biosynthesis Systems
This approach can achieve high product titers directly from renewable feedstocks.
| Host Organism | Key Genes Expressed | Carbon Source | Product Conc. | Productivity | Enantiomeric Purity | Reference |
| Engineered E. coli | phaA, phaB, pct | Glucose | 1.0 g/L | - | 99.2% | [1] |
| Engineered E. coli | phaA, phaB, pct | Glucose + Acetate | 5.2 g/L | 0.22 g/L/h | 99.2% | [1] |
| Engineered E. coli | phaA, phaB, tesB | Glucose | 6.89 g/L | - | >99% (R) | [8] |
| Engineered E. coli (ΔeutD mutant) | phaA, phaB, tesB | Glucose | 11.2 g/L | - | >99% (R) | [8] |
Experimental Protocol: (R)-3-HB Production in Engineered E. coli
This protocol is a generalized procedure based on the principles described for producing (R)-3-HB in metabolically engineered E. coli.[1][8]
-
Strain Construction:
-
Clone the necessary genes (phaA and phaB from a source like Cupriavidus necator, and a suitable thioesterase like pct or tesB) into an appropriate expression vector.
-
Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)).
-
-
Fermentation Process:
-
Prepare a defined mineral salt medium containing glucose as the primary carbon source and necessary trace elements.
-
Inoculate a seed culture and grow overnight. Use the seed culture to inoculate the main bioreactor.
-
Run the fermentation under controlled conditions (e.g., 37°C, pH 7.0, controlled dissolved oxygen).
-
When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8), induce gene expression by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
If using a CoA transferase like PCT, supplement the medium with acetate to act as a CoA acceptor, which can significantly boost production.[1]
-
Continue the fermentation for 24-48 hours post-induction.
-
-
Product Analysis and Purification:
-
Harvest the culture broth and separate the supernatant from the cell biomass by centrifugation.
-
Acidify the supernatant to protonate the 3-hydroxybutyric acid.
-
Extract the (R)-3-HB from the acidified supernatant using an organic solvent.
-
Analyze the product concentration and enantiomeric purity using HPLC with a chiral column or GC-MS after derivatization.
-
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a classic biocatalytic method that relies on the ability of an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture faster than the other. For producing (R)-EHB, this is often achieved by the transesterification of racemic ethyl 3-hydroxybutyrate, where the lipase selectively acylates the (S)-enantiomer.
The process yields two valuable products: the unreacted (R)-ethyl 3-hydroxybutyrate and the newly formed (S)-ethyl 3-acetoxybutyrate. These can be separated, and the (R)-ester can be hydrolyzed to (R)-3-HB. Candida antarctica lipase B (CAL-B) is highly effective for this resolution.[9][10]
Data on Lipase-Catalyzed Resolution
This method is characterized by high enantiomeric excess for both the remaining substrate and the product when the reaction is stopped at approximately 50% conversion.
| Enzyme | Reaction Type | Substrate | Key Result | Reference |
| Candida antarctica Lipase B (CAL-B) | Acetylation | Racemic EHB | >96% e.e. for (S)-EHB at 60% conversion | [10] |
| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic EHB + (R)-1,3-butanediol | Produces (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | [9] |
| Pseudomonas fluorescens Lipase | Hydrolysis | Ethyl 3-phenylbutanoate | 98% e.e. (acid), 99% e.e. (ester) at 50% conversion | [11] |
Experimental Protocol: Kinetic Resolution of (±)-Ethyl 3-Hydroxybutyrate
This protocol is based on the two-step resolution process using immobilized Candida antarctica lipase B (CAL-B).[10]
-
Enantioselective Acetylation (First Stage):
-
Charge a reactor with racemic ethyl 3-hydroxybutyrate (HEB) and vinyl acetate (as the acyl donor). The reaction is often run solvent-free to maximize throughput.[10]
-
Add immobilized CAL-B to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30-40°C) with stirring.
-
Monitor the reaction progress by GC until approximately 60% of the starting material is consumed. At this point, the remaining HEB will be highly enriched in the (R)-enantiomer, and the product will be (S)-ethyl 3-acetoxybutyrate.
-
Separate the enzyme from the reaction mixture by filtration.
-
Separate the unreacted (R)-EHB from the (S)-ethyl 3-acetoxybutyrate by fractional distillation.
-
-
Alcoholysis of Enriched (R)-Ester (Optional Second Stage):
-
The above process yields (S)-product and (R)-substrate. To obtain (R)-EHB from an enriched mixture of its acetate, a reverse reaction (alcoholysis) can be performed.[10]
-
Take the (R)-enriched ethyl 3-acetoxybutyrate, dissolve it in ethanol, and add the same CAL-B enzyme.
-
The lipase will catalyze the removal of the acetyl group, yielding optically pure (R)-EHB.[10]
-
-
Purification and Final Hydrolysis:
-
The optically enriched (R)-EHB obtained from the resolution is purified by distillation.
-
The purified ester is then hydrolyzed using standard acidic or basic conditions to yield the final (R)-3-hydroxybutyric acid.
-
References
- 1. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological production of (R)-3-hydroxybutyric acid monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 9. mdpi.com [mdpi.com]
- 10. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 11. almacgroup.com [almacgroup.com]
Sodium (R)-3-hydroxybutanoate precursors and derivatives
An In-depth Technical Guide to Sodium (R)-3-hydroxybutanoate: Precursors, Derivatives, and Core Applications
Introduction
This compound, the sodium salt of the chiral molecule (R)-3-hydroxybutanoic acid, is a key ketone body and a versatile building block in biotechnology and drug development. As a naturally occurring metabolite, it is central to fatty acid metabolism in various organisms, from bacteria to humans.[1][2] In microorganisms, it serves as the monomeric unit for the biopolymer polyhydroxybutyrate (PHB), a biodegradable plastic.[3][4] In animals, it functions as a crucial energy source during periods of low glucose availability and acts as a signaling molecule with significant regulatory functions.[5][6] This guide provides a comprehensive technical overview of the precursors, synthesis, derivatives, and biological roles of this compound for researchers, scientists, and professionals in drug development.
Precursors and Synthesis of (R)-3-hydroxybutanoate
The production of (R)-3-hydroxybutanoate can be broadly categorized into two main routes: microbial biosynthesis and chemical synthesis.
Microbial Biosynthesis
Microorganisms are a primary source of (R)-3-hydroxybutanoate, typically in its polymerized form, poly-(R)-3-hydroxybutyrate (PHB). PHB is a natural polyester accumulated by various bacteria like Cupriavidus necator (formerly Ralstonia eutropha), Bacillus megaterium, and photosynthetic cyanobacteria as an intracellular carbon and energy storage material, often in response to physiological stress or nutrient limitation.[3][7] The monomer, (R)-3-hydroxybutanoic acid, can then be obtained through the controlled depolymerization of PHB.[4][8]
The biosynthetic pathway begins with the central metabolite acetyl-CoA.[7][9]
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme β-ketothiolase (encoded by the phaA gene).[7]
-
Reduction: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by the NADPH-dependent enzyme acetoacetyl-CoA reductase (encoded by the phaB gene).[7]
-
Polymerization: Finally, PHB synthase (encoded by the phaC gene) polymerizes the (R)-3-hydroxybutyryl-CoA monomers to form PHB.[7]
The accumulated PHB granules can be harvested by disrupting the cells.[3] The monomer can then be recovered from the polymer.
Chemical Synthesis
Chemical synthesis offers an alternative route, providing high purity and control over the final product.
-
From Poly-(R)-3-hydroxybutyrate (PHB): The biopolymer PHB can be depolymerized to obtain monomeric (R)-3-hydroxybutanoic acid or its esters. This is typically achieved through acidic or basic hydrolysis or alcoholysis.[8]
-
Asymmetric Hydrogenation: A common and efficient method is the asymmetric hydrogenation of acetoacetate esters (e.g., methyl or ethyl acetoacetate). This reaction uses chiral catalysts, such as ruthenium complexes, to produce the desired (R)-enantiomer with high enantiomeric excess (ee).[10][11] The resulting ester can then be hydrolyzed to yield this compound.
The table below summarizes key data from representative chemical synthesis methods.
| Precursor | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ethyl 3-oxobutanoate | Ruthenium Complex / Hydrogenation | Ethyl (R)-3-hydroxybutanoate | 98.5 | 94.5 | [10] |
| Methyl 3-oxobutanoate | Ruthenium Complex / Hydrogenation | Methyl (R)-3-hydroxybutanoate | 94.7 | 94.0 | [10][11] |
| Poly-(R)-3-hydroxybutyrate | p-Toluenesulfonic acid / Methanolysis | Methyl (R)-3-hydroxybutanoate | - | >97 | [8] |
| Ethyl acetoacetate | Baker's Yeast Reduction | Ethyl (S)-3-hydroxybutanoate | 59-76 | 85 | [12] |
Key Derivatives of (R)-3-hydroxybutanoate
The core structure of (R)-3-hydroxybutanoate can be modified to create various derivatives with distinct properties and applications.
-
Esters: Methyl, ethyl, and butyl esters are common derivatives.[8][10] The ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a notable example, designed as an exogenous ketone supplement to efficiently deliver two molecules of (R)-3-hydroxybutyrate upon hydrolysis in the body.[13][14][15]
-
Polymers: Poly-(R)-3-hydroxybutyrate (PHB) is the most significant polymer derivative, valued for its biodegradability. Copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are also produced to modify the physical properties of the bioplastic.[3][16]
-
Salts: Besides the sodium salt, other mineral salts like potassium, calcium, and magnesium (R)-3-hydroxybutanoate have been synthesized. These are often used in exogenous ketone salt formulations.[10][11]
The following diagram illustrates the relationship between precursors, the core molecule, and its principal derivatives.
Applications and Biological Significance
Exogenous Ketone Supplementation
This compound and its ester derivatives are widely used as exogenous ketone supplements to induce a state of nutritional ketosis without the need for a strict ketogenic diet.[5][17] This has applications in enhancing physical and cognitive performance, as well as potential therapeutic uses.[18][19] Upon ingestion, these compounds elevate blood levels of D-β-hydroxybutyrate (the biologically active form), which can be used by tissues like the brain and muscles as an alternative energy source to glucose.[5][13]
Studies comparing ketone salts (KS) and ketone esters (KE) show that esters lead to a significantly higher and more sustained elevation of blood D-β-hydroxybutyrate.[13][20]
| Supplement Type | Dose (g of βHB) | Peak D-βHB (Cmax) (mM) | Time to Baseline (h) | Effect on Blood pH | Reference |
| Ketone Ester (KE) | ~12-24 g | 2.8 ± 0.2 | 3-4 | Decrease | [13][20] |
| Ketone Salt (KS) | ~12-24 g | 1.0 ± 0.1 | 3-4 | Increase | [13][20] |
Signaling Molecule and Therapeutic Potential
Beyond its role as an energy substrate, (R)-3-hydroxybutyrate is an important signaling molecule that can modulate cellular processes.[6][21]
-
HDAC Inhibition: It is a natural inhibitor of class I histone deacetylases (HDACs), which can lead to epigenetic modifications and alter gene expression. This mechanism is linked to neuroprotective and antioxidant effects.[6][21]
-
Receptor Agonism: It acts as a ligand for cell surface G-protein coupled receptors, including hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and free fatty acid receptor 3 (FFAR3). Activation of HCAR2 in adipocytes reduces lipolysis, creating a negative feedback loop on ketogenesis.[6]
-
Antioxidant Pathways: Recent studies show that 3-hydroxybutyrate can exert antioxidant and anti-apoptotic effects by activating the SIRT3/FOXO3A pathway.[22]
Experimental Protocols
Protocol 1: Synthesis of (R)-3-hydroxybutyric Acid from PHB
This protocol describes the acid-catalyzed hydrolysis of PHB to yield the free acid.[8]
-
Setup: In a 1-L, two-necked, round-bottomed flask equipped with a stirrer and condenser, add 50 g of PHB and 200 mL of 1,2-dichloroethane.
-
Dissolution: Heat the mixture to 150°C with stirring until a milky solution forms.
-
Catalysis: Add 2.5 g of p-toluenesulfonic acid monohydrate and continue heating for 30 minutes.
-
Transesterification (optional for ester): For methyl ester synthesis, carefully add 9.3 g of methanol in small portions through the condenser. For the free acid, proceed to hydrolysis.
-
Hydrolysis: Add 60 mL of water to the mixture and heat for 4 hours. Remove the organic solvents and excess water by distillation.
-
Saponification: Add a solution of sodium hydroxide (e.g., 20 g in 50 mL of water) and heat at reflux for 1-2 hours to saponify any remaining esters and oligomers.
-
Acidification & Extraction: Cool the mixture and acidify with concentrated HCl. Extract the (R)-3-hydroxybutanoic acid with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by bulb-to-bulb distillation. The final product is a colorless oil or crystalline solid with a melting point of 44-46°C.[8]
Protocol 2: Synthesis of this compound via Hydrogenation
This protocol is adapted from a patented process for synthesizing the methyl ester followed by saponification.[10][11]
-
Reaction Setup: In a high-pressure autoclave purged with nitrogen, dissolve methyl 3-oxobutanoate (e.g., 74 ml, 680 mmol), a ruthenium complex catalyst (e.g., [RuCl2(benzene)2] dimer, 80 mg) and a chiral ligand (e.g., (R)-(+)-...-dipotassium salt, 340 umol) in methanol (600 ml).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 bar and heat the reaction to 60°C for 16 hours with stirring.
-
Isolation of Ester: After cooling and depressurizing, concentrate the reaction mixture to near dryness. Purify the resulting methyl (R)-3-hydroxybutanoate by vacuum distillation (yield: 94.7%, ee: 94%).[10][11]
-
Saponification: In a three-necked flask, add the purified methyl (R)-3-hydroxybutanoate (76.0 g) and 300 ml of water.
-
Base Addition: Control the temperature to below 30°C and slowly add a solution of sodium hydroxide (25.8 g) in batches over 3 hours, keeping the temperature below 10°C. Continue the reaction for another 3 hours.[11]
-
Purification and Isolation: Add activated carbon (0.3 g), stir for 30 minutes, and filter. Concentrate the filtrate until a large amount of solid precipitates. Cool to room temperature, stir to crystallize for 1 hour, and collect the white solid by centrifugation. Dry the product in vacuo to obtain this compound (yield: 85.0%, ee: 91.5%).[10]
Protocol 3: Analytical Determination of D-3-Hydroxybutyrate
This enzymatic assay is a standard method for quantifying D-3-hydroxybutyrate in biological samples like plasma or serum.[23][24]
-
Principle: D-3-hydroxybutyrate is oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase (HBDH). This reaction is coupled to the reduction of NAD+ to NADH, and the increase in absorbance at 340 nm due to NADH formation is proportional to the concentration of D-3-hydroxybutyrate.
-
Reagents:
-
Buffer solution (e.g., Tris or phosphate buffer, pH 8.5-9.0).
-
NAD+ solution.
-
3-hydroxybutyrate dehydrogenase (HBDH) enzyme solution.
-
Sample (e.g., deproteinized plasma or serum).
-
-
Procedure (Manual Method):
-
Pipette buffer, NAD+ solution, and the sample into a cuvette.
-
Mix and measure the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding the HBDH enzyme solution.
-
Incubate for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the final absorbance (A2).
-
-
Calculation: The change in absorbance (ΔA = A2 - A1) is used to calculate the concentration of D-3-hydroxybutyrate using the molar extinction coefficient of NADH and a standard curve. Automated kinetic methods that measure the initial rate of the reaction are also commonly used.[24]
References
- 1. This compound CAS 13613-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Sodium 3-hydroxybutyrate | C4H7NaO3 | CID 23676771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 4. Biotechnological production of (R)-3-hydroxybutyric acid monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exogenous ketone - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis process of (R)-3-hydroxybutyric acid and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. On the Metabolism of Exogenous Ketones in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. On the Metabolism of Exogenous Ketones in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metagenicsinstitute.com [metagenicsinstitute.com]
- 19. researchgate.net [researchgate.net]
- 20. pure.au.dk [pure.au.dk]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. food.r-biopharm.com [food.r-biopharm.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sodium (R)-3-hydroxybutanoate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Sodium (R)-3-hydroxybutanoate to mice for research purposes. This document includes quantitative data on dosage and toxicity, detailed experimental procedures for various administration routes, and diagrams of relevant signaling pathways.
I. Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of this compound in mice, primarily derived from studies in a sepsis-induced critical illness model.
Table 1: Dose-Dependent Effects of this compound in a Sepsis Mouse Model
| Daily Dose | Mortality Rate (%) | Key Observations |
| 150 mg/day | 30.4% | Prevented sepsis-induced muscle weakness without obvious toxicity.[1][2] |
| 180 mg/day | Increased | Increased illness severity, more pronounced metabolic alkalosis and hypernatremia.[1][2] |
| 225 mg/day | Increased | Increased mortality, dehydration of brain and lungs, increased markers of hippocampal neuronal damage and inflammation.[1][2] |
| 300 mg/day | 87.5% | Doubled illness severity scores compared to 150 mg/day.[1] |
Table 2: Effects of this compound on Blood Electrolytes and pH in a Sepsis Mouse Model
| Treatment Group | Blood Na+ Concentration | Blood pH | Blood HCO3- |
| Placebo-treated septic mice | Baseline | Baseline | Baseline |
| 3HB-Na-treated septic mice (dose-dependent) | Increased | Increased | Increased |
Note: Specific concentrations were not provided in the source material, but a dose-dependent increase was observed.[2]
II. Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in mice.
A. Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Add the sterile vehicle to the powder to achieve the desired final concentration. For example, to prepare a solution for a 150 mg/day dose for a 25g mouse to be administered in a volume of 0.2 mL, the concentration would be 18.75 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at the recommended temperature (typically 4°C for short-term storage, refer to manufacturer's instructions for long-term storage).
-
Before administration, allow the solution to come to room temperature.
B. Administration Routes
This method is commonly used for sustained release.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol swabs
-
Animal restrainer (optional)
Procedure:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume for a subcutaneous injection in mice is typically 10 mL/kg.
-
Draw the calculated volume of the solution into a sterile syringe.
-
Securely restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Wipe the injection site (typically the dorsal midline, between the shoulder blades) with a 70% ethanol swab and allow it to dry.
-
Lift a tent of skin at the injection site.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
This method ensures precise oral dosing directly into the stomach.
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Appropriately sized oral gavage needles (flexible plastic or stainless steel with a ball tip)
-
Animal restrainer (optional)
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge |
| 15 - 25 | 20G - 22G |
| 25 - 35 | 18G - 20G |
Procedure:
-
Weigh the mouse to determine the correct administration volume. The maximum recommended volume for oral gavage in mice is generally 10 mL/kg.
-
Draw the calculated volume of the solution into a syringe and attach the gavage needle.
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Securely restrain the mouse, holding it in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, which facilitates its entry into the esophagus.
-
Gently pass the needle down the esophagus to the pre-measured mark. Do not force the needle.
-
Slowly administer the solution.
-
Gently withdraw the needle along the same path.
-
Return the mouse to its cage and monitor for any signs of distress.
III. Signaling Pathways and Experimental Workflow
A. Signaling Pathways
This compound has been shown to influence several key signaling pathways.
Caption: SIRT3/FOXO3A antioxidant signaling pathway activated by this compound.
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
B. Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound in a mouse model.
Caption: General experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols for Sodium (R)-3-hydroxybutanoate in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-3-hydroxybutanoate, the sodium salt of the ketone body D-β-hydroxybutyrate (BHB), is an endogenous energy substrate that becomes particularly important for the brain during periods of low glucose availability, such as fasting or ketogenic diets.[1][2] Beyond its role as an alternative fuel source, recent research has highlighted its function as a signaling molecule with significant neuroprotective and neuro-regenerative properties.[1][2][3] In neuronal cell culture, this compound serves as a valuable tool to investigate mechanisms of neuroprotection, neuronal metabolism, and cellular signaling pathways relevant to neurodegenerative diseases and brain injury.[1][2]
These application notes provide a comprehensive overview of the use of this compound in neuronal cell culture, including its mechanisms of action, quantitative effects, and detailed experimental protocols.
Mechanisms of Action
This compound exerts its effects on neuronal cells through multiple mechanisms:
-
Energetic Support: It serves as an alternative energy substrate to glucose, entering the tricarboxylic acid (TCA) cycle as acetyl-CoA to support ATP production.[2]
-
Neurotrophic Factor Induction: It has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[2] This induction is mediated through a signaling cascade involving the generation of reactive oxygen species (ROS), and subsequent activation of the transcription factor NF-κB and the histone acetyltransferase p300/EP300.[2]
-
Signaling Pathway Modulation: It can influence crucial cellular signaling pathways. For instance, it has been observed to reduce the activation of the PI3K-Akt-mTOR pathway, which is involved in cell growth and proliferation, and may promote a state of cellular quiescence.[4]
-
Histone Deacetylase (HDAC) Inhibition: As a known HDAC inhibitor, it can modulate gene expression by increasing histone acetylation, leading to a more open chromatin structure and influencing the transcription of genes related to stress resistance and longevity.[3][4]
-
Anti-inflammatory and Antioxidant Effects: It can suppress neuroinflammation by inhibiting the activation of pro-inflammatory pathways like NF-κB and reducing the production of inflammatory mediators.[3] It also exhibits antioxidant properties.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on neuronal cells as reported in the literature.
Table 1: Effects of this compound on Neuronal Regeneration and Migration
| Parameter | Control | 2 mM D,L-Sodium-β-hydroxybutyrate | Percentage Change vs. Control | Reference |
| Change in Gap Area (24h) | +63.81% (expansion) | -10.83% (reduction) | -74.64% | [1][6] |
| Percentage of Narrowed Gaps (24h) | 1.5% | 49.23% | +3182% | [1][6] |
| Cell Density Increase in Gap (24h) | 21.33% | 118.6% | +97.27% | [1] |
Table 2: Effects of this compound on Neuronal Bioenergetics and Signaling
| Parameter | Cell Type | Treatment | Outcome | Reference |
| Mitochondrial Respiration | SH-SY5Y cells, Primary Neurons | 4 mM βOHB | Increased | [4] |
| PI3K-Akt-mTOR Pathway | SH-SY5Y cells, Primary Neurons | 4 mM βOHB | Decreased Activation | [4] |
| Histone H3 Acetylation (Lysine 9) | SH-SY5Y cells | 4 mM βOHB | Increased | [4] |
| BDNF mRNA Levels | Cerebral Cortical Neurons | 8 mM 3OHB (6 hours) | Increased | [2] |
Experimental Protocols
This section provides detailed protocols for the preparation and application of this compound in neuronal cell culture, as well as methods for assessing its effects.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., Santa Cruz Biotechnology, Inc. sc-229050A)
-
Sterile, nuclease-free water or appropriate cell culture medium (e.g., DMEM or Neurobasal medium)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, nuclease-free water or your cell culture medium to create a concentrated stock solution (e.g., 1 M or 100 mM).
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Treatment of Neuronal Cultures with this compound
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)
-
Prepared this compound stock solution
-
Complete cell culture medium
-
Sterile pipette tips
Procedure:
-
Culture neuronal cells to the desired confluency or developmental stage according to standard protocols.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 2 mM, 4 mM, or 8 mM).[1][2][4] For control wells, prepare medium with the corresponding vehicle (e.g., sterile water or NaCl solution at the same molarity as the sodium added with the test compound).[4]
-
Carefully remove the existing medium from the neuronal cultures.
-
Gently add the medium containing the appropriate concentration of this compound (or vehicle control) to the culture wells.
-
Incubate the cells for the desired experimental duration (e.g., 6 hours for gene expression studies or 24 hours for migration and viability assays).[1][2]
-
Proceed with downstream assays to evaluate the effects of the treatment.
Protocol 3: Scratch Assay for Neuronal Migration and Regeneration
Materials:
-
Confluent neuronal cell monolayer in a multi-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Microscope with live-cell imaging capabilities (e.g., CytoSMART system)
-
Image analysis software
Procedure:
-
Create a "scratch" or cell-free gap in the confluent neuronal monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove dislodged cells.
-
Replace the PBS with fresh culture medium containing either this compound (e.g., 2 mM) or the vehicle control.[1]
-
Place the plate in a microscope equipped with a live-cell imaging system and incubate at 37°C and 5% CO2.
-
Acquire images of the scratch area at regular intervals (e.g., every hour) for 24 hours.[1]
-
Analyze the images to quantify the rate of cell migration into the scratch, the change in the gap area, and the increase in cell density within the gap over time.[1]
Protocol 4: Western Blotting for BDNF Expression
Materials:
-
Neuronal cell lysates from control and treated groups
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BDNF
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the neuronal cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the BDNF signal.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for using this compound in neuronal cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-hydroxybutyrate Preferentially Enhances Neuron Over Astrocyte Respiration While Signaling Cellular Quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroregeneration Improved by Sodium-D,L-Beta-Hydroxybutyrate in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sodium (R)-3-hydroxybutanoate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxybutanoate, also known as beta-hydroxybutyrate (BHB), is the most abundant ketone body in circulation. Ketone bodies are crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis.[1] The accurate quantification of (R)-3-hydroxybutanoate in plasma is essential for metabolic research, clinical diagnostics, and pharmacokinetic studies of exogenous ketone supplements.[2][3] This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (R)-3-hydroxybutanoate in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.[4][5]
Principle
The method is based on the principle of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Plasma samples are first treated with a protein precipitation agent (ice-cold acetonitrile) containing a stable isotope-labeled internal standard (e.g., (R)-3-hydroxybutanoic-13C4 acid). After centrifugation, the supernatant is directly injected into the LC-MS/MS system. The analyte and the internal standard are separated from other plasma components on a reverse-phase C18 column.[2][3] Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[4][6] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Materials and Reagents
-
Analytes: Sodium (R)-3-hydroxybutanoate, (R)-3-hydroxybutanoic-13C4 acid (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).[1]
-
Reagents: Formic acid (LC-MS grade).[7]
-
Sample Matrix: Human plasma (collected in EDTA or heparin tubes).[1] Pooled dialyzed fetal bovine serum can be used as a surrogate matrix for calibrators and QCs.[8]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions:
-
Calibration Standard Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare working solutions for the calibration curve (e.g., covering a range of 1.00 to 80.0 µg/mL).[6]
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 500 ng/mL).
-
QC Working Solutions: Prepare separate working solutions for Low, Medium, and High QC samples from a separately weighed stock solution.
-
-
Calibration Standards and QCs: Spike the appropriate working solutions into the surrogate matrix (e.g., dialyzed fetal bovine serum) to achieve the desired concentrations.
Sample Preparation
The sample preparation workflow is a straightforward protein precipitation protocol.[1][8]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 50 µL of the plasma sample, calibrator, or QC into the corresponding tube.
-
Add 200 µL of the ice-cold Internal Standard Working Solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Waters Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (2% B), 0.5-3.0 min (2-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-2% B), 4.1-6.0 min (2% B) |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 6.0 minutes |
-
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][6] |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| (R)-3-hydroxybutanoate | 103.0 | 59.0[7] | 100 | 12 |
| (R)-3-hydroxybutanoate-13C4 (IS) | 107.0 | 61.0 | 100 | 12 |
Data Presentation and Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to ICH M10 guidelines.[2]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.00 - 80.0 µg/mL[6] |
| Correlation Coefficient (R²) | > 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL |
| Intra-day Precision (%CV) | < 5.5%[6] |
| Inter-day Precision (%CV) | < 5.8%[6] |
| Accuracy (% Recovery) | 96.3% - 103%[6] |
| Extraction Recovery | 85% - 110%[8] |
| Matrix Effect | Minimal to negligible |
| Stability (Freeze-Thaw, 3 cycles) | Stable[4] |
| Stability (Benchtop, 6 hours) | Stable[4] |
Ketone Body Metabolism Context
(R)-3-hydroxybutanoate is a central molecule in energy metabolism, particularly when glucose availability is low. The following diagram illustrates its position in the broader metabolic pathway.
Conclusion
This application note presents a fast, robust, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in both clinical and research settings. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it a valuable tool for studying ketone body metabolism and related therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Separation of 3-Hydroxybutyrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrate (3-HB) is a crucial ketone body that serves as an energy source during periods of fasting or prolonged exercise. It exists as two enantiomers, (R)-3-hydroxybutyrate (D-3-HB) and (S)-3-hydroxybutyrate (L-3-HB), which exhibit different metabolic fates and biological activities. The endogenous form, D-3-HB, is a key metabolite, while the L-enantiomer is less common. The ability to accurately quantify the individual enantiomers is of significant interest in clinical diagnostics, metabolic research, and drug development. This application note details a robust and sensitive method for the chiral separation of 3-hydroxybutyrate enantiomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The method employs a pre-column derivatization step to form diastereomers, which can be effectively separated on a standard achiral reversed-phase column.
Principle of the Method
Direct separation of enantiomers on a chiral stationary phase can be challenging. An alternative and effective approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers.[1][2][3] These diastereomers have distinct physicochemical properties and can be separated on a conventional achiral column, such as a C18 column.
This protocol utilizes (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (S-PMP) as the chiral derivatization agent.[1][2][4] S-PMP reacts with the carboxylic acid group of the 3-hydroxybutyrate enantiomers to form stable diastereomeric amides. This derivatization not only enables chiral separation on a C18 column but also significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to a substantial increase in detection sensitivity.[1][2][3]
Experimental Protocols
Sample Preparation
Biological samples such as plasma, serum, or urine require protein precipitation prior to derivatization.
-
To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and dry it under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of acetonitrile/water 50:50, v/v) before proceeding to the derivatization step.
Chiral Derivatization Protocol
The following protocol is optimized for the derivatization of 3-hydroxybutyrate enantiomers with S-PMP.[2][5]
-
Reagents:
-
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (S-PMP) solution: 0.2 mM in acetonitrile.
-
2,2'-Dipyridyl disulfide (DPDS): 10 mM in acetonitrile.
-
Triphenylphosphine (TPP): 10 mM in acetonitrile.
-
-
Procedure:
-
To the reconstituted sample extract (or a standard solution of 3-hydroxybutyrate), add 20 µL of the 0.2 mM S-PMP solution.
-
Add 20 µL of the 10 mM DPDS solution.
-
Add 20 µL of the 10 mM TPP solution.
-
Vortex the mixture gently.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for HPLC-MS analysis.
-
HPLC-MS/MS Analysis
The separation of the derivatized 3-hydroxybutyrate diastereomers is performed on a C18 reversed-phase column.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the S-PMP derivatized 3-hydroxybutyrate diastereomers should be optimized on the specific instrument.
Data Presentation
The derivatization with S-PMP allows for excellent separation of the 3-hydroxybutyrate enantiomers. The following table summarizes the expected quantitative data based on published results.
| Analyte | Retention Time (min) | Resolution (Rs) |
| (S)-PMP-(R)-3-hydroxybutyrate | Elutes First | \multirow{2}{*}{9.37[4]} |
| (S)-PMP-(S)-3-hydroxybutyrate | Elutes Second |
Note: Absolute retention times will vary depending on the specific HPLC system, column, and exact mobile phase conditions. The elution order is based on the formation of diastereomers.
Experimental Workflow Visualization
The overall experimental workflow for the chiral separation of 3-hydroxybutyrate enantiomers is depicted in the following diagram.
Caption: Experimental workflow for the chiral HPLC-MS/MS analysis of 3-hydroxybutyrate enantiomers.
Signaling Pathway Visualization
The following diagram illustrates the logical relationship in the chiral separation strategy.
References
- 1. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 4. Simultaneous determination of DL-lactic acid and DL-3-hydroxybutyric acid enantiomers in saliva of diabetes mellitus patients by high-throughput LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Studies with Sodium (R)-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-3-hydroxybutanoate, the sodium salt of the ketone body D-β-hydroxybutyrate, is a key endogenous metabolite that serves as an alternative energy source for various tissues, particularly the brain, during periods of low glucose availability. Beyond its metabolic role, emerging research has highlighted its function as a signaling molecule with potent antioxidant and anti-apoptotic properties. These characteristics make it a compound of significant interest for in vitro studies across various fields, including neuroscience, oncology, and metabolic research. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in in vitro settings.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | High | Recommended to prepare fresh aqueous solutions for each experiment.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 10 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (19.83 mM) | Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] |
| Ethanol | Approx. 5 mg/mL | Ensure residual ethanol is insignificant in final culture conditions. |
| Cell Culture Medium (e.g., DMEM) | Soluble at typical working concentrations | Directly dissolving in media is possible, but preparing a concentrated stock is recommended for accurate dosing. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Store desiccated. |
| Aqueous Stock Solution | 4°C | ≤ 24 hours | Prone to microbial contamination; prepare fresh. |
| DMSO Stock Solution | -20°C | ≤ 1 month | [1] |
| DMSO Stock Solution | -80°C | ≤ 6 months | [1] |
Table 3: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Concentration | Application | Reference |
| Primary Rat Cortical Neurons | 2 mM | Neuroregeneration, enhanced cell migration | [2][3] |
| Neuro-2a (mouse neuroblastoma) | 10 mM | Neuroprotection against glucose deprivation | [4] |
| Breast Cancer Cell Lines | 3 mM | Investigating energetic phenotype | [5] |
| BV2 (microglial cells) | Not specified | Antioxidant and anti-apoptotic effects | [6] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 M Aqueous Stock Solution of this compound
Materials:
-
This compound powder (purity ≥98%)
-
Nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh out 1.261 g of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 8 mL of nuclease-free water to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with nuclease-free water to achieve a 1 M stock solution.
-
Attach a 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
Sterile 1 M this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 1 M this compound stock solution at room temperature.
-
In a laminar flow hood, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 2 mM: Add 2 µL of the 1 M stock solution to 998 µL of complete cell culture medium in a sterile microcentrifuge tube. Mix well by gentle pipetting.
-
Example for a final concentration of 10 mM: Add 10 µL of the 1 M stock solution to 990 µL of complete cell culture medium in a sterile microcentrifuge tube. Mix well by gentle pipetting.
-
-
Prepare a vehicle control by adding the same volume of the solvent used for the stock solution (in this case, sterile water) to the cell culture medium.
-
Aspirate the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
Protocol 3: In Vitro Scratch Assay for Neuronal Migration
This protocol is adapted from studies on neuroregeneration.[2][3]
Materials:
-
Primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y, Neuro-2a)
-
Culture plates (e.g., 24-well plates)
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Working solutions of this compound (e.g., 2 mM) and vehicle control (from Protocol 2)
-
Microscope with live-cell imaging capabilities (optional) or a standard inverted microscope with a camera
Procedure:
-
Seed neurons in a 24-well plate and culture until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a linear scratch down the center of each well.
-
Gently wash the wells with sterile PBS to remove dislodged cells.
-
Replace the PBS with fresh complete cell culture medium containing either the desired concentration of this compound (e.g., 2 mM) or the vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor cell migration into the scratch area.
-
Analyze the images to quantify the rate of wound closure. This can be done using image analysis software (e.g., ImageJ) by measuring the area of the scratch at each time point.
Mandatory Visualizations
Caption: SIRT3/FOXO3A signaling pathway activated by this compound.
Caption: Experimental workflow for an in vitro scratch assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroregeneration Improved by Sodium-D,L-Beta-Hydroxybutyrate in Primary Neuronal Cultures [ouci.dntb.gov.ua]
- 3. Neuroregeneration Improved by Sodium-D,L-Beta-Hydroxybutyrate in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Potential of β-Hydroxybutyrate against Glucose-Deprivation-Induced Neurotoxicity Involving the Modulation of Autophagic Flux and the Monomeric Aβ Level in Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopically Labeled Sodium (R)-3-hydroxybutanoate for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotopically labeled Sodium (R)-3-hydroxybutanoate serves as a powerful tool for investigating ketone body metabolism in various biological systems. As a primary energy carrier during periods of low glucose availability, such as fasting or ketogenic diets, understanding the metabolic fate of (R)-3-hydroxybutanoate (also known as β-hydroxybutyrate or BHB) is crucial for research in neuroscience, cardiovascular disease, and metabolic disorders.[1][2][3] Stable isotope tracers, such as those containing Carbon-13 (¹³C) or Deuterium (²H), allow for the precise tracking of BHB through metabolic pathways, providing quantitative insights into its uptake, oxidation, and contribution to the synthesis of other metabolites.[4]
This document provides detailed application notes and protocols for the use of isotopically labeled this compound in metabolic tracing studies, covering both in vivo and in vitro experimental designs.
Applications
Isotopically labeled this compound can be utilized in a variety of research applications, including:
-
Neuroenergetics: To quantify the contribution of ketone bodies to brain energy metabolism under different physiological and pathological conditions.[5][6][7]
-
Cardiovascular Metabolism: To assess the heart's utilization of ketone bodies as a fuel source, which has implications for heart failure and other cardiac diseases.[8][9]
-
Cancer Metabolism: To investigate the role of ketone bodies in supporting cancer cell proliferation and survival.[10]
-
Metabolic Flux Analysis (MFA): To determine the rates (fluxes) of metabolic pathways connected to ketone body metabolism, such as the tricarboxylic acid (TCA) cycle.[11][12]
-
Drug Development: To evaluate the effect of therapeutic agents on ketone body metabolism and energy homeostasis.
Available Isotopologues
Several isotopologues of this compound are commercially available, each suited for different analytical platforms and research questions.[13][14]
| Isotopologue | Common Applications | Analytical Technique(s) |
| This compound-¹³C₄ | Tracing the entire carbon backbone | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| This compound-2,4-¹³C₂ | Tracing specific carbons into the TCA cycle | MS, NMR |
| This compound-³⁴C₁ | Introducing a single labeled carbon | MS, NMR |
| This compound-d₄ | Tracing hydrogen atoms, assessing redox state | MS, NMR, Magnetic Resonance Spectroscopy (MRS)[5] |
Experimental Protocols
In Vivo Metabolic Tracing in Mice
This protocol describes a continuous infusion of isotopically labeled this compound to achieve a metabolic steady-state for flux analysis.
Materials:
-
Isotopically labeled this compound (e.g., [U-¹³C₄]-Sodium (R)-3-hydroxybutanoate)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetized mice
-
Infusion pump and catheters
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen or dry ice for snap-freezing
-
Analytical instrument (e.g., LC-MS/MS, GC-MS, or NMR)
Procedure:
-
Tracer Preparation: Prepare the infusion solution by dissolving the isotopically labeled this compound in sterile saline to the desired concentration. The exact concentration will depend on the specific isotope and the experimental goals.
-
Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols. Surgically implant catheters for infusion (e.g., in the tail vein) and blood sampling (e.g., in the carotid artery).
-
Tracer Infusion: To rapidly achieve steady-state enrichment, begin with a bolus infusion over a short period (e.g., 10 minutes), followed by a continuous infusion for a longer duration (e.g., 80-90 minutes).[11][15]
-
Sample Collection:
-
Blood: Collect blood samples at multiple time points during the infusion to monitor the isotopic enrichment of BHB and other metabolites in the plasma.
-
Tissues: At the end of the infusion period, euthanize the mouse and rapidly dissect tissues of interest (e.g., brain, heart, liver). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize the frozen tissues in an appropriate extraction buffer (e.g., methanol/acetonitrile/water) to extract metabolites.
-
-
Analysis: Analyze the isotopic enrichment of metabolites in plasma and tissue extracts using LC-MS/MS, GC-MS, or NMR.[11]
-
Data Analysis: Calculate the fractional enrichment of downstream metabolites to determine the contribution of BHB to their synthesis and to model metabolic fluxes.
In Vitro Metabolic Tracing in Cell Culture
This protocol outlines the use of isotopically labeled this compound to trace metabolism in cultured cells.
Materials:
-
Isotopically labeled this compound (e.g., [2,4-¹³C₂]-Sodium (R)-3-hydroxybutanoate)
-
Cultured cells of interest
-
Cell culture medium (e.g., DMEM) with desired glucose concentration (e.g., 10 mM)[10]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Liquid nitrogen or dry ice
-
Analytical instrument (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for sufficient growth during the experiment. Allow cells to adhere and grow overnight.
-
Medium Preparation: Prepare the experimental medium by supplementing the base medium with the isotopically labeled this compound at the desired final concentration (e.g., 10-40 mM).[10]
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-warmed experimental medium containing the labeled BHB to the cells.
-
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of the labeled BHB.[16]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and place on dry ice to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Analysis: Analyze the isotopic labeling patterns of intracellular metabolites using LC-MS/MS or GC-MS.
-
Data Analysis: Determine the fractional labeling of metabolites to trace the metabolic fate of the labeled BHB.
Data Presentation
Quantitative Data from In Vivo Studies
The following table summarizes representative quantitative data from published in vivo metabolic tracing studies using isotopically labeled BHB.
| Labeled Compound | Model | Tissue/Sample | Infusion/Administration | Key Findings | Reference |
| [6][6][6][15]-²H₄-BHB | Mouse | Brain | Intravenous infusion (3.11 g/kg) for 90 min | Deuterium label incorporated into Glutamate/Glutamine (Glx), reaching a quasi-steady state concentration of ~0.6 ± 0.1 mM. Rate constant of Glx turnover from d₄-BHB was 0.034 ± 0.004 min⁻¹. | [5] |
| [2,4-¹³C₂]-β-hydroxybutyrate | Human | Brain | 2-hour intravenous infusion | Plasma BHB concentration: 2.25 ± 0.24 mmol/L. Apparent tissue BHB concentration: 0.18 ± 0.06 mmol/L. Fractional enrichment of ¹³C-4-glutamate: 6.78 ± 1.71%. Fractional enrichment of ¹³C-4-glutamine: 5.68 ± 1.84%. | [6][7] |
| [U-¹³C₄]BHB & [3,4-¹³C₂]AcAc | Mouse | Plasma | 10-min bolus and 80-min continuous infusion | Demonstrated significant in vivo exchange between BHB and Acetoacetate (AcAc). | [11] |
Visualizations
Metabolic Pathway of (R)-3-hydroxybutanoate
Caption: Metabolic fate of labeled (R)-3-hydroxybutanoate.
Experimental Workflow for In Vivo Metabolic Tracing
Caption: Workflow for in vivo tracing with labeled BHB.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. In vivo assessment of β-hydroxybutyrate metabolism in mouse brain using deuterium (2 H) MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vivo Delivery of (R)-β-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common in vivo delivery methods for (R)-β-hydroxybutyrate (R-BHB), a key ketone body with therapeutic potential in a range of metabolic and neurological disorders. This document details protocols for oral, intravenous, subcutaneous, and intracerebroventricular administration, along with methods for assessing its pharmacokinetic profile and engaging its primary signaling pathways.
In Vivo Delivery Methods: A Comparative Overview
The choice of delivery method for R-BHB in preclinical studies is critical and depends on the desired pharmacokinetic profile, the research question, and the animal model. The following table summarizes key quantitative data from studies utilizing different administration routes.
| Delivery Route | Formulation | Animal Model | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Bioavailability | Reference(s) |
| Oral Gavage | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester) | Human | 140 mg/kg | ~1.1 mM | 1-2 hours | - | [1] |
| Human | 357 mg/kg | ~2.0 mM | 1-2 hours | - | [1] | ||
| Human | 714 mg/kg | 3.30 mM | 1-2 hours | - | [1] | ||
| BHB Mineral Salts | Wistar Rats | - | Increased Ketonemia | - | - | [2] | |
| Intravenous (IV) Infusion | Racemic BHB | Human | 30-101 g (short infusion) | >1 mmol/L | Within 15 minutes | 100% (by definition) | [3] |
| [2,4-13C2]-β-hydroxybutyrate | Human | 2-hour infusion | 2.25 ± 0.24 mM (plasma) | End of infusion | 100% | [4] | |
| Intraperitoneal (IP) Injection | (D)-BHB Sodium Salt | Young Adult Rats | 300 mg/kg | 1.54 mM | 5 minutes | - | [5] |
| Subcutaneous (SC) Injection | gamma-Hydroxybutyrate (GHB) | Rats | 548 mg/kg | - | - | - | [6] |
| Intracerebroventricular (ICV) Infusion | beta-hydroxybutyrate | Female Rats | 28-day osmotic pump | - (CSF levels) | Continuous | - | [7] |
Experimental Protocols
Preparation of (R)-β-Hydroxybutyrate Solutions for In Vivo Administration
a) (R)-β-Hydroxybutyrate Sodium Salt Solution for Oral, IV, IP, or SC Administration:
-
Materials:
-
(R)-β-hydroxybutyrate sodium salt powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4 or sterile 0.9% saline[8]
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
-
Procedure:
-
Calculate the required amount of (R)-β-hydroxybutyrate sodium salt based on the desired concentration and final volume.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the (R)-β-hydroxybutyrate sodium salt powder in sterile PBS or saline. For example, a 50 mg/mL solution can be prepared for administration[8].
-
Gently vortex or swirl the vial until the powder is completely dissolved.
-
Verify the pH of the solution and adjust to ~7.4 with sterile 0.1 M HCl or 0.1 M NaOH if necessary[8].
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the sterile solution at 4°C for short-term use (prepare fresh daily is recommended) or aliquot and store at -20°C for long-term storage.
-
b) (R)-β-Hydroxybutyrate Ester Solution for Oral Gavage:
-
Materials:
-
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (ketone ester)
-
Vehicle (e.g., water, milk-based drink, or a specific formulation as described in the study protocol)[1]
-
-
Procedure:
-
Warm the ketone ester to room temperature if stored refrigerated.
-
Calculate the required volume of the ketone ester based on the desired dose and the animal's body weight.
-
Thoroughly mix the ketone ester with the chosen vehicle to ensure a homogenous suspension or solution. The ratio of ester to vehicle should be optimized for palatability and stability.
-
Prepare the formulation fresh before each administration.
-
In Vivo Administration Protocols
a) Oral Gavage in Mice:
-
Materials:
-
Prepared (R)-BHB solution
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip[9]
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
With the mouse in a vertical position, gently insert the feeding needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus (a slight swallowing reflex may be observed), slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
b) Intravenous (IV) Tail Vein Injection in Mice:
-
Materials:
-
Prepared sterile (R)-BHB solution
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol
-
-
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to increase the visibility of the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the (R)-BHB solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
c) Subcutaneous (SC) Injection in Mice:
-
Materials:
-
Prepared sterile (R)-BHB solution
-
1 mL syringe with a 25-27 gauge needle
-
-
Procedure:
-
Gently scruff the mouse to lift a fold of skin on the dorsal side (back), creating a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution, which will form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage.
-
d) Intracerebroventricular (ICV) Infusion in Rats via Osmotic Pump:
-
Materials:
-
Procedure (requires aseptic surgical technique):
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Surgically expose the skull and implant the brain infusion cannula into the desired ventricle (e.g., lateral ventricle) using stereotaxic coordinates.
-
Create a subcutaneous pocket on the back of the rat.
-
Fill the osmotic minipump with the sterile (R)-BHB solution according to the manufacturer's instructions.
-
Attach the catheter tubing to the pump and the brain infusion cannula.
-
Place the osmotic pump into the subcutaneous pocket.
-
Suture the incisions.
-
Provide post-operative care, including analgesics, and monitor the animal's recovery.
-
Assessment of In Vivo (R)-β-Hydroxybutyrate Delivery
Workflow for Pharmacokinetic Analysis
References
- 1. The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral β-hydroxybutyrate increases ketonemia, decreases visceral adipocyte volume and improves serum lipid profile in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Intravenous β-Hydroxybutyrate Use in Humans – A Promising Future Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of cerebral beta-hydroxybutyrate transport by carotid injection; effects of age, diet and injectant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KINETICS-OF-ACUTE-AND-CHRONIC-[beta]-HYDROXYBUTYRATE-ADMINISTRATION-IN-YOUNG-ADULT-RATS [aesnet.org]
- 6. Pharmacokinetics and pharmacodynamics of gamma-hydroxybutyric acid during tolerance in rats: effects on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICV beta-hydroxybutyrate: effects on food intake, body composition, and body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The action of β-hydroxybutyrate on the growth, metabolism and global histone H3 acetylation of spontaneous mouse mammary tumours: evidence of a β-hydroxybutyrate paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Application Notes and Protocols for Enzymatic Assay of D-β-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-β-hydroxybutyrate (D-BHB) is the most abundant of the three ketone bodies produced by the liver, particularly during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond its crucial role as an alternative energy source for peripheral tissues like the brain and heart, D-BHB is now recognized as a key signaling metabolite with diverse physiological functions, including the modulation of inflammation, oxidative stress, and gene expression.[1][2][3] Consequently, the accurate measurement of D-BHB in various biological samples is essential for research in metabolism, diabetes, neurodegenerative diseases, and cancer, as well as for the development of novel therapeutics.
This document provides detailed application notes and protocols for the enzymatic assay of D-BHB, a robust and widely used method for its quantification.
Principle of the Enzymatic Assay
The enzymatic measurement of D-β-hydroxybutyrate is based on the specific oxidation of D-BHB to acetoacetate by the enzyme D-β-hydroxybutyrate dehydrogenase (HBDH). This reaction is coupled to the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[4][5][6] The amount of NADH produced is directly proportional to the concentration of D-BHB in the sample. The NADH can be quantified by several methods:
-
Colorimetric Detection: NADH reacts with a chromogenic probe (such as WST-1 or a tetrazolium salt like INT) in the presence of a diaphorase to produce a colored formazan product.[4][7] The intensity of the color, measured spectrophotometrically (typically between 445-492 nm), corresponds to the D-BHB concentration.[4][7]
-
Fluorometric Detection: In this highly sensitive method, NADH reacts with a fluorometric probe to generate a fluorescent product, which is measured using a fluorometer (e.g., λex = 535 nm / λem = 587 nm).[8]
-
Direct UV Detection: The formation of NADH can be directly measured by the increase in absorbance at 340 nm.[6][9][10]
Quantitative Data from Commercial Assay Kits
The following table summarizes the key quantitative parameters of several commercially available D-β-hydroxybutyrate assay kits. This allows for a direct comparison of their performance characteristics.
| Kit Provider | Assay Method | Detection Range | Sensitivity | Sample Types |
| Cayman Chemical [4] | Colorimetric | 25-500 µM | - | Plasma, Serum, Urine, Cell Lysates, Tissue Homogenates |
| Abcam (ab83390) | Colorimetric | 0.01-0.2 mM (1-20 nmol) | > 0.01 mM | Biofluids, Cell/Tissue Extracts, Culture Media |
| Sigma-Aldrich (MAK540) [11] | Colorimetric | - | - | Serum, Plasma, and other biological fluids |
| Sigma-Aldrich (MAK272) | Fluorometric | - | 4 µM | Serum, Plasma, Urine, and other biological fluids |
| Assay Genie (BA0124) [9] | UV (340 nm) | 0.12 to 8 mM | - | - |
| Diazyme [12] | Enzymatic | - | 0.006 mmol/L | Serum, Plasma |
| Ranbut (on Roche cobas) [13] | UV (340 nm) | 0.10 to 3.95 mmol/L | LoD = 0.037 mmol/L | Serum, Plasma |
Experimental Protocols
Below are detailed protocols for performing a colorimetric and a fluorometric D-β-hydroxybutyrate assay. These are generalized protocols based on common principles of commercially available kits. It is crucial to refer to the specific manufacturer's instructions for the kit you are using.
Protocol 1: Colorimetric Assay
This protocol is suitable for samples with expected D-BHB concentrations in the mid-micromolar to low millimolar range.
A. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as per the kit instructions. This may involve diluting a concentrated stock solution.
-
Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing HBDH and diaphorase) with the provided buffer. Keep on ice.
-
Dye Solution: Prepare the chromogenic dye solution as per the kit instructions.
-
D-BHB Standard: Reconstitute the D-BHB standard to create a stock solution (e.g., 10 mM). Prepare a series of dilutions from the stock solution in assay buffer to generate a standard curve (e.g., 0, 50, 100, 200, 300, 400, 500 µM).
B. Sample Preparation
-
Serum/Plasma: Collect blood and separate serum or plasma. Samples may require deproteinization using a 10 kDa molecular weight cutoff spin filter.[14]
-
Urine: Centrifuge urine samples to remove any precipitate. Dilute as necessary with assay buffer.
-
Cell Lysates: Harvest cells and lyse them in assay buffer. Centrifuge to pellet cellular debris.
-
Tissue Homogenates: Homogenize tissue in assay buffer on ice. Centrifuge to remove insoluble material.
C. Assay Procedure
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, and Dye Solution) according to the kit's protocol.
-
Add 50 µL of the master mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
D. Data Analysis
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of D-BHB in the samples from the standard curve.
Protocol 2: Fluorometric Assay
This protocol is ideal for samples with low expected D-BHB concentrations due to its higher sensitivity.
A. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as per the kit instructions.
-
Enzyme Mix: Reconstitute the lyophilized enzyme mix with the provided buffer. Keep on ice.
-
Probe Solution: Prepare the fluorometric probe solution. This may be provided in DMSO.
-
D-BHB Standard: Prepare a stock solution and a dilution series for the standard curve as described in the colorimetric protocol, but at lower concentrations appropriate for the higher sensitivity of the assay (e.g., 0, 10, 20, 30, 40, 50 µM).
B. Sample Preparation
Follow the same sample preparation steps as for the colorimetric assay. Ensure that samples are diluted sufficiently to fall within the linear range of the assay.
C. Assay Procedure
-
Add 50 µL of each standard and sample to separate wells of a black 96-well plate.
-
Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, and Probe Solution) as per the kit's protocol.
-
Add 50 µL of the master mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence with a microplate reader at an excitation of ~535 nm and an emission of ~587 nm.
D. Data Analysis
-
Subtract the fluorescence of the blank from all other readings.
-
Plot the corrected fluorescence values for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of D-BHB in the samples from the standard curve.
Visualizations
Enzymatic Reaction for D-β-Hydroxybutyrate Measurement
Caption: Principle of the colorimetric enzymatic assay for D-BHB.
Experimental Workflow for D-β-Hydroxybutyrate Assay
Caption: General workflow for the enzymatic D-BHB assay.
D-β-Hydroxybutyrate in Metabolism and Signaling
Caption: Metabolic and signaling roles of D-β-hydroxybutyrate.
References
- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Hydroxybutyrate: A Signaling Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cbioc.com [cbioc.com]
- 7. bmrservice.com [bmrservice.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. vidandiagnostics.com [vidandiagnostics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. diazyme.com [diazyme.com]
- 13. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Utilizing Sodium (R)-3-hydroxybutanoate as a Carbon Source for Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium (R)-3-hydroxybutanoate, a naturally occurring ketone body, serves as a valuable carbon and energy source for various bacterial species. Its utilization is particularly relevant in the study of polyhydroxyalkanoate (PHA) metabolism, as it is the monomeric precursor for poly(3-hydroxybutyrate) (P3HB), a biodegradable bioplastic.[1] Understanding the growth characteristics of bacteria on this substrate is crucial for applications in metabolic engineering, bioplastic production, and the development of novel therapeutic strategies targeting bacterial metabolism.
This document provides detailed protocols for the cultivation of bacteria using this compound as a primary carbon source, focusing on key bacterial species known for their relevance in PHA metabolism: Cupriavidus necator (formerly Ralstonia eutropha), Pseudomonas putida, and Bacillus subtilis.
Key Bacterial Species and Their Relevance:
-
Cupriavidus necator (e.g., strain H16): A model organism for PHA synthesis, capable of accumulating large intracellular granules of P3HB.[2][3][4][5] It can efficiently utilize various carbon sources, and its growth on (R)-3-hydroxybutanoate is directly linked to its robust PHA production pathways.
-
Pseudomonas putida (e.g., strain KT2440): A metabolically versatile bacterium known for its ability to degrade a wide range of organic compounds.[6] Certain strains can produce medium-chain-length PHAs and have been engineered for the production of various bioproducts.[7] Its growth on 3-hydroxybutanoate is of interest for understanding its metabolic flexibility and potential for tailored bioproduction.
-
Bacillus subtilis: A Gram-positive, generally recognized as safe (GRAS) organism.[8] While primarily known for its protein secretion capabilities, some strains can produce PHAs.[9][10] Studying its growth on (R)-3-hydroxybutanoate can provide insights into its carbon metabolism and potential for producing biocompatible materials.
Quantitative Data Summary:
Quantitative data on the growth of bacteria using this compound as the sole carbon source is not extensively available in the public domain. The majority of studies focus on PHA production from other carbon sources like glucose, fructose, or oils. However, based on the metabolic potential of the listed bacteria, the following table provides an estimated summary of expected growth parameters. These values are for illustrative purposes and will require experimental validation.
| Parameter | Cupriavidus necator H16 | Pseudomonas putida KT2440 | Bacillus subtilis |
| Typical Medium | Minimal Salts Medium (MSM) | Minimal Salts Medium (e.g., M9) | Minimal Salts Medium (e.g., M9) or LB |
| Carbon Source Conc. | 1-2% (w/v) | 0.5-1% (w/v) | 0.5-1% (w/v) |
| Incubation Temp. (°C) | 30 | 30 | 37 |
| Expected Growth Rate (µ, h⁻¹) | 0.1 - 0.3 | 0.2 - 0.4 | 0.1 - 0.25 |
| Expected Final OD₆₀₀ | 2.0 - 5.0 | 1.5 - 4.0 | 1.0 - 3.0 |
Experimental Protocols
Protocol 1: Preparation of Minimal Medium with this compound
This protocol describes the preparation of a defined minimal medium for the cultivation of bacteria using this compound as the sole carbon source. M9 minimal medium is used as a base.
Materials:
-
This compound
-
5x M9 Minimal Salts solution (see recipe below)
-
1 M MgSO₄ (sterile)
-
1 M CaCl₂ (sterile)
-
Trace element solution (sterile, optional but recommended)
-
Sterile deionized water
-
Autoclave
-
Sterile flasks or culture tubes
5x M9 Minimal Salts Recipe:
-
Na₂HPO₄: 64 g
-
KH₂PO₄: 15 g
-
NaCl: 2.5 g
-
NH₄Cl: 5.0 g
-
Add deionized water to a final volume of 1 L.
Procedure:
-
Prepare the base medium: For 1 L of 1x M9 medium, aseptically combine the following in a sterile container:
-
700 mL sterile deionized water
-
200 mL sterile 5x M9 Minimal Salts solution
-
-
Prepare the carbon source solution: Prepare a 10% (w/v) stock solution of this compound in deionized water and sterilize by filtration through a 0.22 µm filter.
-
Final medium assembly: To the 900 mL of base medium, aseptically add:
-
100 mL of 10% this compound solution (for a final concentration of 1% w/v). Adjust volume as needed for the desired final concentration.
-
2 mL of 1 M MgSO₄
-
0.1 mL of 1 M CaCl₂
-
1 mL of a sterile trace element solution (optional).
-
-
Mix the final medium thoroughly by gentle swirling.
-
Aseptically dispense the medium into sterile culture flasks or tubes.
Protocol 2: Bacterial Cultivation and Growth Monitoring
This protocol outlines the procedure for inoculating and monitoring the growth of bacteria in the prepared minimal medium.
Materials:
-
Prepared minimal medium with this compound
-
Bacterial strain of interest (e.g., C. necator, P. putida, B. subtilis)
-
Sterile inoculation loop or pipette tips
-
Shaking incubator
-
Spectrophotometer
-
Sterile cuvettes
Procedure:
-
Prepare a starter culture: Inoculate a single colony of the desired bacterial strain into a small volume (5-10 mL) of a rich medium (e.g., LB broth) and grow overnight in a shaking incubator at the optimal temperature for the strain.
-
Inoculation:
-
Measure the optical density at 600 nm (OD₆₀₀) of the overnight starter culture.
-
Inoculate the minimal medium with this compound with the starter culture to a starting OD₆₀₀ of 0.05-0.1.
-
-
Incubation: Incubate the cultures in a shaking incubator (typically 180-220 rpm) at the optimal temperature for the specific bacterial strain.
-
Growth Monitoring:
-
At regular time intervals (e.g., every 1-2 hours during exponential growth), aseptically remove a small aliquot of the culture.
-
Measure the OD₆₀₀ of the sample using a spectrophotometer. Use the sterile minimal medium as a blank.[13][14][15]
-
Continue monitoring until the culture reaches the stationary phase (i.e., the OD₆₀₀ no longer increases).
-
-
Data Analysis: Plot the OD₆₀₀ values against time to generate a growth curve. The specific growth rate (µ) can be calculated from the slope of the natural logarithm of OD₆₀₀ versus time during the exponential phase.
Protocol 3: Quantification of this compound Consumption
This protocol provides a general method for monitoring the depletion of the carbon source from the culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial culture samples
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., a reverse-phase C18 column) and detector (e.g., UV detector at 210 nm).[16]
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile)
-
This compound standard solutions of known concentrations
Procedure:
-
Sample Preparation:
-
At each time point for growth monitoring, collect a larger volume of culture (e.g., 1-2 mL).
-
Centrifuge the sample to pellet the bacterial cells.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Store the filtered supernatant at -20°C until analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve by running a series of this compound solutions of known concentrations on the HPLC.
-
Inject the prepared supernatant samples into the HPLC.
-
Analyze the resulting chromatograms to determine the peak area corresponding to this compound.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of this compound remaining in the culture supernatant at each time point.
-
Plot the concentration of the substrate over time to visualize its consumption.
-
Visualizations
Metabolic Pathway of (R)-3-hydroxybutanoate Utilization
Caption: Metabolic pathway for the utilization of exogenous (R)-3-hydroxybutanoate.
Experimental Workflow for Bacterial Growth Analysis
Caption: Workflow for analyzing bacterial growth on this compound.
Logical Relationship of Key Metabolic Steps
Caption: Key metabolic fates of (R)-3-hydroxybutanoate in bacteria.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) by Ralstonia eutropha in high cell density palm oil fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by Ralstonia eutropha from soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth and polyhydroxybutyrate production by Ralstonia eutropha in emulsified plant oil medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Enhanced biosynthesis of poly(3‐hydroxybutyrate) in engineered strains of Pseudomonas putida via increased malonyl‐CoA availability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Poly β-Hydroxybutyrate Production by Bacillus subtilis NG220 Using Sugar Industry Waste Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Techniques: Preparing Minimal Media [madsci.org]
- 12. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 13. scispace.com [scispace.com]
- 14. youtube.com [youtube.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. aurigeneservices.com [aurigeneservices.com]
Application Notes and Protocols for Studying Ketosis with Sodium (R)-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, primarily resulting from the hepatic metabolism of fatty acids. One of the key ketone bodies, beta-hydroxybutyrate (BHB), not only serves as an alternative energy source for extrahepatic tissues but also functions as a signaling molecule with pleiotropic effects on cellular processes.[1][2] Exogenous administration of ketone precursors, such as Sodium (R)-3-hydroxybutanoate, offers a direct method to induce ketosis and study its physiological and therapeutic potential.
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of this compound in in vitro, in vivo, and human studies. The protocols outlined below are intended to serve as a foundational resource for researchers in academia and the pharmaceutical industry.
Data Presentation: Quantitative Effects of this compound Administration
The following tables summarize expected quantitative changes in key biomarkers following the administration of exogenous ketones. These values are compiled from various studies and should be considered as a general reference. Actual results may vary depending on the specific experimental conditions.
Table 1: Expected Peak Blood β-Hydroxybutyrate (BHB) Levels in Humans Following Oral Administration of Ketone Supplements.
| Dosage (g) | Active Ketone Moiety | Peak Blood BHB (mM) | Time to Peak (minutes) |
| ~10 | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Monoester) | ~1.4 - 3.3 | 30 - 120[3][4] |
| 10 | D-β-hydroxybutyric acid with R-1,3-butanediol | Lower than Ketone Monoester | Not specified[4] |
| 10 | R-1,3-butanediol | Lower than Ketone Monoester | Not specified[4] |
| 140 mg/kg | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | ~1.0 | 60 - 120[3] |
| 357 mg/kg | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | ~2.0 | 60 - 120[3] |
| 714 mg/kg | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | ~3.3 | 60 - 120[3] |
Table 2: Expected Physiological Responses to Exogenous Ketone Supplementation in Humans.
| Parameter | Direction of Change | Expected Magnitude of Change | Notes |
| Blood Glucose | Decrease | -0.47 to -0.54 mM | Effect observed following acute ingestion.[5] |
| Blood Insulin | Increase (in non-athletes) | Hedge's g = 0.1214 | Insignificant change in individuals with obesity and prediabetes.[6] |
| Blood Lactate | No significant change | - | - |
| Blood pH | Slight Decrease | Dependent on dose and formulation | Ketone salts may have a greater impact on acid-base balance. |
| Heart Rate | No significant change | - | - |
| Blood Pressure | No significant change | - | - |
Table 3: Dosing and Effects of Sodium 3-Hydroxybutyrate in Animal Models (Mice).
| Dosage | Route of Administration | Key Findings | Reference |
| 150 mg/day | Subcutaneous injection | Protected against sepsis-induced muscle weakness. | [7][8] |
| 180 mg/day | Subcutaneous injection | Increased illness severity in septic mice.[7][8] | |
| 225 - 300 mg/day | Subcutaneous injection | Increased mortality in septic mice.[7][8] | |
| 8 mg/mL in drinking water | Oral | Reduced ethanol intake. | [9] |
| 200 mg/kg/day | Gavage | Neuroprotective effects in a Parkinson's disease model. | [10] |
Signaling Pathways of β-Hydroxybutyrate
β-Hydroxybutyrate (BHB) exerts its effects through multiple signaling pathways, influencing gene expression, inflammation, and cellular metabolism.
Caption: Overview of β-Hydroxybutyrate signaling pathways.
Experimental Protocols
In Vitro Studies: Neuronal Cell Culture
This protocol describes the application of this compound to primary neuronal cultures to assess its effects on cell viability and neuroprotection.[11][12][13][14]
Materials:
-
Primary neuronal cell culture
-
This compound (sterile, cell-culture grade)
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Culture: Plate primary neurons at a desired density in appropriate culture plates and maintain in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Solution: Prepare a sterile stock solution of this compound in PBS or culture medium. Further dilute the stock solution to the desired final concentrations in the culture medium.
-
Treatment: Replace the existing culture medium with the medium containing different concentrations of this compound. Include a vehicle control group (medium without the compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability:
-
Following incubation, remove the treatment medium and wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle control group and express the results as a percentage.
Caption: In vitro experimental workflow.
In Vivo Studies: Mouse Model
This protocol outlines the oral administration of this compound to mice to investigate its in vivo effects on ketosis and other physiological parameters.[7][8][15]
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Sterile water or saline
-
Oral gavage needles
-
Animal balance
-
Blood collection supplies (e.g., tail vein lancets, capillary tubes)
-
Blood ketone and glucose meter
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Preparation of Dosing Solution: Dissolve this compound in sterile water or saline to the desired concentration. Ensure the solution is at an appropriate pH for administration.
-
Fasting (Optional): Fast the mice for a defined period (e.g., 4-6 hours) before administration to reduce variability in absorption.
-
Administration:
-
Weigh each mouse to determine the correct dosage volume.
-
Administer the this compound solution or vehicle control (water/saline) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at baseline (before administration) and at specified time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Immediately measure blood ketone (BHB) and glucose levels using a calibrated point-of-care meter.
-
-
Data Analysis: Plot the time course of blood BHB and glucose concentrations for each treatment group. Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Caption: In vivo experimental workflow.
Human Clinical Studies
This section provides a general framework for a human clinical trial to evaluate the effects of oral this compound. All human studies must be conducted in accordance with the Declaration of Helsinki and approved by an Institutional Review Board (IRB).
Study Design: A randomized, double-blind, placebo-controlled crossover design is recommended to minimize inter-individual variability.
Participants: Healthy adult volunteers, or a specific patient population, based on the research question.
Intervention:
-
Test Product: this compound dissolved in a palatable, non-caloric beverage.
-
Placebo: A taste- and appearance-matched beverage without the active compound.
Protocol:
-
Screening Visit: Assess eligibility criteria, obtain informed consent, and collect baseline data.
-
Intervention Visits:
-
Participants arrive at the clinical research unit after an overnight fast.
-
A baseline blood sample is collected.
-
Participants consume either the test product or the placebo.
-
Blood samples are collected at regular intervals (e.g., every 30 minutes for 2-4 hours) to measure BHB, glucose, insulin, and other relevant biomarkers.
-
Other assessments (e.g., cognitive tests, appetite questionnaires) can be performed at specified time points.
-
-
Washout Period: A sufficient washout period (e.g., at least one week) should be implemented between intervention visits in a crossover design.
-
Data Analysis: Compare the changes in outcome measures between the test and placebo conditions using appropriate statistical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ketone supplements on blood β-hydroxybutyrate, glucose and insulin: A systematic review and three-level meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the toxic threshold of 3-hydroxybutyrate-sodium supplementation in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the toxic threshold of 3-hydroxybutyrate-sodium supplementation in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SUPPLEMENTATION WITH SODIUM BUTYRATE PROTECTS AGAINST ANTIBIOTIC-INDUCED INCREASES IN ETHANOL CONSUMPTION BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Phenylbutyrate Controls Neuroinflammatory and Antioxidant Activities and Protects Dopaminergic Neurons in Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Sodium Butyrate's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (R)-3-hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-3-hydroxybutyrate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My overall yield of (R)-3-hydroxybutyrate is low. What are the common causes and how can I improve it?
A1: Low overall yield can stem from several factors depending on your synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Reactions: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time, temperature (if it doesn't compromise enantioselectivity), or the amount of catalyst.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst loading can significantly impact yield. It may be necessary to re-optimize these conditions for your specific setup.[1][2]
-
Product Degradation: (R)-3-hydroxybutyrate and its esters can be sensitive to harsh conditions. Avoid excessively high temperatures or highly acidic/basic conditions during workup and purification.
-
Inefficient Purification: Product loss during purification steps like distillation or chromatography is common. Ensure your purification method is optimized for your product's properties. For instance, distillation should be carried out under reduced pressure to avoid high temperatures that can cause degradation.[3][4]
-
Catalyst Deactivation: The catalyst, whether it's an enzyme or a metal complex, can lose activity. For enzymatic reactions, ensure the pH and temperature are within the optimal range for the enzyme. For chemical catalysts, ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere, as many catalysts are sensitive to moisture and air.[5]
Enzymatic Synthesis Issues
Q2: I am using an enzymatic kinetic resolution with a lipase, but the enantiomeric excess (ee) of my (R)-3-hydroxybutyrate is below the desired level (>99%). What can I do?
A2: Achieving high enantiomeric excess is the primary goal of enantioselective synthesis. If your ee is low, consider the following:
-
Enzyme Choice and Quality: The choice of lipase is critical. Candida antarctica lipase B (CAL-B) is a commonly used and highly selective enzyme for this resolution.[6][7][8] Ensure the enzyme you are using is active and from a reliable source.
-
Reaction Time: In a kinetic resolution, allowing the reaction to proceed too far (beyond 50% conversion) will lead to a decrease in the enantiomeric excess of the remaining starting material. It is crucial to stop the reaction at the optimal point, which is typically close to 50% conversion. Monitor the reaction closely and quench it at the appropriate time.
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme. Try running the reaction at a lower temperature to see if it improves the ee.
-
Solvent: The solvent can influence enzyme activity and selectivity. While some reactions can be run neat, others benefit from the use of a non-polar organic solvent.
Q3: The yield of my desired (R)-enantiomer from the enzymatic kinetic resolution is inherently limited to a theoretical maximum of 50%. How can I increase the overall yield of the (R)-enantiomer?
A3: This is a common challenge with kinetic resolutions. To overcome the 50% yield limitation, you can incorporate a process to racemize and recycle the undesired (S)-enantiomer. One approach involves the stereochemical inversion of the unreacted (S)-enantiomer, which can significantly increase the overall yield of the synthetic pathway.[8]
Chemical Synthesis Issues
Q4: I am performing an asymmetric hydrogenation of ethyl acetoacetate, but the reaction is slow and the yield is low. What should I check?
A4: Slow reaction rates and low yields in asymmetric hydrogenation can be due to several factors:
-
Catalyst Activity: The ruthenium complex catalysts used in these reactions are sensitive to air and moisture. Ensure you are using anhydrous solvents and proper inert atmosphere techniques (e.g., Schlenk line or glovebox). The purity of the chiral ligand is also crucial.[5]
-
Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Ensure the pressure is maintained at the optimized level throughout the reaction. The optimal pressure can range from 1 to 20 bar.[9][10]
-
Temperature: The reaction temperature affects the reaction rate. While higher temperatures can increase the rate, they may negatively impact enantioselectivity. An optimization of the reaction temperature is often necessary.[9][10]
-
Substrate to Catalyst Ratio: The molar ratio of the substrate to the catalyst is important. A ratio that is too high can lead to incomplete conversion. Ratios in the range of 1:0.0005 to 1:0.005 are commonly used.[9][10]
Biocatalysis (Recombinant E. coli) Issues
Q5: My recombinant E. coli strain is not producing (R)-3-hydroxybutyrate at a high titer. How can I improve the production?
A5: Low production titers in recombinant microbial systems can be a complex issue. Here are some key areas to investigate:
-
Cofactor Availability: The synthesis of (R)-3-hydroxybutyrate from acetoacetyl-CoA is a reduction step that often relies on the cofactor NADPH. The availability of NADPH can be a limiting factor. Strategies to increase the intracellular supply of NADPH, such as overexpressing enzymes of the pentose phosphate pathway (e.g., glucose-6-phosphate dehydrogenase) or using specific nitrogen sources like glutamate, can significantly improve the yield.[11]
-
Metabolic Burden: Overexpression of the synthesis pathway genes can place a significant metabolic burden on the cells, leading to slower growth and lower productivity. Optimizing the expression levels of the pathway enzymes can be beneficial.
-
By-product Formation: The formation of competing by-products, such as acetic acid, can divert carbon flux away from your desired product and inhibit cell growth. Engineering the strain to reduce the formation of these by-products can improve the yield of (R)-3-hydroxybutyrate.[11]
-
Fermentation Conditions: Optimizing fermentation parameters such as pH, temperature, aeration, and feeding strategy is crucial for maximizing product formation.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for (R)-3-hydroxybutyrate Esters
| Synthesis Method | Starting Material | Catalyst/Enzyme | Key Reaction Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Kinetic Resolution | Racemic ethyl 3-hydroxybutyrate | Candida antarctica lipase B (CAL-B) | 30 °C, 80 mmHg, 6 h | 48% (for (R,R)-4) | >90% dr | [8] |
| Asymmetric Hydrogenation | Ethyl 3-oxobutanoate | [RuCl₂(benzene)₂]₂ + (R)-(+)-ligand | 80 °C, 10 bar H₂, 20 h | 98.5% | 94.5% | [9] |
| Biocatalysis | Glucose | Recombinant E. coli | Nitrogen-limited fed-batch | 12.7 g/L (titer) | Not specified | [11] |
| Depolymerization | Poly-(R)-3-hydroxybutyrate | Sulfuric Acid in Ethanol | 110 °C, 22 h | Not specified | >99% (expected) | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from Racemic Ethyl 3-hydroxybutyrate [8]
-
Reaction Setup: In a round-bottom flask, combine racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol), (R)-1,3-butanediol (0.34 g, 3.9 mmol), and immobilized Candida antarctica lipase B (CAL-B) (70 mg).
-
Reaction Conditions: Gently shake the mixture under reduced pressure (80 mmHg) at 30 °C for 6 hours. The reduced pressure helps in the removal of the ethanol co-product, driving the reaction forward.
-
Workup: After 6 hours, filter the reaction mixture to remove the enzyme.
-
Purification: Evaporate the filtrate under reduced pressure (80 mmHg) to separate the unreacted (S)-ethyl 3-hydroxybutyrate as the distillate. The residue will be the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Protocol 2: Asymmetric Hydrogenation of Ethyl 3-oxobutanoate [9]
-
Catalyst Preparation: In a suitable autoclave, dissolve dichlorophenylruthenium(II) dimer ([RuCl₂(benzene)₂]₂) and the chiral (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-dibenzofuranyl-8,8'-dipotassium disulfonate salt ligand in methanol.
-
Reaction Setup: Add ethyl 3-oxobutanoate to the catalyst solution in methanol.
-
Reaction Conditions: Degas the autoclave under reduced pressure and then purge with nitrogen. Pressurize the autoclave with hydrogen to 10 bar and heat the reaction mixture to 80 °C for 20 hours.
-
Workup: After the reaction, cool the autoclave to room temperature and concentrate the mixture to near dryness.
-
Purification: Purify the product by vacuum distillation to obtain colorless ethyl (R)-3-hydroxybutyrate.
Protocol 3: Depolymerization of Poly-(R)-3-hydroxybutyrate (PHB) [4]
-
Reaction Setup: In a high-pressure reactor, charge absolute ethanol and poly-(R)-3-hydroxybutyrate (PHB).
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture.
-
Reaction Conditions: Heat the mixture to 110 °C and maintain this temperature for 22 hours.
-
Workup: After the reaction period, cool the reactor to approximately 30 °C.
-
Purification: The resulting ester of (R)-3-hydroxybutyrate can be purified by distillation to remove the alcohol and any by-products.
Visualizations
Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Caption: Workflow for the asymmetric hydrogenation of ethyl 3-oxobutanoate.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 4. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis process of (R)-3-hydroxybutyric acid and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
troubleshooting low solubility of Sodium (R)-3-hydroxybutanoate in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium (R)-3-hydroxybutanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on resolving low solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is highly soluble in water. Its solubility in other common laboratory solvents is summarized in the table below. Please note that the solubility of the closely related (S)-enantiomer is often used as a reference.
| Solvent | Reported Solubility | Source |
| Water | 100 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL (for (S)-enantiomer) | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
| Ethanol | ~5 mg/mL (for (S)-enantiomer) | [2][3] |
Q2: I'm observing precipitation when adding my this compound stock solution to my cell culture medium. What could be the cause?
A2: Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium is a common cause.
-
Solvent Shock: Rapidly adding a concentrated stock solution (especially from an organic solvent like DMSO) into an aqueous medium can cause the compound to precipitate out before it has a chance to dissolve evenly.
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and vitamins. High concentrations of divalent cations like calcium (Ca²⁺) and phosphate (PO₄³⁻) can potentially interact with this compound, leading to the formation of less soluble salts, although direct evidence for this specific interaction is not extensively documented.
-
pH and Temperature: The pH and temperature of the medium can influence the solubility of the compound. While this compound is generally stable, significant deviations from physiological pH or temperature fluctuations during preparation can affect its solubility.
-
Low-Quality Reagent: Impurities in the this compound powder can also contribute to precipitation.
Q3: How should I prepare a sterile stock solution of this compound for cell culture?
A3: The recommended method for preparing a sterile stock solution is to first dissolve the compound in a suitable solvent and then sterilize it.
-
Aqueous Stock Solution: For an aqueous stock, dissolve the powder in sterile, nuclease-free water or PBS at a high concentration (e.g., 1 M). Sterilize the solution by passing it through a 0.22 µm syringe filter.[4] Aliquot the sterile stock solution and store at -20°C or -80°C for long-term storage. It is recommended to use fresh aqueous solutions or those stored for no more than one month at -20°C.[4]
-
DMSO Stock Solution: If a higher concentration is required, DMSO can be used. Prepare a concentrated stock solution in sterile DMSO. Since DMSO is cytotoxic at higher concentrations, ensure the final concentration in your cell culture medium does not exceed 0.1-0.5%. DMSO stock solutions can be stored at -20°C.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound stock to the media.
This is a common problem often related to the preparation method.
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent Shock | 1. Pre-warm the cell culture medium to 37°C. 2. Add the stock solution dropwise to the medium while gently swirling or vortexing. | This gradual addition allows for better dispersion and dissolution of the compound, preventing localized high concentrations that can lead to precipitation. |
| High Stock Concentration | Prepare a more dilute stock solution and add a larger volume to the media, ensuring the final solvent concentration remains non-toxic to the cells. | A lower concentration gradient between the stock and the media reduces the likelihood of precipitation. |
| pH Incompatibility | Check the pH of your prepared stock solution and the final medium. Adjust the pH of the medium if necessary, staying within the optimal range for your cells. | Significant pH shifts upon adding the stock can affect the solubility of the compound and other media components. |
Issue 2: The compound dissolves initially but precipitates over time in the incubator.
This may indicate an instability of the compound in the specific media formulation under culture conditions.
| Possible Cause | Troubleshooting Step | Rationale |
| Interaction with Media Components | 1. Prepare a fresh working solution of this compound in a basal medium (e.g., DMEM without serum or supplements) to see if precipitation still occurs. 2. If the issue persists in complete media, consider reducing the concentration of serum or other supplements if your experimental design allows. | High concentrations of proteins and salts in the complete medium can decrease the solubility of the compound over time. |
| Temperature Fluctuations | Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door. | Temperature changes can affect the solubility of many compounds. |
| Evaporation | Use humidified incubators and ensure culture flasks or plates are properly sealed to minimize evaporation. | Evaporation can increase the concentration of all media components, potentially exceeding the solubility limit of this compound. |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sterile Aqueous Stock Solution of this compound
Materials:
-
This compound powder (MW: 126.09 g/mol )
-
Sterile, nuclease-free water or PBS
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out 1.26 g of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water or PBS to the tube.
-
Vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Attach a 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter-sterilize the solution into a new sterile 15 mL conical tube.
-
Aliquot the sterile 1 M stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Media (e.g., DMEM)
Materials:
-
Sterile 1 M this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 1 M this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 mM, you would need 100 µL of the 1 M stock solution.
-
In a sterile conical tube, add the required volume of the stock solution to the pre-warmed complete cell culture medium.
-
Add the stock solution dropwise while gently swirling the medium to ensure proper mixing and avoid precipitation.
-
Visually inspect the medium to ensure no precipitate has formed.
-
Use the prepared medium immediately for your experiment. It is recommended to prepare fresh working solutions for each experiment.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Signaling pathway of this compound via HDAC inhibition.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Sodium (R)-3-hydroxybutanoate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sodium (R)-3-hydroxybutanoate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your experiments.
Troubleshooting Guides
This section addresses common issues encountered when working with aqueous solutions of this compound.
| Issue | Possible Cause | Recommended Solution |
| Change in pH of the solution over time. | Degradation of this compound can lead to the formation of acidic byproducts. | Prepare fresh solutions before each experiment. If storage is necessary, store at 2-8°C for no longer than 24 hours. Monitor pH at regular intervals. |
| Appearance of a slight yellow tint in the solution. | This may indicate the formation of degradation products, potentially through oxidation or other chemical reactions. | Ensure high-purity water and reagents are used. Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent results in bioassays or analytical tests. | This is often a result of using degraded or partially degraded solutions of this compound. | Always use freshly prepared solutions. Validate the concentration of your stock solution before preparing working solutions, especially if the stock has been stored. |
| Precipitate formation in the solution. | This could be due to microbial contamination, especially if the solution is not sterile, or changes in solubility due to temperature fluctuations. | Prepare solutions under sterile conditions and consider filtration through a 0.22 µm filter.[1] Store at a constant, controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for aqueous solutions of this compound?
A1: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is unavoidable, solutions should be stored at 2-8°C and used within 24 hours.[2] For longer-term storage, it is best to store the compound in its solid, crystalline form at -20°C, as it is stable for at least two years under these conditions.
Q2: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A2: The primary factors contributing to degradation are pH, temperature, and microbial contamination. Hydrolysis is a potential degradation pathway, which can be accelerated by acidic or alkaline conditions and elevated temperatures.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The thermal degradation of the polymer form, poly(3-hydroxybutyrate), is known to yield crotonic acid. It is therefore plausible that crotonic acid is also a degradation product of this compound in aqueous solutions, particularly under thermal stress.
Q4: How can I monitor the degradation of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring degradation. This method should be able to separate the intact this compound from its potential degradation products, such as crotonic acid.
Q5: Is it necessary to use a buffer when preparing aqueous solutions?
A5: Yes, using a buffer is advisable, especially for experiments sensitive to pH changes. The choice of buffer will depend on the experimental requirements, but a phosphate buffer system (e.g., PBS at pH 7.2) is a common choice. Be aware that the stability of this compound can be pH-dependent.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
5. Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Degradation Product(s) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 60°C | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| Photostability | 0 | 100 | 0 |
| 24 |
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity should be demonstrated by showing that the peak for this compound is well-resolved from the peaks of its degradation products generated during the forced degradation study.
Visualizations
The following diagrams illustrate the experimental workflow for the forced degradation study and the logical troubleshooting process.
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound solutions.
References
Technical Support Center: Purification of Synthetic Sodium (R)-3-hydroxybutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Sodium (R)-3-hydroxybutanoate. Below you will find detailed information on identifying and removing common impurities, along with experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most frequently encountered impurity is crotonic acid (or its sodium salt), which is a common precursor or side-product in many synthetic routes. Other potential impurities can include starting materials, other stereoisomers, and byproducts such as sodium 2-hydroxybutyrate, sodium 3-ketobutyrate, and sodium 2-ketobutyrate.[1] The purity of the starting materials and control of reaction conditions are crucial in minimizing these impurities.
Q2: How can I remove crotonic acid from my this compound sample?
A2: Recrystallization is a highly effective method for removing crotonic acid. A common and effective solvent for this purpose is acetone.[1] By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the less soluble this compound will crystallize, leaving the more soluble crotonic acid impurity in the mother liquor.
Q3: My purified product has a low yield after recrystallization. What are the possible reasons?
A3: Low recovery rates during recrystallization can be due to several factors:
-
Using too much solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]
-
Incomplete crystallization: If the solution is not cooled for a sufficient amount of time or to a low enough temperature, crystallization will be incomplete.
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.[2]
-
Loss during filtration: Ensure that the filtration setup is appropriate and that all of the crystallized product is collected. Rinsing the crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.
Q4: Can I use chromatography to purify this compound?
A4: Yes, ion-exchange chromatography is a suitable method for purifying this compound. Specifically, cation-exchange chromatography can be employed to remove sodium ions and other cationic impurities. One patent mentions the use of a "732 cationic ion-exchange resin" for this purpose.[3]
Q5: What is a suitable method to check the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound and quantifying impurities like crotonic acid.[1] A reversed-phase C18 column with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier like acetonitrile, can be used. Detection is typically performed using a UV detector at a wavelength around 210 nm.[4][5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| Oiling out instead of crystallization | The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure a slow cooling rate. Seeding with a pure crystal can also initiate crystallization. |
| Colored impurities in crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Poor removal of crotonic acid | The solubility difference between this compound and sodium crotonate in the chosen solvent is not sufficient. | Ensure the use of a minimal amount of hot solvent. Consider a different solvent or a multi-solvent system. For example, a mixture of ethanol and water can be effective.[6] |
| Crystals do not form upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is inhibited. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[7] |
Ion-Exchange Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Product does not bind to the resin | Incorrect pH of the buffer. The compound may not be in its charged form. | Since this compound is the salt of a carboxylic acid, for cation exchange to remove the sodium ion, the solution should be acidified to protonate the carboxylate group, allowing the sodium ion to bind to the resin. |
| Poor separation of impurities | The elution gradient is too steep or the wrong salt concentration is used. | Optimize the salt gradient for elution. A shallower gradient can improve the resolution between the desired product and impurities. |
| Low recovery of the product | The product is irreversibly bound to the resin or is unstable under the chromatographic conditions. | Ensure the pH and buffer conditions are compatible with the stability of the compound. Use a stronger eluent or adjust the pH to elute the product. |
Experimental Protocols
Recrystallization from Acetone
This protocol is designed to remove impurities such as crotonic acid from crude this compound.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of acetone and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Expected Purity Improvement:
| Impurity | Purity Before Recrystallization | Purity After Recrystallization |
| Crotonic Acid | 2.869% | < 0.32%[1] |
Cation-Exchange Chromatography
This protocol provides a general guideline for the purification of this compound using a strong acid cation-exchange resin (e.g., 732 type).
-
Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of deionized water or a low concentration acid solution (e.g., 0.1 M HCl) followed by deionized water until the eluent is neutral.
-
Sample Loading: Dissolve the crude this compound in deionized water and apply it to the top of the column.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: The purified 3-hydroxybutanoic acid will be in the eluent, while the sodium ions will be retained by the resin. The free acid can then be neutralized with a stoichiometric amount of sodium hydroxide to obtain the pure sodium salt.
-
Regeneration: The resin can be regenerated by washing with a strong acid solution (e.g., 1 M HCl) to remove the bound sodium ions, followed by extensive washing with deionized water.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification using cation-exchange chromatography.
References
- 1. CN119019245A - Preparation method of pharmaceutical grade sodium 3-hydroxybutyrate - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2021012722A1 - Sodium 3-hydroxybutyrate product and preparation method therefor - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
optimizing storage conditions for Sodium (R)-3-hydroxybutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Sodium (R)-3-hydroxybutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For optimal stability, solid this compound should be stored under refrigerated conditions. Recommendations vary from 2-8°C[1] to 4°C[2] or -20°C[3][4]. For long-term storage, -20°C is often cited, with a reported stability of at least four years[3][4].
Q2: How should I handle the compound upon receipt?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the air[1][5]. It is crucial to keep the container tightly closed and store it in a dry, well-ventilated place[1][5][6]. Some suppliers recommend storing it under an inert gas. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle in a way that avoids dust formation[1].
Q3: What is the shelf life of solid this compound?
A3: When stored correctly at -20°C, the compound is stable for at least four years[3][4]. Another source indicates that beta-hydroxybutyrate salts are reasonably stable for 24 months under appropriate conditions[7].
Q4: How do I prepare and store solutions of this compound?
A4: The compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL and in ethanol at about 5 mg/mL[3][4]. It is strongly recommended not to store aqueous solutions for more than one day[3]. For stock solutions, prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation[8]. Store stock solutions at -20°C for up to one month or at -80°C for up to six months[8].
Q5: What materials are incompatible with this compound?
A5: You should avoid contact with strong oxidizing agents, as they can cause a reaction[5].
Troubleshooting Guide
Problem 1: The powder appears clumped or has turned into a solid mass.
-
Cause: This is likely due to moisture absorption. The compound is hygroscopic and will readily absorb water from the atmosphere if the container is not sealed properly or is opened frequently in a humid environment[1][5].
-
Solution:
-
Minimize exposure to ambient air. If possible, handle the compound in a glove box with a dry atmosphere or in a desiccator.
-
Ensure the container cap is tightly sealed immediately after use.
-
For future use, consider aliquoting the powder into smaller, single-use vials to prevent repeated exposure of the main stock to air. While the material may still be usable, its water content is now higher, which may affect concentration calculations and stability. It is recommended to use a fresh, dry lot for sensitive experiments.
-
Problem 2: My prepared aqueous solution has become cloudy or shows precipitates after a few days.
-
Cause: Aqueous solutions of this compound have limited stability. It is not recommended to store them for more than one day[3]. The cloudiness could be due to microbial growth or chemical degradation over time.
-
Solution:
-
Always prepare aqueous solutions fresh before your experiment.
-
If a solution must be made in advance, use sterile, purified water (e.g., Milli-Q) and filter-sterilize the solution.
-
For storage longer than a day, prepare stock solutions in a suitable solvent, aliquot them, and store them at -20°C or -80°C[8]. Thaw an aliquot only when needed.
-
Problem 3: I am observing inconsistent results in my experiments using the same batch of the compound.
-
Cause: Inconsistency can arise from improper storage of either the solid or the stock solutions. Repeated freeze-thaw cycles of a stock solution can degrade the compound[8]. If the solid has absorbed moisture, the effective concentration of your prepared solutions may be lower than calculated.
-
Solution:
-
Review Solid Storage: Check if the solid compound has been stored in a tightly sealed container at the recommended temperature and protected from moisture[1].
-
Review Solution Handling: Ensure that you are using freshly prepared solutions or properly stored aliquots. Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles[8].
-
Perform a Quality Check: If in doubt, consider performing a quality control check on your compound, such as measuring its melting point or running an analysis (e.g., NMR, HPLC) to confirm its identity and purity. The melting point for the solid is reported in the range of 149-155°C to 165-167°C[1].
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years[3][4] | Optimal for long-term stability. |
| 2-8°C (Refrigerated)[1][5] | 24 months (reasonable stability)[7] | Suitable for routine use. Must protect from moisture as the compound is hygroscopic[1][5]. | |
| Stock Solution | -20°C | 1 month[8] | Prepare aliquots to avoid freeze-thaw cycles. Use an appropriate solvent. |
| -80°C | 6 months[8] | Recommended for longer-term solution storage. Aliquoting is critical. | |
| Aqueous Solution | Room Temperature or 2-8°C | ≤ 1 day[3] | Very limited stability. It is strongly recommended to prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
-
Materials:
-
Methodology:
-
Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
In a fume hood or on a clean bench, weigh the desired amount of the compound.
-
Add the appropriate volume of solvent to achieve the target concentration (e.g., for 10 mg/mL in PBS).
-
Vortex the solution until the solid is completely dissolved. The solution should be clear.
-
Dispense the stock solution into single-use aliquots in sterile vials. The volume of each aliquot should be appropriate for a single experiment.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months[8].
-
When needed, remove a single aliquot and thaw it completely. Do not refreeze any unused portion of the thawed aliquot.
-
Protocol 2: Workflow for a Basic Stability Assessment
-
Objective: To outline a general workflow for assessing the stability of a this compound sample that is suspected of degradation.
-
Materials:
-
Reference standard (a new, unopened lot of this compound)
-
Test sample (the lot )
-
Appropriate solvents for analysis (e.g., mobile phase for HPLC)
-
Analytical instrument (e.g., HPLC with a suitable detector, NMR spectrometer)
-
-
Methodology:
-
Sample Preparation: Prepare a solution of the test sample and a solution of the reference standard at the exact same concentration.
-
Initial Analysis (Time Zero): Analyze both the reference and test samples using the chosen analytical method (e.g., HPLC). Record the chromatogram, noting the retention time and the peak area of the main compound. The appearance of significant additional peaks in the test sample compared to the reference standard may indicate the presence of impurities or degradation products.
-
Accelerated Stability Study (Optional): To simulate long-term storage, incubate an aliquot of the test sample solution at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1 week).
-
Follow-up Analysis: After the incubation period, re-analyze the heated test sample.
-
Data Comparison: Compare the chromatograms from the initial and follow-up analyses. A decrease in the peak area of the main compound and/or an increase in the area of impurity peaks suggests degradation. Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A significant drop in purity indicates instability under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for common storage issues.
References
Technical Support Center: Enzymatic Beta-Hydroxybutyrate (BHB) Assays
Welcome to the technical support center for enzymatic beta-hydroxybutyrate (BHB) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: My sample readings are showing high variability between replicates.
-
Question: Why am I observing significant variability in the readings of my sample replicates?
-
Answer: High variability between replicates can stem from several factors:
-
Pipetting Inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of error. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability.[1]
-
Inadequate Mixing: Failure to thoroughly mix reagents or the contents of each well can lead to non-uniform reactions. Gently tap the plate or use a plate shaker to ensure homogeneity.[1]
-
Temperature Gradients: Temperature differences across the microplate can affect the rate of the enzymatic reaction. Ensure the plate is equilibrated to the specified assay temperature before adding reagents.[1]
-
Bubbles in Wells: Air bubbles can interfere with the optical readings (absorbance or fluorescence).[1] Be careful to avoid introducing bubbles during pipetting. If bubbles are present, gently tap the plate to dislodge them.
-
Issue 2: I'm seeing a high background signal in my blank (zero standard) wells.
-
Question: What could be causing a high background signal in my assay?
-
Answer: A high background signal can obscure the true signal from your samples. Potential causes include:
-
Reagent Contamination: Contamination of the assay buffer or other reagents with BHB or NADH can lead to a high background. Use fresh, high-quality reagents and dedicated pipette tips for each component.
-
Endogenous NADH: Some biological samples may contain endogenous NADH which can react with the detection probe, leading to a false positive signal.[2] To address this, a sample background control can be prepared by omitting the β-HB enzyme from the reaction mix.[3]
-
Improper Plate Reading: Ensure you are using the correct wavelength settings for excitation and emission (for fluorescent assays) or absorbance (for colorimetric assays) as specified in your kit's protocol.[1][2][4] For fluorescence assays, using black plates with clear bottoms is recommended to minimize background.[3]
-
Issue 3: My standard curve is not linear or has a poor correlation coefficient (R²).
-
Question: What should I do if my standard curve is not linear?
-
Answer: A non-linear or poor standard curve will lead to inaccurate quantification of your samples. Consider the following:
-
Incorrect Standard Preparation: Errors in the serial dilution of the BHB standard are a primary cause. Carefully re-prepare the standards, ensuring accurate pipetting and thorough mixing at each dilution step.[1]
-
Reagent Degradation: Improper storage of standards or enzymes can lead to degradation and poor performance. Store all kit components at the recommended temperatures and avoid repeated freeze-thaw cycles.[1][3]
-
Assay Conditions: Ensure the incubation time and temperature are as specified in the protocol. Deviations can affect the reaction kinetics and the linearity of the standard curve.[2]
-
Issue 4: My sample readings are outside the linear range of the standard curve.
-
Question: What is the best approach when my sample BHB concentrations are too high or too low for the standard curve?
-
Answer: For accurate quantification, sample readings must fall within the linear range of the assay.
-
High BHB Concentrations: If the readings are above the highest standard, dilute your samples with the assay buffer and re-run the assay. Remember to account for the dilution factor when calculating the final concentration.[2]
-
Low BHB Concentrations: If the readings are below the lowest standard, you may need to concentrate your sample or use a more sensitive assay kit if available. For samples with expected low BHB levels, spiking with a known amount of BHB standard can help ensure accurate determination.[3]
-
Issue 5: I suspect interference from my sample matrix (e.g., serum, plasma).
-
Question: How can I identify and mitigate interference from components in my biological samples?
-
Answer: The sample matrix can contain endogenous substances that interfere with the assay. Common interferences and solutions include:
-
Hemolysis, Icterus, and Lipemia: These are common pre-analytical sources of interference.
-
Hemolysis (presence of hemoglobin): While some assays are robust against mild hemolysis, significant hemolysis can interfere with photometric measurements.[4] It is best to use non-hemolyzed samples. If unavoidable, the impact should be empirically determined.[5][6]
-
Icterus (presence of bilirubin): High concentrations of bilirubin can cause spectral interference.[4][7][8] Diluting the sample may help reduce the interference, but this may not be effective for all assays.[9]
-
Lipemia (high lipid content): Turbidity from lipids can interfere with spectrophotometric readings.[10][11][12] This can often be mitigated by high-speed centrifugation or ultracentrifugation of the sample to separate the lipid layer.
-
-
Proteins: High protein concentrations can interfere with the enzymatic reaction. Deproteinization of samples using methods like perchloric acid (PCA) precipitation or ultrafiltration with a 10 kDa molecular weight cutoff (MWCO) spin filter is highly recommended for serum and plasma samples.[2][13]
-
Other Endogenous/Exogenous Substances: Compounds containing sulfhydryl (SH) groups (e.g., DTT, β-mercaptoethanol), borate, methanol, DMSO, and glycerol may interfere with the assay.[2] It is important to be aware of all components in your sample and test for potential interference.
-
Quantitative Data on Common Interferences
The following table summarizes the concentration at which common substances have been shown not to significantly interfere with a specific enzymatic beta-hydroxybutyrate assay (Stanbio LiquiColor®). It is important to note that interference levels can be assay-specific, and it is recommended to validate these for your particular system.
| Interfering Substance | Concentration Tested | % Recovery of BHB (at 0.5 mM) |
| Glucose | 2000 mg/dL | 96 |
| Acetoacetic acid | 5 mM | 96 |
| Creatinine | 5 mg/dL | 106 |
| Ascorbate | 3 mg/dL | 106 |
| Bilirubin | 10 mg/dL | 96 |
| Uric Acid | 16 mg/dL | 102 |
| Triglycerides | 417 mg/dL | 104 |
| Cholesterol | 314 mg/dL | 94 |
| Lactic dehydrogenase | 1515 U/mL | 93 |
| Sodium lactate | 96 mg/dL | 99 |
| Hemolysis (as O.D. at 540nm) | 2.0 | No interference observed |
Data sourced from Stanbio Laboratory Procedure No. 2440.[13]
Experimental Protocols
1. Protocol for Sample Deproteinization using a 10 kDa Spin Filter
This protocol is recommended for serum, plasma, cell lysates, and tissue homogenates to remove interfering proteins.
-
Materials:
-
10 kDa molecular weight cutoff (MWCO) spin filter
-
Microcentrifuge
-
-
Procedure:
-
Pre-rinse the spin filter by adding 200 µL of ultrapure water and centrifuging for 10 minutes at 14,000 x g. Discard the flow-through.
-
Add your sample (e.g., serum, plasma) to the spin filter, up to its maximum volume.
-
Centrifuge at 14,000 x g at 4°C for 10-30 minutes, or until the desired volume of filtrate has been collected.
-
Collect the deproteinized filtrate from the collection tube. This filtrate is now ready for use in the BHB assay.
-
2. Protocol for Lipemia Removal by High-Speed Centrifugation
This protocol is for clearing turbid (lipemic) serum or plasma samples.
-
Materials:
-
High-speed microcentrifuge
-
Microcentrifuge tubes
-
-
Procedure:
-
Transfer the lipemic serum or plasma sample to a microcentrifuge tube.
-
Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.
-
After centrifugation, a layer of lipids should be visible at the top of the sample.
-
Carefully aspirate the clear infranatant (the sample below the lipid layer) for use in the BHB assay. Avoid disturbing the lipid layer.
-
Visualizations
Enzymatic Reaction Pathway for BHB Assay
Caption: Enzymatic cascade for the detection of beta-hydroxybutyrate.
Troubleshooting Workflow for Enzymatic BHB Assays
Caption: A logical workflow for troubleshooting common issues in BHB assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ekfusa.com [ekfusa.com]
- 3. ekfusa.com [ekfusa.com]
- 4. clinicallab.com [clinicallab.com]
- 5. clpmag.com [clpmag.com]
- 6. americanmedtech.org [americanmedtech.org]
- 7. Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Definition of icteric interference index for six biochemical analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Frequency and causes of lipemia interference of clinical chemistry laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 13. ekfusa.com [ekfusa.com]
addressing poor cell viability with high concentrations of Sodium (R)-3-hydroxybutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability with high concentrations of Sodium (R)-3-hydroxybutanoate.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cultures with high concentrations of this compound. What are the potential causes?
A1: High concentrations of this compound can lead to poor cell viability through several mechanisms:
-
Sodium Toxicity: The primary cause of cytotoxicity is often the high sodium load from the salt form of 3-hydroxybutyrate. This can lead to hypernatremia and metabolic alkalosis in the culture medium, causing osmotic stress and cell damage.[1][2]
-
Induction of Apoptosis: At high concentrations, this compound can trigger programmed cell death (apoptosis) by upregulating pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2.[3]
-
Inhibition of Key Signaling Pathways: The compound can inhibit critical cell survival pathways, such as the mTOR signaling pathway, which can, in turn, induce apoptosis and mitophagy.[3]
-
Induction of Oxidative Stress: High levels of 3-hydroxybutyrate have been shown to induce oxidative stress and activate inflammatory pathways like NF-κB, contributing to cellular damage.[4]
-
Cell-Type Specific Effects: The cytotoxic effects of this compound can vary significantly between different cell types.[5][6]
Q2: What is the recommended concentration range for using this compound in cell culture?
A2: The optimal concentration is highly cell-type dependent and must be determined empirically for your specific cell line. However, based on available literature, concentrations in the low millimolar range (e.g., 1-10 mM) are often used and show beneficial effects on cell survival and function in some models.[7][8] It is crucial to perform a dose-response experiment to identify the highest non-toxic concentration for your experimental setup.
Q3: Are there alternatives to this compound that might be less toxic?
A3: Yes, if you suspect sodium toxicity is the issue, consider these alternatives:
-
(R)-3-hydroxybutyric acid: Using the acidic form of the molecule can help to mitigate the effects of high sodium concentration.
-
Ketone Esters: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a ketone ester that is metabolized to (R)-3-hydroxybutyrate and is considered a less toxic alternative to ketone salts.[1][2]
A comparative study on BV2 cells indicated that while both 3-hydroxybutyrate (3HBH) and its sodium salt (3HBNa) have anti-oxidative and anti-apoptotic properties, 3HBH showed a stronger effect in vitro, suggesting it may be a better choice for cell culture experiments.[9]
Q4: How can I differentiate between the effects of the 3-hydroxybutyrate molecule and the sodium ion in my experiments?
A4: To isolate the effects of the 3-hydroxybutyrate anion from the sodium cation, you should include a control group treated with an equimolar concentration of a non-metabolizable sodium salt, such as sodium chloride (NaCl). This will help you to determine if the observed effects are due to the ketone body or simply the increased sodium concentration in the media.[10]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot poor cell viability when using high concentrations of this compound.
Problem: Decreased Cell Viability
Step 1: Verify the Concentration and Purity of this compound
-
Action: Ensure that the correct concentration of the compound was used. Double-check calculations and the stock solution concentration. Verify the purity of the compound from the supplier's certificate of analysis.
-
Rationale: Errors in concentration calculations are a common source of unexpected cytotoxicity. Impurities in the compound could also be toxic to cells.
Step 2: Perform a Dose-Response Curve
-
Action: Culture your cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 mM) for a set time point (e.g., 24, 48, 72 hours). Assess cell viability using a standard assay like MTT, XTT, or LDH.
-
Rationale: This will allow you to determine the EC50 (half-maximal effective concentration) and the optimal non-toxic concentration for your specific cell line.[8]
Step 3: Monitor Culture Medium pH and Osmolality
-
Action: Measure the pH and osmolality of your culture medium after the addition of this compound.
-
Rationale: High concentrations of a sodium salt can significantly alter the pH and osmolality of the culture medium, leading to cellular stress and death.
Step 4: Assess for Apoptosis
-
Action: Use an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to determine if the cells are undergoing apoptosis. You can also perform Western blotting for key apoptosis markers like cleaved Caspase-3, Bax, and Bcl-2.[3][9]
-
Rationale: This will help to confirm the mechanism of cell death.
Step 5: Consider Alternative Formulations
-
Action: If sodium toxicity is suspected, switch to (R)-3-hydroxybutyric acid or a ketone ester.
-
Rationale: These alternatives provide the 3-hydroxybutyrate molecule without the high sodium load.[1][9]
Logical Troubleshooting Workflow
References
- 1. Identification of the toxic threshold of 3-hydroxybutyrate-sodium supplementation in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic alterations and cellular responses to β-Hydroxybutyrate treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Hydroxybutyrate improves β-cell mitochondrial function and survival | Sampson | Journal of Metabolic Health [journalofmetabolichealth.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
protocol refinement for consistent in vivo effects of (R)-beta-hydroxybutyrate
Welcome to the technical support center for researchers utilizing (R)-beta-hydroxybutyrate ((R)-BHB) in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is (R)-beta-hydroxybutyrate and why is the R-enantiomer important?
(R)-beta-hydroxybutyrate is the most abundant ketone body produced in mammals, primarily synthesized in the liver from fatty acids during periods of low glucose availability, such as fasting or prolonged exercise.[1] It serves as a crucial alternative energy source for extrahepatic tissues, including the brain.[2] The "R" designation refers to its specific stereoisomer. This is the enantiomer endogenously produced and readily metabolized by the body.[1] The S-enantiomer is not a normal product of human metabolism and is metabolized much more slowly.[1] Therefore, for studying the physiological effects of ketosis, using the R-enantiomer is critical for biologically relevant and reproducible results.
Q2: What are the common methods for administering (R)-BHB in vivo?
(R)-BHB can be administered through several routes, each with its own pharmacokinetic profile:
-
Oral Gavage/Ingestion: This is a common method for animal studies and human trials. (R)-BHB can be administered as a salt (e.g., sodium (R)-BHB) or as a ketone ester, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[3][4] Ketone esters are often preferred as they can deliver a higher amount of BHB with less potential for gastrointestinal distress compared to ketone salts.
-
Intravenous (IV) Infusion: IV administration allows for precise control over blood BHB concentrations and rapid elevation to target levels.[5] This method bypasses first-pass metabolism and can be useful for studying acute dose-dependent effects.
-
Inclusion in Diet/Drinking Water: For chronic administration, (R)-BHB can be mixed into the chow or drinking water.[6] However, achieving stable and significantly elevated blood ketone levels with this method can be challenging due to the rapid metabolism of BHB.[6]
Q3: What are the expected plasma concentrations of (R)-BHB following administration?
Plasma concentrations of (R)-BHB are highly dependent on the dose, administration route, and formulation. Below is a summary of expected levels based on published studies.
| Administration Route | Species | Dose | Peak Plasma BHB Concentration (Cmax) | Time to Peak (Tmax) |
| Oral (Ketone Monoester) | Human | 140 mg/kg | ~1.0 mM | 1-2 hours |
| Oral (Ketone Monoester) | Human | 357 mg/kg | ~2.0 mM | 1-2 hours |
| Oral (Ketone Monoester) | Human | 714 mg/kg | 3.30 mM[3] | 1-2 hours[3] |
| Oral (3-HB) | Human | 2 g | 0.266 mM | 30 minutes |
| Oral (3-HB) | Human | 4 g | 0.289 mM[7] | 45 minutes[7] |
| Intraperitoneal (IP) Injection | Rat | 300 mg/kg | 1.54 mM[6] | 5 minutes[6] |
| Intravenous (IV) Infusion | Human | 0.18 g/kg/h for 3h | 3.4 mM[5] | End of infusion |
Q4: How does (R)-BHB exert its effects? What are the key signaling pathways?
(R)-BHB is not just an energy substrate; it also functions as a signaling molecule with diverse effects on gene expression, inflammation, and cellular stress resistance.[1][2][8] Key signaling pathways include:
-
Inhibition of Histone Deacetylases (HDACs): (R)-BHB can inhibit class I HDACs, leading to increased histone acetylation and the expression of genes involved in metabolic regulation and oxidative stress resistance, such as FOXO1 and PPARGC1A.[2][9]
-
Activation of G-protein Coupled Receptors (GPCRs): (R)-BHB is a ligand for hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and free fatty acid receptor 3 (FFAR3).[2][8][9] Activation of these receptors can modulate inflammatory responses and lipid metabolism.
-
Modulation of the NLRP3 Inflammasome: (R)-BHB has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in inflammatory responses.[9]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected blood (R)-BHB levels.
| Potential Cause | Troubleshooting Step |
| Formulation Issues | Ensure the (R)-BHB compound is pure and from a reputable supplier. If using a ketone salt, be aware that it may cause gastrointestinal upset at higher doses, affecting absorption. Consider switching to a ketone ester for more reliable and higher blood ketone elevation. |
| Administration Technique | For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For dietary administration, monitor food and water intake to ensure the subject is consuming the intended dose. Palatability can be an issue with some formulations. |
| Fed vs. Fasted State | Administering (R)-BHB in a fasted state can lead to higher and more rapid peak concentrations. The presence of food, particularly carbohydrates, can blunt the ketogenic response. Standardize the feeding schedule of your experimental animals. |
| Metabolism and Clearance | (R)-BHB has a relatively short half-life (ranging from approximately 0.8 to 3.1 hours in humans for a ketone monoester).[3] For sustained elevation, multiple daily doses or continuous infusion may be necessary. Consider the timing of your blood sampling relative to administration. |
| Measurement Method | Use a validated method for measuring blood BHB. Hand-held ketone meters can be convenient for frequent monitoring, but for precise pharmacokinetic analysis, enzymatic assays or mass spectrometry are recommended.[10][11][12] |
Problem 2: High variability in physiological or behavioral readouts.
| Potential Cause | Troubleshooting Step |
| Inconsistent Ketone Levels | As outlined in Problem 1, ensure consistent and verifiable blood ketone levels across your experimental groups. Small variations in BHB concentration can lead to different biological effects. |
| Chirality of BHB | Verify that you are using the (R)-enantiomer of BHB. The (S)-enantiomer is not readily metabolized and will not produce the same physiological effects.[1] |
| Timing of Measurements | The biological effects of (R)-BHB may not be immediate and can depend on the activation of downstream signaling pathways and changes in gene expression. Optimize the timing of your endpoint measurements relative to (R)-BHB administration. |
| Animal Strain and Sex | Different animal strains and sexes can exhibit variations in their metabolic response to (R)-BHB.[10] Ensure consistency in the animals used for your experiments and consider potential sex-specific effects. |
| Underlying Health Status | The physiological state of the animal (e.g., age, presence of disease) can influence the response to (R)-BHB. Ensure your animals are healthy and properly acclimated before starting the experiment. |
Experimental Protocols
Protocol 1: Acute Oral Administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Mice
-
Animal Preparation: Use age- and weight-matched mice. House them individually and allow them to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice overnight (12-16 hours) with free access to water to ensure a consistent metabolic state.
-
Dose Preparation: Prepare a solution of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in water. A common dose range is 1-5 g/kg body weight.
-
Administration: Administer the solution via oral gavage. For a control group, administer an equivalent volume of water.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at baseline (before gavage) and at various time points post-gavage (e.g., 30, 60, 90, 120, 240 minutes) to determine the pharmacokinetic profile.
-
BHB Measurement: Immediately measure blood BHB levels using a validated handheld ketone meter or collect plasma for later analysis by an enzymatic assay kit.
Protocol 2: Measurement of Blood Beta-Hydroxybutyrate Levels
-
Handheld Meter:
-
Obtain a small drop of whole blood from a tail snip or other appropriate site.
-
Apply the blood to the ketone test strip as per the manufacturer's instructions.
-
Record the reading displayed on the meter.
-
-
Enzymatic Assay Kit:
-
Collect blood into EDTA- or heparin-coated tubes.
-
Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Follow the instructions provided with the commercial beta-hydroxybutyrate assay kit for the colorimetric or fluorometric determination of BHB concentration.
-
Visualizations
References
- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule [mdpi.com]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. KINETICS-OF-ACUTE-AND-CHRONIC-[beta]-HYDROXYBUTYRATE-ADMINISTRATION-IN-YOUNG-ADULT-RATS [aesnet.org]
- 7. Frontiers | Optimizing oral 3-hydroxybutyrate dosage using pharmacokinetic model to improve cognitive function and mood in healthy subjects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Enhancing the Stability of Sodium (R)-3-hydroxybutanoate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Sodium (R)-3-hydroxybutanoate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TSG-001 | Why is the pH of my aqueous this compound solution decreasing over time? | 1. Degradation to Acidic Byproducts: The molecule may undergo degradation, such as dehydration to form crotonic acid, which is more acidic. 2. Interaction with Excipients: Acidic impurities in excipients can lower the pH. 3. CO₂ Absorption: Absorption of atmospheric carbon dioxide can form carbonic acid, slightly lowering the pH of unbuffered solutions. | 1. Buffering: Incorporate a pharmaceutically acceptable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting in the neutral to slightly alkaline range is recommended. 2. High-Purity Excipients: Use high-purity, low-acidity excipients. 3. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. |
| TSG-002 | I'm observing precipitation or crystal growth in my liquid formulation upon storage. What is the cause? | 1. Supersaturation: The initial concentration may be too high for the chosen solvent system, especially if stored at lower temperatures. 2. pH Shift: A change in pH could alter the solubility of the sodium salt or its degradation products. 3. Excipient Incompatibility: An excipient may be interacting with the this compound, leading to the formation of a less soluble complex. | 1. Solubility Studies: Conduct thorough solubility studies at various temperatures to determine the saturation point. 2. pH Control: Maintain a stable pH with a suitable buffer system. 3. Co-solvents: Consider the addition of co-solvents like propylene glycol or polyethylene glycol to enhance solubility, after confirming compatibility. 4. Excipient Screening: Perform compatibility studies with all excipients. |
| TSG-003 | My assay results show a loss of potency, but no significant degradation peaks are visible on the chromatogram. Why? | 1. Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them undetectable by UV-based HPLC. 2. Adsorption to Container: The active ingredient may be adsorbing to the surface of the storage container. 3. Polymerization: Small oligomers may be forming, which might not be resolved from the main peak or may be retained on the column. | 1. Alternative Detection Methods: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in conjunction with HPLC to detect non-UV active compounds. 2. Container Compatibility: Test different types of containers (e.g., glass vs. various polymers) to assess for adsorption. 3. Size Exclusion Chromatography: Use size exclusion chromatography (SEC) to investigate the presence of oligomers. |
| TSG-004 | I've noticed a yellow discoloration in my formulation after exposure to light. What is the cause and how can it be prevented? | 1. Photodegradation: The molecule or an excipient may be susceptible to degradation upon exposure to UV or visible light. 2. Excipient Interaction: An excipient might be catalyzing a photochemical reaction. | 1. Light Protection: Store the formulation in light-resistant containers (e.g., amber vials or bottles). 2. Photostability Studies: Conduct formal photostability studies as per ICH Q1B guidelines to understand the extent of the issue. 3. Antioxidants: If oxidative degradation is a component of the photodegradation, the inclusion of an antioxidant may help. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in an aqueous solution?
While specific degradation kinetics are not extensively published, based on its chemical structure, the following pathways are plausible:
-
Dehydration: Elimination of the hydroxyl group and a proton from the adjacent carbon can form crotonic acid, especially under acidic or high-temperature conditions.
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of acetoacetate.
-
Hydrolysis: While the sodium salt itself is stable against hydrolysis, ester-containing excipients in the formulation could hydrolyze and alter the pH, indirectly affecting the stability of the active ingredient.
2. What is the recommended pH range for stabilizing aqueous formulations of this compound?
The optimal pH should be determined through a systematic study. Generally, for hydroxy acids, a neutral to slightly alkaline pH (e.g., pH 7.0-8.5) is often chosen to maintain the carboxyl group in its ionized (salt) form, which can enhance stability against dehydration. Acidic conditions should be approached with caution as they may promote the formation of crotonic acid.
3. Which excipients are known to be compatible with this compound?
Specific compatibility data is limited. However, common, relatively inert excipients are a good starting point. These include:
-
Bulking agents: Mannitol, Lactose (be cautious of Maillard reactions if an amine is present), Microcrystalline Cellulose.
-
Solvents/Co-solvents: Purified Water, Propylene Glycol, Polyethylene Glycol (PEG 300, 400).
-
Buffers: Sodium Phosphate, Potassium Phosphate, Sodium Citrate.
It is crucial to conduct compatibility studies with your specific formulation.[1]
4. How should I store stock solutions of this compound?
For laboratory use, it is recommended to prepare aqueous solutions fresh. One supplier suggests not storing aqueous solutions for more than one day.[2] If longer storage is necessary, consider freezing the solution at -20°C or -80°C. The solid crystalline form is stable for years when stored at -20°C.[2]
5. What analytical techniques are suitable for stability testing?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3] Key considerations for method development include:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds with limited chromophores. A mass spectrometer (LC-MS) is highly recommended to identify unknown degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in purified water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a developed HPLC method. Compare the chromatograms of stressed samples to an unstressed control.
Protocol 2: Excipient Compatibility Study
Objective: To assess the chemical compatibility of this compound with selected excipients in the solid state.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a sample of the pure active ingredient.
-
Moisture Addition: Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to simulate conditions in a wet granulation process or high humidity storage.
-
Storage: Place all samples in sealed vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analysis: At pre-determined time points (e.g., 1, 2, and 4 weeks), analyze the samples.
-
Visual Inspection: Note any changes in color or physical appearance.
-
HPLC Analysis: Assay the amount of remaining this compound and look for the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for formulation instability.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Sodium (R)-3-hydroxybutanoate and DL-3-hydroxybutyrate for In Vivo Research
For researchers, scientists, and drug development professionals, the choice between enantiomerically pure sodium (R)-3-hydroxybutanoate and the racemic mixture DL-3-hydroxybutyrate is a critical decision in the design of in vivo studies. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate exogenous ketone source for your research.
The primary difference between these two compounds lies in their stereochemistry. (R)-3-hydroxybutanoate, also known as D-β-hydroxybutyrate, is the biologically active enantiomer produced endogenously in mammals during periods of fasting or ketogenic dieting.[1] The racemic mixture, DL-3-hydroxybutyrate, contains both the (R)- and (L)-enantiomers in equal parts. While the (R)-isomer is readily metabolized as an energy source and signaling molecule, the (L)-isomer follows a different and less understood metabolic pathway.[2][3] This fundamental difference has significant implications for their pharmacokinetic profiles, physiological effects, and ultimately, their suitability for specific research applications.
Pharmacokinetic Profile: A Tale of Two Isomers
The administration of exogenous ketones aims to elevate blood ketone levels to mimic a state of nutritional ketosis. However, the pharmacokinetic profiles of this compound and DL-3-hydroxybutyrate differ significantly, primarily due to the distinct metabolic fates of the D- and L-isomers.
Upon oral administration of a racemic DL-3-hydroxybutyrate salt, studies in both humans and rats have shown that the plasma concentrations of the L-isomer are substantially higher and not as dose-proportional as the D-isomer.[2][3][4] This suggests that the L-isomer is cleared from the bloodstream at a much slower rate than the naturally occurring D-isomer.
In a study involving healthy rats, the administration of increasing doses of a DL-3-hydroxybutyrate salt resulted in a dose-dependent increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) for the D-isomer. In contrast, while the Cmax and AUC of the L-isomer also increased, the rise was not proportional to the dose, and its overall plasma concentration was significantly higher than that of the D-isomer.[2][4]
Table 1: Pharmacokinetic Parameters of D- and L-3-hydroxybutyrate in Rats Following Oral Administration of DL-3-hydroxybutyrate Salt [2][4]
| Dose Group | Isomer | Cmax (mmol/L) | AUC (min*mmol/L) |
| Low Dose | D-3-HB | 0.30 | 58 |
| L-3-HB | 1.88 | 380 | |
| Medium Dose | D-3-HB | 0.35 | 71 |
| L-3-HB | 1.92 | 454 | |
| High Dose | D-3-HB | 0.50 | 106 |
| L-3-HB | 1.98 | 479 | |
| Control | D-3-HB | 0.10 | 14 |
| L-3-HB | 0.01 | 1 |
Data adapted from van Rijt et al., 2021.
In human studies using a ketone monoester that delivers only the (R)-3-hydroxybutyrate enantiomer, a clear dose-dependent increase in plasma D-β-hydroxybutyrate is observed.[5] This highlights the predictable and efficient metabolism of the pure (R)-isomer.
Table 2: Pharmacokinetic Parameters of D-β-hydroxybutyrate in Healthy Adults Following a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Monoester) [5]
| Dose (mg/kg body weight) | Cmax (mM) | Tmax (h) | Elimination Half-life (h) |
| 140 | 0.28 | 1.5 - 2.5 | 0.8 - 3.1 |
| 357 | 1.00 | 1.5 - 2.5 | 0.8 - 3.1 |
| 714 | 3.30 | 1.5 - 2.5 | 0.8 - 3.1 |
Data adapted from Clarke et al., 2012.
The accumulation of the L-isomer from DL-3-hydroxybutyrate administration raises questions about its potential physiological effects and whether it might confound experimental results aimed at studying the effects of the naturally occurring D-isomer.
Physiological and Cellular Effects: Beyond Energy Metabolism
(R)-3-hydroxybutanoate is not just a fuel source; it is also a potent signaling molecule with diverse effects on cellular processes, including inflammation, oxidative stress, and gene expression. These signaling functions are primarily mediated through two key mechanisms: activation of the G-protein coupled receptor 109A (GPR109A) and inhibition of class I histone deacetylases (HDACs).[6][7]
The L-isomer, on the other hand, is poorly oxidized and its distinct metabolic fate implies that it may not engage these signaling pathways in the same manner as the D-isomer, or it could have its own unique biological activities.[6] Some in vitro studies have suggested that a racemic mixture of D- and L-β-hydroxybutyrate may have different effects on glucose uptake in skeletal muscle cells compared to the D-isomer alone.[8] The presence of the L-isomer could therefore introduce a significant confounding variable in studies aiming to elucidate the specific signaling roles of endogenous ketosis.
Experimental Protocols
To aid researchers in designing their in vivo studies, a detailed methodology for a key experiment is provided below.
Experimental Protocol: Blood Ketone Monitoring in Rodents
Objective: To determine the pharmacokinetic profile of D- and L-3-hydroxybutyrate in rodent plasma following oral administration of a test compound.
Materials:
-
Test compounds: this compound or DL-3-hydroxybutyrate
-
Vehicle (e.g., sterile water or saline)
-
Rodents (e.g., Sprague-Dawley rats), fasted overnight
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for chiral analysis of 3-hydroxybutyrate enantiomers
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (approximately 12-16 hours) with free access to water before the experiment.
-
Dosing: Prepare solutions of the test compounds in the vehicle at the desired concentrations. Administer a single oral dose of the test compound or vehicle to each animal via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-dosing.
-
Sample Processing: Immediately place the collected blood into EDTA-coated tubes and keep on ice. Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Aliquot the plasma into labeled cryovials and store at -80°C until analysis.
-
Analysis: Thaw plasma samples on ice. Perform protein precipitation and derivatization for chiral analysis if necessary. Analyze the concentrations of D- and L-3-hydroxybutyrate in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentrations of D- and L-3-hydroxybutyrate versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each enantiomer.
Conclusion and Recommendations
For in vivo research aiming to investigate the physiological effects of endogenous ketosis, This compound is the superior choice . Its use ensures that the observed effects are attributable to the biologically active enantiomer, providing cleaner, more interpretable data. The predictable pharmacokinetics of the pure (R)-isomer allows for more precise control over blood ketone levels, which is crucial for establishing dose-response relationships and understanding the downstream consequences of ketosis.
The use of DL-3-hydroxybutyrate introduces a significant confounding variable in the form of the L-isomer . The accumulation of L-3-hydroxybutyrate in the plasma and its distinct, slower metabolism can lead to ambiguous results and make it difficult to dissect the specific effects of the D-isomer. While it may be a more cost-effective option, the potential for misleading data may ultimately compromise the validity and impact of the research.
Therefore, for researchers, scientists, and drug development professionals seeking to conduct rigorous and reproducible in vivo studies on the therapeutic potential of ketosis, the use of enantiomerically pure this compound is strongly recommended.
References
- 1. Modulation of HDL metabolism by the niacin receptor GPR109A in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists of the G protein-coupled receptor 109A-mediated pathway promote antilipolysis by reducing serine residue 563 phosphorylation of hormone-sensitive lipase in bovine adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting G protein-coupled receptor downstream signaling by tissue expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (R)- and (S)-3-Hydroxybutyrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxybutyrate (3-HB), a ketone body, exists as two stereoisomers: (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate or D-BHB) and (S)-3-hydroxybutyrate (also known as L-β-hydroxybutyrate or L-BHB). While structurally similar, these enantiomers exhibit distinct biological activities, metabolic fates, and signaling properties. (R)-3-HB is the predominant endogenous form, produced in the liver during periods of low glucose availability and serves as a vital alternative energy source for extrahepatic tissues.[1] In contrast, (S)-3-HB is present in mammals at much lower concentrations and is metabolized more slowly.[2] Emerging research has unveiled that both enantiomers possess unique signaling functions, including the modulation of G-protein coupled receptors (GPCRs), inhibition of histone deacetylases (HDACs), and regulation of inflammatory pathways.[3][4] This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-3-hydroxybutyrate, supported by experimental data, to aid researchers in understanding their differential effects and therapeutic potential.
Metabolism and Pharmacokinetics
The stereochemistry of 3-hydroxybutyrate profoundly influences its metabolic pathway and pharmacokinetic profile. (R)-3-HB is readily oxidized by the enzyme D-β-hydroxybutyrate dehydrogenase, feeding into the Krebs cycle for energy production.[1] (S)-3-HB, on the other hand, is a poor substrate for this enzyme and is metabolized at a much slower rate.[2]
Table 1: Comparative Pharmacokinetics of (R)- and (S)-3-Hydroxybutyrate in Humans Following Oral Administration of a Racemic Mixture
| Parameter | (R)-3-Hydroxybutyrate | (S)-3-Hydroxybutyrate | Reference |
| Time to Peak (Tmax) | 30-60 minutes | 30-60 minutes | [5] |
| Peak Concentration (Cmax) | Lower | Substantially Higher | [5] |
| Area Under the Curve (AUC) | Lower | Higher | [5] |
| Elimination Half-life (t1/2) | 0.8-3.1 hours | Longer than (R)-3-HB | [6][7] |
Note: Data is derived from studies administering a racemic mixture of D,L-3-hydroxybutyrate. Absolute values can vary based on dosage and formulation.
Signaling Activities
Beyond their role in metabolism, both enantiomers of 3-hydroxybutyrate act as signaling molecules, influencing a variety of cellular processes.
G-Protein Coupled Receptor (GPCR) Activation
Both (R)- and (S)-3-HB are ligands for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3, also known as GPR41).[4][8] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]
Table 2: GPCR Activation by 3-Hydroxybutyrate Enantiomers
| Receptor | Ligand | EC50 | Downstream Effects | Reference |
| HCAR2 (GPR109A) | β-hydroxybutyrate | 0.7 mM | Inhibition of lipolysis, anti-inflammatory effects | [10] |
| FFAR3 (GPR41) | (R)- & (S)-3-HB | Not specified | Modulation of sympathetic nervous system, potential inhibition of insulin secretion | [4][11] |
Note: The reported EC50 for HCAR2 activation does not distinguish between the enantiomers.
Histone Deacetylase (HDAC) Inhibition
(R)-3-hydroxybutyrate is recognized as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC4.[5][6] This inhibition leads to histone hyperacetylation and subsequent changes in gene expression, which has been linked to antioxidant and anti-inflammatory effects. Some evidence suggests that (S)-3-HB also possesses HDAC inhibitory activity.[4] However, there is conflicting data, with at least one study reporting no significant HDAC inhibition by (R)-3-HB in their experimental models.
Table 3: HDAC Inhibition by 3-Hydroxybutyrate Enantiomers
| Enantiomer | Target HDACs | IC50 | Reference |
| (R)-3-Hydroxybutyrate | Class I (HDAC1, 3), Class IIa (HDAC4) | 2-5 mM | [1][5] |
| (S)-3-Hydroxybutyrate | Class I (HDAC1, 3), Class IIa (HDAC4) | Not definitively quantified | [4] |
NLRP3 Inflammasome Inhibition
Both (R)- and (S)-3-hydroxybutyrate have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibitory effect is independent of their chirality and is mediated by the prevention of potassium (K+) efflux and the subsequent reduction of ASC oligomerization and speck formation.
Experimental Protocols
Chiral Separation and Quantification of 3-Hydroxybutyrate Enantiomers by LC-MS/MS
This protocol outlines a general method for the simultaneous determination of (R)- and (S)-3-hydroxybutyrate in biological samples.
1. Sample Preparation:
- To 100 µL of plasma or serum, add an internal standard solution containing isotopically labeled (R)- and (S)-3-hydroxybutyrate.
- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Chiral Derivatization:
- Reconstitute the dried extract in 50 µL of a solution containing (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (S-PMP) as a chiral derivatization reagent, along with 2,2'-dipyridyl disulfide and triphenylphosphine in a suitable organic solvent (e.g., acetonitrile).
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complete derivatization.
- Terminate the reaction by adding a small volume of an acidic solution (e.g., 0.1% formic acid in water).
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- The gradient should be optimized to achieve baseline separation of the derivatized (R)- and (S)-3-hydroxybutyrate diastereomers.
- Mass Spectrometry (MS/MS):
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for the derivatized enantiomers and their corresponding internal standards.
4. Quantification:
- Construct calibration curves using known concentrations of derivatized (R)- and (S)-3-hydroxybutyrate standards.
- Calculate the concentration of each enantiomer in the biological samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HCAR2 signaling pathway activated by 3-HB enantiomers.
Caption: FFAR3 signaling pathway activated by 3-HB enantiomers.
Caption: Inhibition of the NLRP3 inflammasome by 3-HB enantiomers.
Conclusion
The enantiomers of 3-hydroxybutyrate, (R)-3-HB and (S)-3-HB, exhibit distinct yet overlapping biological activities. While (R)-3-HB is a primary metabolic fuel, both enantiomers function as signaling molecules with therapeutic potential. Their differential pharmacokinetics, with (S)-3-HB displaying a longer circulatory half-life, may offer unique therapeutic opportunities. The ability of both enantiomers to modulate GPCRs, inhibit HDACs, and suppress NLRP3 inflammasome activation highlights their potential in a range of pathological conditions, including metabolic disorders, inflammatory diseases, and neurodegenerative conditions. Further research is warranted to fully elucidate the specific roles and therapeutic applications of each enantiomer, with a particular need for direct comparative studies on their HDAC inhibitory potency. This guide provides a foundational understanding to support ongoing and future investigations into the nuanced biology of these fascinating molecules.
References
- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Beta-Hydroxybutyrate Enantiomers on Induced Pluripotent Stem Derived Cardiac Myocyte Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]
- 5. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]
- 7. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Ketone Body Reference Standards: Sodium (R)-3-hydroxybutanoate in Focus
For researchers, scientists, and drug development professionals delving into the burgeoning field of ketone body metabolism, the selection of an appropriate reference standard is a critical first step for accurate and reproducible experimental results. This guide provides a comprehensive comparison of Sodium (R)-3-hydroxybutanoate as a reference standard against its common alternatives, supported by experimental data and detailed analytical protocols.
This compound, the sodium salt of the biologically active enantiomer of β-hydroxybutyrate (BHB), is a key metabolite in ketogenesis.[1] In mammals, under conditions of low glucose availability, such as fasting or a ketogenic diet, the liver produces ketone bodies—primarily (R)-3-hydroxybutyrate and acetoacetate—from fatty acid oxidation to serve as an alternative energy source for extrahepatic tissues like the brain and heart.[2][3] Given its central role in metabolism and its emerging therapeutic potential, the precise quantification of (R)-3-hydroxybutyrate is paramount.
Comparison of Ketone Body Reference Standards
The choice of a reference standard is fundamental to the accuracy of analytical measurements. While this compound is the standard of choice for studies focusing on the physiologically relevant enantiomer, several alternatives are available, each with specific applications and considerations.
| Reference Standard | Purity (%) | Enantiomeric Excess (ee) (%) | Key Considerations |
| This compound | ≥95%[4] | Not explicitly stated, but implied to be high for the enantiomerically pure standard. | The biologically active form in mammals, ideal for physiological and metabolic studies.[1] |
| (±)-Sodium 3-hydroxybutyrate (Racemic) | ≥99.0% | Racemic mixture (50% R, 50% S) | Cost-effective for general method development where enantiomeric specificity is not critical. Requires chiral separation methods to distinguish between enantiomers. |
| Sodium (S)-3-hydroxybutyrate | ≥95%[5] | Not explicitly stated, but implied to be high for the enantiomerically pure standard. | The non-natural enantiomer, useful as an internal standard in chiral assays or for investigating potential off-target effects.[5] |
| Isotopically Labeled this compound (e.g., ¹³C) | High chemical and isotopic purity | High enantiomeric excess | Ideal as an internal standard for mass spectrometry-based quantification (GC-MS, LC-MS) to correct for matrix effects and variations in sample preparation.[6] |
| Acetoacetate | Varies by supplier | Not applicable | Another major ketone body, but it is inherently unstable and prone to spontaneous decarboxylation to acetone, making it challenging to use as a reliable quantitative standard.[7] |
| Acetone | High purity available | Not applicable | A volatile ketone body, typically analyzed by headspace GC-MS. Less commonly used as a primary standard for quantifying overall ketosis due to its volatility and lower concentration compared to BHB. |
Stability of Ketone Body Standards
The stability of reference standards is crucial for generating reliable data. Studies have shown that β-hydroxybutyrate is a very stable compound during storage.[7] In contrast, acetoacetate is unstable and undergoes rapid decarboxylation.[7] One study found that at -20°C, approximately 40% of acetoacetate is lost within 7 days, while at -80°C, the degradation is much slower, with only a 15% loss after 40 days.[7] Therefore, for accurate quantification of total ketone bodies, direct measurement of the more stable β-hydroxybutyrate is recommended.
Experimental Protocols
Accurate quantification of this compound and its alternatives necessitates robust analytical methods. Below are detailed protocols for common chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Body Analysis
GC-MS is a highly sensitive and specific method for the quantification of ketone bodies in biological samples.[8]
Sample Preparation (from Blood Plasma):
-
To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled BHB).
-
Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid) and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
Derivatize the ketone bodies to increase their volatility for GC analysis. A common method is silylation.
-
Extract the derivatized compounds into an organic solvent.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column is typically used.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 60°C, followed by a ramp to a final temperature of approximately 250-300°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for targeted quantification of specific ions for the analyte and internal standard.
A validation study for a GC-MS method for lactate, pyruvate, and ketone bodies reported a limit of quantification of 0.001 mM for β-hydroxybutyrate and acetoacetate, with good linearity and precision.[9]
Chiral High-Performance Liquid Chromatography (HPLC) for 3-Hydroxybutyrate Enantiomers
Chiral HPLC is essential for separating and quantifying the (R)- and (S)-enantiomers of 3-hydroxybutyrate.
Sample Preparation:
-
Deproteinize the biological sample as described for GC-MS.
-
The supernatant can often be directly injected or may require a pre-column derivatization step to enhance detection, especially for fluorescence or UV detection.
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak) are commonly used for this separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition will depend on the specific chiral column used.
-
Detection: UV detection at a low wavelength (around 210 nm) or fluorescence detection after derivatization. Mass spectrometry can also be used for detection (LC-MS).
One study described a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples with a detection limit of 10 fmol/injection.[10]
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's role and analysis, the following diagrams illustrate the mammalian ketone body metabolism pathway and a typical experimental workflow for its quantification.
Caption: Mammalian Ketone Body Metabolism.
Caption: Analytical Workflow for Ketone Bodies.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stereoselectivity of Beta-Hydroxybutyrate Dehydrogenase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a detailed comparison of the cross-reactivity of beta-hydroxybutyrate dehydrogenase (BDH) with the two enantiomers of its substrate, beta-hydroxybutyrate: the physiologically active (R)-beta-hydroxybutyrate and its stereoisomer, (S)-beta-hydroxybutyrate. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
Beta-hydroxybutyrate dehydrogenase (BDH) is a crucial enzyme in ketone body metabolism, catalyzing the reversible oxidation of (R)-beta-hydroxybutyrate to acetoacetate, a key energy source for various tissues, particularly during periods of fasting or ketogenic diets. The stereospecificity of this enzymatic reaction is a critical factor in understanding its physiological role and in the development of therapeutic interventions targeting this pathway.
Enantiomeric Specificity: A Tale of a Substrate and an Inhibitor
Experimental evidence reveals a strict stereospecificity of beta-hydroxybutyrate dehydrogenase. The enzyme exclusively utilizes the (R)-enantiomer of beta-hydroxybutyrate as its substrate for oxidation. In contrast, the (S)-enantiomer is not a substrate but rather acts as a competitive inhibitor, binding to the active site of the enzyme without undergoing a reaction, thereby impeding the conversion of the (R)-enantiomer.
This distinct interaction with the two enantiomers is quantified by their respective kinetic parameters: the Michaelis-Menten constant (Kₘ) for the (R)-enantiomer and the inhibition constant (Kᵢ) for the (S)-enantiomer. The Kₘ value represents the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrate. The Kᵢ value, in the context of competitive inhibition, reflects the affinity of the inhibitor for the enzyme.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters of a microbial beta-hydroxybutyrate dehydrogenase, illustrating the enzyme's differential interaction with the (R) and (S) enantiomers of beta-hydroxybutyrate.
| Enantiomer | Role | Kinetic Parameter | Value (M) |
| (R)-beta-hydroxybutyrate | Substrate | Michaelis Constant (Kₘ) | 1.46 x 10⁻² |
| (S)-beta-hydroxybutyrate | Competitive Inhibitor | Inhibition Constant (Kᵢ) | Comparable to Kₘ for the (R)-enantiomer |
Note: While a specific numerical value for the Kᵢ of (S)-beta-hydroxybutyrate from the same microbial source is not available in the reviewed literature, studies on D-3-hydroxybutyrate dehydrogenase from Pseudomonas fragi indicate that the L-enantiomer is a competitive inhibitor with a Kᵢ value comparable to the Kₘ for the D-enantiomer.
Visualizing the Enzymatic Reaction and Inhibition
The interaction of beta-hydroxybutyrate dehydrogenase with its substrate and inhibitor can be visualized through the following diagrams.
Experimental Protocols
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of beta-hydroxybutyrate dehydrogenase for (R)-beta-hydroxybutyrate and the inhibition constant (Kᵢ) for (S)-beta-hydroxybutyrate.
Principle: The enzymatic activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH during the oxidation of (R)-beta-hydroxybutyrate. For the inhibition study, the initial reaction rates are measured in the presence of varying concentrations of the inhibitor, (S)-beta-hydroxybutyrate.
Materials:
-
Beta-hydroxybutyrate dehydrogenase (from microbial source, e.g., Pseudomonas sp.)
-
(R)-beta-hydroxybutyrate sodium salt
-
(S)-beta-hydroxybutyrate sodium salt
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of (R)-beta-hydroxybutyrate, (S)-beta-hydroxybutyrate, and NAD⁺ in Tris-HCl buffer.
-
Prepare a working solution of beta-hydroxybutyrate dehydrogenase in cold buffer immediately before use.
-
-
Determination of Kₘ and Vₘₐₓ for (R)-beta-hydroxybutyrate:
-
In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.
-
Add varying concentrations of (R)-beta-hydroxybutyrate.
-
Initiate the reaction by adding a fixed amount of the BDH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat the measurement for each substrate concentration.
-
Plot V₀ against the concentration of (R)-beta-hydroxybutyrate to generate a Michaelis-Menten curve.
-
Use a suitable software to fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[(R)-BHB]) to determine these parameters from the intercepts.
-
-
Determination of Kᵢ for (S)-beta-hydroxybutyrate:
-
Perform a series of kinetic assays as described above for Kₘ determination, but with the addition of a fixed concentration of (S)-beta-hydroxybutyrate to each reaction mixture.
-
Repeat this entire series of measurements with at least two other different fixed concentrations of (S)-beta-hydroxybutyrate.
-
For each concentration of the inhibitor, determine the apparent Kₘ and apparent Vₘₐₓ from a Lineweaver-Burk plot.
-
For competitive inhibition, the Vₘₐₓ will remain unchanged, while the apparent Kₘ will increase with increasing inhibitor concentration.
-
To determine Kᵢ, plot the apparent Kₘ values against the corresponding concentrations of (S)-beta-hydroxybutyrate. The x-intercept of this plot will be equal to -Kᵢ.
-
This comprehensive guide highlights the strict stereoselectivity of beta-hydroxybutyrate dehydrogenase and provides the necessary tools for researchers to investigate this phenomenon further. The distinct roles of the (R) and (S) enantiomers of beta-hydroxybutyrate have significant implications for metabolic research and the design of targeted therapeutic strategies.
comparative analysis of Sodium (R)-3-hydroxybutanoate and sodium butyrate
A Comparative Analysis of Sodium (R)-3-hydroxybutanoate and Sodium Butyrate for Researchers and Drug Development Professionals
Introduction
This compound, a ketone body, and sodium butyrate, a short-chain fatty acid, are two small molecules of significant interest in the scientific community for their potential therapeutic applications. Sodium butyrate is a well-established histone deacetylase (HDAC) inhibitor, playing a crucial role in gut health and gene regulation.[1][2] this compound, the sodium salt of the ketone body D-β-hydroxybutyrate, serves as an alternative energy source for the brain and muscles and also functions as a signaling molecule.[3] This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical properties of each molecule, which influence their biological behavior and formulation strategies.
| Property | This compound | Sodium Butyrate |
| Molecular Formula | C₄H₇NaO₃[4] | C₄H₇NaO₂[5] |
| Molecular Weight | 126.09 g/mol [4] | 110.09 g/mol [5] |
| Appearance | White crystalline powder[6] | White crystalline solid or powder[1][7] |
| Melting Point | 167-170 °C[6][8] | 250–253 °C[1][7] |
| Water Solubility | Soluble | Highly soluble (>330 g/L)[1][2] |
| IUPAC Name | sodium (3R)-3-hydroxybutanoate[4] | Sodium butanoate[5] |
| Synonyms | (R)-(-)-Sodium 3-hydroxybutyrate, D-(-)-beta-Hydroxybutyric acid sodium salt[4] | Butanoic acid sodium salt, NaB[2] |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion profiles of these compounds are critical for determining dosing regimens and therapeutic windows. While direct comparative pharmacokinetic studies are limited, data from various sources allow for a juxtaposed analysis.
| Parameter | This compound | Sodium Butyrate |
| Administration Route | Oral | Oral, Intravenous |
| Tmax (Time to Peak Concentration) | ~30-60 minutes (Oral)[9] | ~22.5 minutes (Oral)[10][11] |
| Cmax (Peak Concentration) | 0.266 ± 0.079 mM (Oral, 2g dose in humans)[9] | 2.51 ± 4.13 µg/mL (Oral, 786 mg butyric acid equivalent in humans)[10][11] |
| Half-life (t½) | 0.8-3.1 hours (from a ketone monoester study in humans)[12] | Biphasic in humans: ~0.5 min (initial), ~13.7 min (terminal) (Intravenous)[13] |
| Bioavailability | Orally bioavailable, though subject to first-pass metabolism.[14] | Rapidly absorbed orally, but can have low colonic availability without enteric coating.[15] |
| Metabolism | Metabolized in the liver and peripheral tissues as an energy source.[3] | Rapidly metabolized by colonocytes and the liver.[13] |
Pharmacodynamics and Mechanism of Action
The biological effects of these two sodium salts are dictated by their distinct mechanisms of action at the cellular and molecular levels.
This compound: A Signaling Metabolite
Beyond its role as an energy substrate, (R)-3-hydroxybutyrate acts as a signaling molecule. A key pathway it modulates is the SIRT3/FOXO3A pathway , which is involved in cellular stress resistance and antioxidant defense. (R)-3-hydroxybutyrate has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[16]
Sodium Butyrate: A Histone Deacetylase (HDAC) Inhibitor
Sodium butyrate is a well-characterized inhibitor of class I and II histone deacetylases (HDACs).[5][17] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure. This facilitates the transcription of various genes involved in processes like cell cycle arrest, differentiation, and apoptosis.[17][18][19]
Comparative Efficacy and Biological Effects
Direct comparative studies provide the most valuable insights into the differential effects of these two compounds.
Antioxidant and Anti-apoptotic Effects
A study comparing 3-hydroxybutyrate (3HBH) and its sodium salt (3HBNa) on H₂O₂-induced BV2 cells found that both compounds exhibited anti-oxidative and anti-apoptotic capabilities. However, the free acid form (3HBH) was found to be more potent than this compound (3HBNa) in vitro, demonstrating a stronger ability to activate the SIRT3/FOXO3A pathway.[16] In vivo, however, there was no significant difference in their ketogenic effects.[16]
Effects on Gut Health and Inflammation in Dairy Cows
A study in dairy cows fed a high-concentrate diet investigated the effects of supplementing with either sodium butyrate or sodium β-hydroxybutyrate.
-
Sodium Butyrate: More effectively mitigated the negative effects. It delayed the decline in milk production, improved milk fat content, and decreased pro-inflammatory cytokines and acute phase proteins in plasma.[20] This was attributed to its ability to reduce bacterial cell wall components (lipopolysaccharide, peptidoglycan, and lipoteichoic acid) in the rumen and plasma.[20]
-
Sodium β-hydroxybutyrate: Also improved milk yield and milk fat content and partially reduced adverse effects, but it did not decrease the bacterial cell wall components in the rumen and plasma.[20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.
Pharmacokinetic Analysis of Oral Butyrate Formulations
This protocol is based on a study comparing sodium butyrate (NaB), lysine butyrate (LysB), and tributyrin (TB) in healthy male subjects.[11][21]
-
Study Design: A randomized, three-arm, crossover clinical trial.
-
Participants: Ten healthy men (29.1 ± 10.4 years).
-
Intervention: Each participant received one of the three butyrate products, each delivering a total of 786 mg of butyric acid, during separate testing visits.
-
Blood Sampling: An intravenous catheter was inserted for serial blood collection. Serum samples were collected at baseline (0 minutes) and at 20, 45, 90, 150, and 210 minutes post-ingestion.
-
Quantification: Serum concentrations of free short-chain fatty acids were quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC₀₋₂₁₀) were calculated from the serum butyrate concentration-time data. Statistical analysis was performed using a mixed-effects factorial ANOVA.
In Vitro Antioxidant Effect Assessment
This protocol is adapted from a study comparing the antioxidant effects of 3-hydroxybutyrate (3HBH) and sodium 3-hydroxybutyrate (3HBNa).[16]
-
Cell Culture: BV2 microglial cells are cultured under standard conditions.
-
Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Treatment: Cells are co-treated with H₂O₂ and varying concentrations of 3HBH or 3HBNa.
-
Cell Viability Assay: The Cell Counting Kit-8 (CCK8) is used to assess the protective effect of the compounds on cell viability.
-
Biochemical Assays:
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe like DCFH-DA.
-
Lipid Peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.
-
Glutathione Levels: Total glutathione (T-GSH) levels are quantified.
-
-
Apoptosis Assay: Apoptosis is evaluated by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Gene and Protein Expression: Western blot and RT-qPCR are used to measure the protein and mRNA expression levels of key molecules in the SIRT3/FOXO3A pathway (e.g., SIRT3, FOXO3A) and apoptosis-related proteins (e.g., BCL-2, BAX, CASPASE-3).
Gene Expression Analysis in Bovine Mammary Gland Cells
This protocol describes the general steps for analyzing gene expression in bovine mammary tissue or isolated cells, as performed in studies assessing the impact of various stimuli.[22][23][24]
-
Sample Collection: Mammary tissue biopsies or milk somatic cells are collected. For tissue, samples are placed in an RNA stabilization solution (e.g., RNAlater).
-
RNA Isolation: Total RNA is isolated from the tissue or cells using a suitable commercial kit or Trizol-based method. RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.
-
Reverse Transcription: Total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Specific primers for target genes (e.g., pattern recognition receptors, cytokines) and stable reference genes (e.g., UXT, GAPDH) are designed and validated.[22]
-
The qRT-PCR reaction is performed using a SYBR Green or probe-based master mix on a real-time PCR instrument.
-
Cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference genes.
Conclusion
This compound and sodium butyrate, while structurally similar, exhibit distinct pharmacokinetic profiles and mechanisms of action, leading to different biological effects.
-
Sodium Butyrate is a potent HDAC inhibitor with a very short half-life. Its effects are primarily mediated through epigenetic modifications, influencing gene expression related to inflammation, cell cycle, and gut health. Its rapid absorption necessitates formulation strategies like enteric coating for targeted colonic delivery.[15]
-
This compound acts as both an energy source and a signaling molecule, notably activating antioxidant pathways like SIRT3/FOXO3A. It has a longer plasma half-life compared to butyrate, making it suitable for inducing a state of mild, sustained ketosis.
The choice between these two molecules depends heavily on the desired therapeutic outcome. For applications requiring targeted epigenetic modulation in the gut, sodium butyrate is a strong candidate. For systemic applications aimed at metabolic support or leveraging ketone-specific signaling pathways, this compound may be more appropriate. Further direct comparative studies, particularly in human clinical trials, are warranted to fully elucidate their respective therapeutic potentials and optimize their use in drug development.
References
- 1. acs.org [acs.org]
- 2. CAS 156-54-7: Sodium butyrate | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C4H7NaO3 | CID 23679703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sodium 3-hydroxybutanoate [chembk.com]
- 7. Sodium Butyrate | 156-54-7 [chemicalbook.com]
- 8. (±)-3-羟基丁酸钠 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Optimizing oral 3-hydroxybutyrate dosage using pharmacokinetic model to improve cognitive function and mood in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 12. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sodium Butyrate More Effectively Mitigates the Negative Effects of High-Concentrate Diet in Dairy Cows than Sodium β-Hydroxybutyrate via Reducing Free Bacterial Cell Wall Components in Rumen Fluid and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 22. Bovine mammary epithelial cell cultures for the study of mammary gland functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNA Sequencing of Immune Response-Related Gene Expression Characteristics in Bovine Mammary Glands Infected with Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | RNA-Seq Whole Transcriptome Analysis of Bovine Mammary Epithelial Cells in Response to Intracellular Staphylococcus aureus [frontiersin.org]
A Comparative Guide to the Bioavailability of Different Ketone Salts
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in the therapeutic potential of ketosis has led to the development of various exogenous ketone supplements, with ketone salts being a popular choice. These supplements, which typically bind beta-hydroxybutyrate (BHB) to mineral cations such as sodium, calcium, and magnesium, offer a practical means of elevating circulating ketone body levels. However, the bioavailability and pharmacokinetic profiles of these different salt forms can vary, influencing their efficacy and application. This guide provides an objective comparison of the bioavailability of different ketone salts, supported by available experimental data.
Comparative Bioavailability of Ketone Salts
Direct head-to-head clinical trials comparing the bioavailability of individual sodium, calcium, and magnesium BHB salts are limited. The available data often comes from studies investigating mixed salt formulations or structurally similar compounds. The following table summarizes key pharmacokinetic parameters from relevant studies to offer a comparative overview.
| Ketone Salt Formulation | Dose | Cmax (mmol/L) | Tmax (hours) | AUC | Study Population | Reference |
| Sodium/Calcium DL-β-hydroxybutyrate | 0.5 g/kg body weight | 0.598 ± 0.300 | 2.5 | Not Reported | 6 healthy subjects | [1] |
| Sodium/Magnesium/Calcium D-β-hydroxybutyrate | 14.1 g (providing 12 g D-BHB) | 1.2 ± 0.1 | ~1 | Not Reported | Healthy human volunteers | |
| Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) | 1 g HMB equivalent (in water) | 0.2497 ± 0.0497 | 0.72 ± 0.37 | 47,871 ± 10,783 µmol L⁻¹ × 720 min | 16 young individuals | [2] |
| Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) | 1 g HMB equivalent (in capsules) | 0.2292 ± 0.0659 | 1.32 ± 0.67 | 50,078 ± 10,507 µmol L⁻¹ × 720 min | 16 young individuals | [2] |
Note: The data for Ca-HMB is included as a structural analogue to Ca-BHB, offering potential insights into its pharmacokinetic profile. Direct comparison between studies should be approached with caution due to differences in study design, dosage, and analytical methods.
Experimental Protocols
Study 1: Sodium and Calcium DL-β-hydroxybutyrate Salt Mixture
-
Objective: To investigate the kinetics, safety, and tolerance of a commercially available ketone supplement.[1]
-
Study Design: A one-dose kinetic study.[1]
-
Participants: Six healthy subjects.[1]
-
Intervention: Oral administration of 0.5 g/kg body weight of a supplement containing a mixture of sodium and calcium D-/L-β-hydroxybutyrate.[1]
-
Blood Sampling: Blood samples were collected to measure D-βHB, glucose, and electrolytes. Blood gas analyses were also performed.[1]
-
Data Collection: Sensory evaluation and side effects were recorded.[1]
Study 2: Calcium β-hydroxy-β-methylbutyrate (Ca-HMB)
-
Objective: To investigate the bioavailability of the calcium salt (HMB-Ca) and the free acid (HMB-FA) forms of β-hydroxy-β-methylbutyrate (HMB).[2]
-
Study Design: A counterbalanced crossover study.[2]
-
Participants: Sixteen young individuals.[2]
-
Intervention: Participants received three different treatments on separate occasions: (1) HMB-FA in clear capsules, (2) HMB-Ca in gelatine capsules, and (3) HMB-Ca dissolved in water. All treatments provided 1 g of HMB.[2]
-
Blood Sampling: Blood samples were taken before and at multiple time points following ingestion to determine plasma HMB concentrations.[2]
-
Pharmacokinetic Analysis: The following parameters were calculated: peak plasma concentration (Cmax), time to peak (Tmax), area under the curve (AUC), and half-life (t1/2).[2]
Signaling Pathways of β-Hydroxybutyrate
β-hydroxybutyrate is not merely an energy substrate but also a signaling molecule that can influence various cellular processes. Below are diagrams illustrating some of the key signaling pathways affected by BHB.
Conclusion
The available evidence suggests that oral administration of ketone salts effectively elevates circulating β-hydroxybutyrate levels, though the magnitude and timing of this increase can be influenced by the specific salt form and formulation. While a direct, comprehensive comparison of sodium, calcium, and magnesium BHB salts from a single study is lacking, the existing data from mixed salt and analogue studies provide valuable insights. Calcium-associated BHB appears to be well-absorbed, and mixtures containing sodium and calcium have demonstrated the ability to induce a state of nutritional ketosis.
Further research employing a head-to-head comparison of individual ketone salts is warranted to fully elucidate their respective pharmacokinetic profiles and to guide the selection of the most appropriate salt for specific therapeutic or research applications. Understanding the signaling roles of BHB, in addition to its metabolic effects, is crucial for the continued development of exogenous ketone supplementation strategies.
References
The Ketone Bridge: Correlating Blood and Brain (R)-β-hydroxybutyrate Levels
A comprehensive guide for researchers on the intricate relationship between systemic and central nervous system concentrations of the key ketone body, (R)-β-hydroxybutyrate (BHB). This document provides a comparative analysis of blood versus brain BHB levels from preclinical and clinical studies, details key experimental methodologies, and visualizes the underlying biological pathways.
The transport and metabolism of (R)-β-hydroxybutyrate (BHB) across the blood-brain barrier (BBB) is a critical area of research, with implications for neurodegenerative diseases, epilepsy, and traumatic brain injury. Understanding the correlation between peripheral and central BHB levels is paramount for the development of effective ketogenic therapies. This guide synthesizes data from multiple studies to provide a clear comparison of BHB concentrations in blood and brain tissue or cerebrospinal fluid (CSF), outlines the protocols for these measurements, and illustrates the key signaling pathways influenced by BHB in the brain.
Quantitative Correlation of Blood vs. Brain (R)-β-hydroxybutyrate
The concentration of BHB in the brain is directly influenced by its levels in the blood, though the relationship is not always linear and can be affected by factors such as diet, age, and the duration of ketosis. The transport of BHB across the BBB is primarily mediated by monocarboxylate transporters (MCTs).[1] Below is a summary of quantitative data from various studies in both human and rodent models.
| Species | Condition | Blood BHB (mM) | Brain/CSF BHB (mM) | Study Highlights |
| Human | Acute BHB Infusion (Fasted) | 2.12 ± 0.30 | 0.24 ± 0.04 (Occipital Lobe) | Demonstrates a significant gradient between plasma and brain tissue during acute hyperketonemia.[2] |
| Human | Acute BHB Infusion | 2.25 ± 0.24 | 0.18 ± 0.06 (Apparent Tissue Concentration) | Utilized 13C-labeled BHB to trace metabolism, showing rapid brain uptake and utilization.[3] |
| Human | 3-Day Fast | ~4.0 | 0.98 ± 0.16 (Occipital Lobe) | Shows that prolonged fasting significantly increases brain BHB levels, suggesting transporter upregulation. |
| Rat | Ketogenic Diet | 0.086 ± 0.025 (Serum) | 0.065 ± 0.015 (CSF) | CSF BHB levels were found to be approximately 69% of serum levels.[1] |
| Rat | Every-Other-Day Fasting + Ketogenic Diet | 0.161 ± 0.041 (Serum) | 0.106 ± 0.028 (CSF) | This dietary regimen resulted in the highest observed serum and CSF BHB levels in the study.[1] |
| Mouse | BHB Infusion | - | ~2.4 ± 0.9 (Brain) | Deuterium-labeled BHB was used to monitor brain uptake and metabolism via magnetic resonance spectroscopy.[4] |
Key Experimental Protocols
Accurate measurement of BHB in blood and brain samples is crucial for correlating their levels. Below are detailed methodologies for common experimental procedures.
Protocol 1: Intravenous Infusion of (R)-β-hydroxybutyrate in Humans
This protocol is adapted from studies inducing acute hyperketonemia to study brain uptake and metabolism.
Materials:
-
Sterile, pyrogen-free solution of sodium (R)-β-hydroxybutyrate (e.g., 200 mM, pH 7.1).
-
Infusion pump.
-
Intravenous catheters.
-
Blood collection tubes (e.g., EDTA or heparinized).
-
Centrifuge.
Procedure:
-
Subject Preparation: Subjects are typically fasted overnight (10-12 hours) to establish baseline BHB levels.
-
Catheter Insertion: Insert two intravenous catheters, one for infusion and one in a contralateral heated hand vein for arterialized blood sampling.
-
Baseline Sampling: Collect a baseline blood sample prior to infusion.
-
BHB Infusion:
-
Bolus Phase: Infuse a bolus of the BHB solution to rapidly elevate blood concentrations. For example, an infusion rate of 16.7 mL/min for 20 minutes.[3]
-
Maintenance Phase: Follow the bolus with a continuous infusion at a lower rate to maintain a steady-state blood BHB concentration (e.g., 22 µmol/kg/min).[3]
-
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma BHB and glucose levels.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Brain BHB Measurement: Brain BHB levels are typically measured non-invasively using in vivo magnetic resonance spectroscopy (MRS) during the steady-state phase of infusion.
Protocol 2: Quantification of (R)-β-hydroxybutyrate in Rodent Blood and Brain Tissue
This protocol outlines the steps for sample collection and analysis in preclinical models.
Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital).
-
Surgical tools for decapitation and brain extraction.
-
Liquid nitrogen.
-
Homogenizer.
-
Perchloric acid (PCA).
-
Potassium hydroxide (KOH).
-
GC-MS or LC-MS/MS system.
-
Internal standard (e.g., deuterated BHB, BHB-d4).
Procedure:
-
Animal Model: Rodents may be subjected to various dietary interventions (e.g., ketogenic diet, fasting) or administered exogenous ketones.
-
Anesthesia and Sample Collection:
-
Anesthetize the animal.
-
Collect trunk blood via decapitation into heparinized tubes.
-
Rapidly dissect the brain and freeze it in liquid nitrogen to halt metabolic activity.
-
-
Blood Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
For analysis, precipitate proteins by adding a known volume of acetonitrile to the plasma sample containing an internal standard.[5]
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for analysis.
-
-
Brain Tissue Processing:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a solution of perchloric acid.
-
Centrifuge the homogenate.
-
Neutralize the supernatant with potassium hydroxide to precipitate potassium perchlorate.
-
Centrifuge again and collect the supernatant for analysis.
-
-
BHB Quantification:
-
Derivatization (for GC-MS): The extract is dried and derivatized (e.g., with BSTFA with 1% TMCS) to make BHB volatile for GC-MS analysis.[5]
-
Analysis: Analyze the processed samples using GC-MS or LC-MS/MS alongside a standard curve to determine the concentration of BHB. The use of a deuterated internal standard is recommended for accurate quantification.[5]
-
Signaling Pathways of (R)-β-hydroxybutyrate in the Brain
Beyond its role as an energy substrate, (R)-β-hydroxybutyrate acts as a signaling molecule, influencing cellular processes through epigenetic modifications and anti-inflammatory mechanisms.
BHB as a Histone Deacetylase (HDAC) Inhibitor
BHB inhibits class I histone deacetylases (HDACs), leading to increased histone acetylation and the transcription of genes associated with neuroprotection and oxidative stress resistance.[6][7][8]
BHB and the NLRP3 Inflammasome
BHB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in neuroinflammation. This inhibitory action is mediated by the prevention of potassium (K+) efflux from cells.[9][10][11]
Experimental Workflow for Correlating Blood and Brain BHB
The following diagram illustrates a typical workflow for a study designed to correlate blood and brain BHB levels.
References
- 1. β hydroxybutyrate levels in serum and cerebrospinal fluid under ketone body metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of beta-hydroxybutyrate in acute hyperketonemia in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Assessment of β-hydroxybutyrate Metabolism in Mouse Brain Using Deuterium (2H) Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium (R)-3-hydroxybutanoate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Sodium (R)-3-hydroxybutanoate, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is generally not classified as a hazardous substance.[1][2] However, proper disposal is still necessary to minimize environmental impact and adhere to laboratory safety protocols. The primary disposal method involves collecting the solid waste in a suitable, labeled container for disposal through an approved waste disposal plant, in accordance with local, state, and federal regulations.[3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
When handling the solid material, avoid generating dust.[4] Ensure adequate ventilation in the work area.
Spill Management
In the event of a spill, follow these procedures:
-
Containment: Prevent the spill from spreading. For solid spills, sweep or shovel the material into a suitable container for disposal.[1][3]
-
Cleaning: After the material has been collected, clean the affected area.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as chemical waste.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid or in solution) and the quantity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Solid Waste:
-
Collection: Collect waste this compound in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. While some non-hazardous solids may be suitable for landfill disposal, this should not be done without explicit approval from EHS.[5]
Aqueous Solutions:
Drain disposal of any chemical, including non-hazardous ones, is generally discouraged without specific institutional approval.[5][6] Small quantities of dilute solutions may be permissible for drain disposal in some localities, but this must be confirmed with your EHS department.
Quantitative Disposal Guidelines
The following table summarizes general guidelines. However, specific quantitative limits are site-dependent and must be confirmed by your local EHS department.
| Waste Type | Quantity Threshold | Recommended Disposal Route |
| Solid | Any amount | Collect in a labeled, sealed container for disposal via an approved waste management facility. Consult EHS for the possibility of disposal as non-hazardous solid waste.[3][5] |
| Concentrated Solution | Any amount | Treat as chemical waste. Collect in a labeled, sealed container for disposal via an approved waste management facility. |
| Dilute Aqueous Solution | Varies by location | Consult EHS. Drain disposal may be permissible for very small quantities of dilute solutions, but this requires institutional approval.[5][6] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS) for this compound. No specific experimental protocols generating this waste are detailed. The fundamental principle is the segregation and proper disposal of chemical waste, regardless of the experimental procedure from which it originates.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. epa.gov [epa.gov]
- 3. isotope.com [isotope.com]
- 4. epa.gov [epa.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistics for Handling Sodium (R)-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Sodium (R)-3-hydroxybutanoate. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[2] A face shield may be required for large quantities or when splashes are possible. |
| Hand Protection | Nitrile or latex gloves.[3] Inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] If dust is generated, a NIOSH-approved N95 respirator is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent contamination and ensure the well-being of laboratory personnel.
-
Preparation :
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Verify that a calibrated balance is available if weighing the solid.
-
Have all necessary equipment (spatulas, weigh boats, glassware) clean and readily accessible.
-
Confirm that a properly functioning fume hood is available if there is a potential for dust generation.
-
-
Donning PPE :
-
Put on a laboratory coat.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly before putting on gloves.
-
-
Handling the Chemical :
-
Retrieve the this compound container from its storage location.
-
If weighing, carefully transfer the desired amount of the solid from the storage container to a weigh boat using a clean spatula. Perform this task in a fume hood or a ventilated enclosure if the material is a fine powder to avoid inhalation of dust.[4]
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Securely close the main container after use and return it to its designated storage area.
-
-
Post-Handling :
-
Clean any spills immediately with a damp cloth or paper towel.
-
Decontaminate the work surface.
-
Remove gloves and dispose of them in the appropriate waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations. As a non-hazardous substance, the disposal procedure is generally straightforward.
-
Unused or Waste this compound :
-
Small quantities of the solid can typically be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials.[5][6]
-
Aqueous solutions of this compound can often be disposed of down the sanitary sewer with copious amounts of water, as long as the solution's pH is between 5.5 and 9.5 and it does not contain other hazardous chemicals.[5][7]
-
-
Contaminated Materials :
-
Gloves, weigh boats, and paper towels contaminated with this compound can be disposed of in the regular laboratory trash.[6]
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate can be disposed of down the drain. The empty and rinsed container can then be discarded in the regular trash or recycling, depending on institutional policies.[8]
-
-
Spill Cleanup Material :
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal in the regular trash.
-
Workflow Diagram
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 6. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
